molecular formula C11H14N6O5 B3279899 Adenosine-2-carboxamide

Adenosine-2-carboxamide

Numéro de catalogue: B3279899
Poids moléculaire: 310.27 g/mol
Clé InChI: VOZKJUKPKKPAEX-YPGGWENNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Adenosine-2-carboxamide is a useful research compound. Its molecular formula is C11H14N6O5 and its molecular weight is 310.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O5/c12-7-4-10(16-9(15-7)8(13)21)17(2-14-4)11-6(20)5(19)3(1-18)22-11/h2-3,5-6,11,18-20H,1H2,(H2,13,21)(H2,12,15,16)/t3-,5-,6-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZKJUKPKKPAEX-YPGGWENNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Adenosine-2-Carboxamide Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary:

Adenosine (B11128) is a critical signaling nucleoside within the tumor microenvironment (TME), exerting its influence through four G-protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. The activation of these receptors, particularly the A2A adenosine receptor (A2AAR), by agonists such as the adenosine-2-carboxamide derivative CGS-21680, initiates a cascade of intracellular events with complex and often contradictory outcomes in cancer cells. Evidence indicates that A2AAR stimulation can, in certain cancer types, promote cellular proliferation by activating pro-survival signaling pathways, including the PLC/PKC and MAPK/AKT cascades. Conversely, adenosine signaling has also been implicated in inducing cell cycle arrest and apoptosis in other cancer models. The predominant therapeutic strategy in oncology has consequently focused on A2AAR antagonism to counteract the profound immunosuppressive effects mediated by this receptor on anti-tumor immune cells. This technical guide provides an in-depth exploration of the direct molecular mechanisms initiated by A2AAR agonists within cancer cells, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for research and development professionals.

Core Mechanism of Action: A2A Receptor Signaling

The primary mechanism of action for this compound derivatives like CGS-21680 in cancer cells is the activation of the A2A adenosine receptor. A2AAR is a Class A GPCR that, upon agonist binding, triggers distinct downstream signaling pathways. The functional outcome is highly dependent on the cancer cell type and the specific signaling machinery it expresses.

Pro-Proliferative Signaling Pathways

In several cancer cell lines, including human A375 melanoma, A549 lung carcinoma, and rat MRMT-1 breast carcinoma, the selective A2AAR agonist CGS-21680 has been shown to induce cell proliferation.[1] This response is mediated through the activation of Phospholipase C (PLC), leading to the subsequent activation of Protein Kinase C-delta (PKC-δ).[1] This initiates a downstream cascade involving key survival and proliferation kinases such as Protein Kinase B (AKT), Extracellular Regulated Kinases (ERK1/2), and c-Jun N-terminal Kinases (JNKs).[1][2][3] The coordinated activation of these pathways culminates in increased cancer cell proliferation. This effect can be reversed by A2AAR antagonists like ZM241385, confirming the receptor's central role.[1]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CGS CGS-21680 (A2A Agonist) A2AAR A2A Adenosine Receptor (A2AAR) CGS->A2AAR Binds PLC Phospholipase C (PLC) A2AAR->PLC Activates PKC Protein Kinase C-δ (PKC-δ) PLC->PKC Activates AKT AKT (Protein Kinase B) PKC->AKT Activates ERK ERK1/2 PKC->ERK Activates JNK JNK PKC->JNK Activates Proliferation Cell Proliferation AKT->Proliferation Promotes ERK->Proliferation Promotes JNK->Proliferation Promotes

Caption: Pro-proliferative signaling cascade via A2AAR activation.
The Canonical Gs/cAMP Pathway

The classical signaling pathway for the A2AAR involves its coupling to a stimulatory G-protein (Gs), which activates adenylyl cyclase (AC).[3][4] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB).[4][5] While this pathway is fundamental to A2AAR function, its specific role in directly promoting proliferation in cancer cells is less detailed compared to the PLC/MAPK route, though it is critically involved in mediating the immunosuppressive effects of adenosine on T-cells.[4][6]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist A2A Agonist A2AAR A2A Adenosine Receptor Agonist->A2AAR Gs Gs Protein A2AAR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates

Caption: Canonical A2AAR signaling through the Gs/cAMP/PKA pathway.
Pro-Apoptotic and Cell Cycle Arrest Mechanisms

While A2AAR agonists can be pro-proliferative, general adenosine has also been shown to induce apoptosis and cell cycle arrest in other cancer models, such as ovarian and breast cancer cell lines.[7][8] These effects are often mediated by the downregulation of cell cycle proteins like Cyclin D1 and CDK4, leading to a G1 phase arrest.[8] Furthermore, adenosine can trigger apoptosis by altering the Bax/Bcl-2 ratio to favor a pro-apoptotic state and activating executioner caspases like caspase-3.[7][9] In some contexts, adenosine induces apoptosis through the PI3K/Akt/mTOR signaling pathway.[9] It is crucial to note that these effects are often observed with general adenosine or agonists for other adenosine receptors (e.g., A3), and the specific contribution of A2AAR to these anti-cancer effects requires further clarification.

Quantitative Data Summary

The following tables summarize key quantitative data related to the action of the A2AAR agonist CGS-21680 and associated inhibitors.

Table 1: A2AAR Agonist Binding Affinity

Compound Receptor Target Affinity (Ki) Reference

| CGS-21680 | Adenosine A2A Receptor | 27 nM |[10] |

Table 2: Effect of CGS-21680 on Cancer Cell Proliferation

Cell Line Cancer Type CGS-21680 Conc. Incubation Time Proliferation Effect Reference
A549 Human Lung Carcinoma 100 nM 24 h Slight Increase [1]
A375 Human Melanoma 10-100 nM 48 h Concentration-dependent Increase [1]

| MRMT-1 | Rat Breast Carcinoma | 10-100 nM | 48 h | Concentration-dependent Increase |[1] |

Table 3: Inhibitors Used to Elucidate Signaling Pathways

Inhibitor Target Concentration Used Reference
ZM 241385 A2AAR Antagonist 100 nM [1]
U73122 PLC Inhibitor 10 µM [1]
Rottlerin PKC-δ Inhibitor 10 µM [1]
U0126 MEK1/2 (ERK pathway) Inhibitor 10 µM [1]
SP600125 JNK Inhibitor 10 µM [1]

| SH-5 | AKT Inhibitor | 10 µM |[1] |

Key Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key experiments cited in the study of this compound's mechanism of action.

Cell Proliferation Assay (Dissociation-Enhanced Lanthanide Fluorometric Immunoassay - DELFIA)

This assay measures cell proliferation by quantifying the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.

  • Cell Seeding : Plate cancer cells (e.g., A549, A375) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Pre-treatment (for antagonist studies) : If applicable, pre-incubate cells with an A2AAR antagonist (e.g., 100 nM ZM 241385) for 30 minutes.

  • Agonist Stimulation : Treat cells with various concentrations of the A2AAR agonist (e.g., 10-100 nM CGS-21680) for the desired duration (e.g., 24, 48, or 72 hours).

  • BrdU Labeling : Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.

  • Fixation and Denaturation : Remove the labeling medium, and add a fixative solution to fix the cells and denature the DNA, making the incorporated BrdU accessible to the antibody.

  • Antibody Incubation : Add an anti-BrdU antibody conjugated to europium and incubate for 1-2 hours.

  • Washing : Wash the wells multiple times to remove any unbound antibody.

  • Fluorescence Measurement : Add an enhancement solution to dissociate the europium ions, which then form a highly fluorescent chelate. Measure the time-resolved fluorescence using a suitable plate reader. The signal intensity is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.

G cluster_workflow Experimental Workflow: DELFIA Proliferation Assay start Seed cells in 96-well plate pretreat Pre-treat with antagonist (optional) start->pretreat treat Treat with A2A Agonist pretreat->treat label_brdu Add BrdU labeling solution treat->label_brdu fix Fix cells and denature DNA label_brdu->fix add_ab Incubate with Europium-labeled anti-BrdU Ab fix->add_ab wash Wash to remove unbound Ab add_ab->wash measure Add enhancement solution & measure time-resolved fluorescence wash->measure end Data Analysis: Proliferation Rate measure->end

Caption: Workflow for assessing cell proliferation using the DELFIA method.
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment : Culture cells in 6-well plates and treat with the desired concentration of adenosine or an agonist for a specified time (e.g., 24-48 hours).

  • Cell Harvesting : Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, neutralize with serum-containing media, and centrifuge to pellet all cells.

  • Washing : Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

  • Resuspension : Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining : Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis : Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

G cluster_workflow Experimental Workflow: Apoptosis Detection start Treat cells with compound of interest harvest Harvest adherent and floating cells start->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 min in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Viable, Apoptotic, and Necrotic Cells analyze->end

References

Synthesis and Characterization of Adenosine-2-carboxamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Adenosine-2-carboxamide, a purine (B94841) nucleoside analog with significant potential in biomedical research and drug development. This document details a plausible synthetic route, experimental protocols for key transformations, and a summary of analytical techniques for the characterization of the final compound and its intermediates.

Introduction

This compound is a derivative of adenosine (B11128), a fundamental component of nucleic acids and a key signaling molecule in numerous physiological processes. Modifications at the C2 position of the purine ring have been shown to modulate the affinity and selectivity of adenosine analogs for the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). These receptors are implicated in a wide range of conditions, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer. The synthesis and characterization of novel adenosine derivatives like this compound are therefore of great interest for the development of new therapeutic agents.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a three-step process starting from commercially available adenosine. The overall workflow is depicted below.

Synthesis_Workflow Adenosine Adenosine Two_Chloroadenosine 2-Chloroadenosine (B27285) Adenosine->Two_Chloroadenosine  Chlorination Two_Cyanoadenosine 2-Cyanoadenosine (B3285218) Two_Chloroadenosine->Two_Cyanoadenosine  Palladium-Catalyzed  Cyanation Adenosine_2_carboxamide This compound Two_Cyanoadenosine->Adenosine_2_carboxamide  Controlled  Hydrolysis

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloroadenosine

  • Principle: The synthesis of 2-chloroadenosine can be achieved from 2,6-dichloropurine (B15474) and tetraacetyl ribose through a condensation reaction followed by hydrolysis and ammonolysis.[1]

  • Procedure:

    • 2,6-Dichloropurine and tetraacetyl ribose are subjected to a condensation reaction.[1]

    • The resulting 2,3,5-triacetyl-2,6-dichloropurine nucleoside undergoes hydrolysis.[1]

    • The hydrolyzed intermediate is then reacted with ammonia (B1221849) water to yield 2-chloroadenosine.[1]

  • Purification: The product can be purified by crystallization.

Step 2: Synthesis of 2-Cyanoadenosine

  • Principle: This step involves a palladium-catalyzed cyanation of 2-chloroadenosine. This type of cross-coupling reaction is a well-established method for forming carbon-carbon bonds with aryl halides.[2][3][4] A non-toxic cyanide source such as potassium ferrocyanide (K₄[Fe(CN)₆]) can be used.[3]

  • Procedure:

    • To a solution of 2-chloroadenosine in a suitable solvent (e.g., dimethylacetamide), add a palladium catalyst (e.g., Pd(OAc)₂), a cyanide source (e.g., K₄[Fe(CN)₆]), and a suitable base.[3]

    • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or HPLC).

    • After completion, cool the reaction mixture and partition between an organic solvent and water.

    • The organic layer is washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 3: Synthesis of this compound

  • Principle: The final step is the controlled hydrolysis of the 2-cyano group to a primary amide. This can be achieved under either acidic or basic conditions. Mild conditions are crucial to avoid hydrolysis of the amide to a carboxylic acid or degradation of the ribose moiety.[5][6][7]

  • Procedure (Acid-Catalyzed Hydrolysis):

    • Dissolve 2-cyanoadenosine in a mixture of a suitable acid (e.g., trifluoroacetic acid and sulfuric acid) and water.[7]

    • Stir the reaction at a controlled temperature (e.g., 40°C) and monitor the progress by TLC or HPLC.[8]

    • Upon completion, neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an appropriate organic solvent.

    • The combined organic extracts are washed, dried, and concentrated.

  • Procedure (Base-Catalyzed Hydrolysis):

    • Treat a solution of 2-cyanoadenosine in a suitable solvent with an alkaline solution of hydrogen peroxide.[6][9]

    • Maintain the reaction at a controlled temperature and monitor its progress.

    • After the reaction is complete, neutralize the mixture and extract the product.

    • The organic layer is washed, dried, and concentrated.

  • Purification: The final product, this compound, can be purified by recrystallization or column chromatography.

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for this compound are summarized below. These are predicted based on the known spectra of adenosine and related derivatives.[10][11][12][13]

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H8~8.2~141
H1'~6.0~88
H2'~4.6~74
H3'~4.3~71
H4'~4.1~86
H5'a, H5'b~3.7, ~3.6~62
NH₂ (Amide)~7.5 (broad)-
NH₂ (C6)~7.3 (broad)-
C2-~157
C4-~149
C5-~120
C6-~156
C=O (Amide)-~168
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₁₄N₆O₅), the expected molecular weight is approximately 310.27 g/mol .

  • Expected Fragmentation: The mass spectrum is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 311. In tandem MS (MS/MS), characteristic fragmentation would involve the cleavage of the glycosidic bond, resulting in a fragment corresponding to the protonated 2-carboxamidoadenine base.[14][15][16][17][18]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound and to monitor the progress of the reactions. A reversed-phase HPLC method is generally suitable for the analysis of adenosine and its derivatives.[19][20][21][22]

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
Flow Rate 1.0 mL/min
Detection UV at ~260 nm
Injection Volume 10-20 µL

Biological Activity and Signaling Pathways

This compound, as an adenosine analog, is expected to interact with adenosine receptors. The primary signaling pathways for the A1 and A2A receptors, the most studied subtypes, are depicted below.

A1 Adenosine Receptor Signaling Pathway

A1_Signaling cluster_membrane Cell Membrane A1R A1 Receptor G_protein Gi/o Protein A1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP cAMP AC->cAMP converts PKC Protein Kinase C PLC->PKC activates Ca_release Ca²⁺ Release PLC->Ca_release leads to Adenosine Adenosine / Agonist Adenosine->A1R ATP ATP ATP->AC

Caption: A1 Adenosine Receptor Signaling Pathway.[23][24][25][26][27]

Activation of the A1 adenosine receptor, which is coupled to inhibitory G proteins (Gi/o), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[23][27] Additionally, A1 receptor activation can stimulate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate and diacylglycerol, which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[27]

A2A Adenosine Receptor Signaling Pathway

A2A_Signaling cluster_membrane Cell Membrane A2AR A2A Receptor G_protein Gs Protein A2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts Adenosine Adenosine / Agonist Adenosine->A2AR ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription regulates

Caption: A2A Adenosine Receptor Signaling Pathway.[28][29][30][31][32]

The A2A adenosine receptor is coupled to a stimulatory G protein (Gs).[29] Upon agonist binding, Gs activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[29] Elevated cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), thereby modulating gene expression.[28][30]

Conclusion

This technical guide outlines a robust and logical pathway for the synthesis of this compound and provides a framework for its comprehensive characterization. The detailed protocols and expected analytical data serve as a valuable resource for researchers engaged in the synthesis of novel purine nucleoside analogs. The elucidation of the structure and purity of this compound is the first critical step towards investigating its biological activity and potential as a selective modulator of adenosine receptors, opening new avenues for therapeutic intervention in a variety of diseases.

References

Adenosine-2-Carboxamide Analogs as Potential Anti-Tumor Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128), a ubiquitous purine (B94841) nucleoside, modulates a wide array of physiological and pathological processes, including cancer cell proliferation, apoptosis, and metastasis. Its effects are mediated through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Notably, the A3 adenosine receptor (A3AR) is often overexpressed in various tumor types compared to normal tissues, making it a compelling target for anti-cancer therapy. Adenosine-2-carboxamide and its derivatives, particularly selective A3AR agonists like N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (IB-MECA) and 2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (Cl-IB-MECA), have demonstrated significant anti-tumor potential in preclinical studies. This technical guide provides an in-depth overview of the anti-tumor properties of these compounds, focusing on their mechanism of action, experimental data, and relevant protocols for their investigation.

Introduction

The tumor microenvironment is characterized by hypoxia, which leads to an accumulation of extracellular adenosine. While adenosine can have immunosuppressive effects that promote tumor growth, targeting specific adenosine receptors with synthetic analogs has emerged as a promising anti-cancer strategy. A3AR agonists have shown a dual effect: inducing apoptosis and cell cycle arrest in tumor cells while exhibiting protective effects on normal cells, including myeloprotection.[1][2] This differential activity positions A3AR agonists as attractive candidates for both monotherapy and combination therapy with conventional chemotherapeutics. This guide will delve into the molecular mechanisms, quantitative anti-proliferative effects, and experimental methodologies associated with the study of this compound analogs as anti-tumor agents.

Mechanism of Action: Signaling Pathways

The anti-tumor effects of this compound analogs, particularly A3AR agonists, are mediated through the modulation of several key intracellular signaling pathways that control cell proliferation, survival, and apoptosis.

Wnt/β-catenin Pathway

Activation of the A3AR by agonists such as IB-MECA and Cl-IB-MECA leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP) and subsequently reduced activity of Protein Kinase A (PKA) and Akt (also known as Protein Kinase B).[1][3] This cascade leads to the activation of Glycogen Synthase Kinase-3β (GSK-3β), a critical negative regulator of the Wnt/β-catenin pathway. Activated GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. The resulting decrease in nuclear β-catenin levels leads to the downregulation of its target genes, such as c-Myc and Cyclin D1, which are essential for cell cycle progression.[4][5]

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A3AR A3AR AC Adenylyl Cyclase A3AR->AC cAMP cAMP AC->cAMP inhibits Agonist A3AR Agonist (e.g., Cl-IB-MECA) Agonist->A3AR PKA PKA cAMP->PKA inhibits GSK3b GSK-3β PKA->GSK3b inhibits Akt Akt Akt->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin P Proteasome Proteasomal Degradation beta_catenin->Proteasome TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes transcription Proliferation Cell Proliferation Target_Genes->Proliferation

A3AR-mediated inhibition of the Wnt/β-catenin signaling pathway.
PI3K/Akt/NF-κB Pathway

The PI3K/Akt pathway is a central regulator of cell survival and is often hyperactivated in cancer. A3AR agonists have been shown to inhibit the phosphorylation and activation of Akt.[6] Downstream of Akt, the transcription factor NF-κB plays a crucial role in promoting inflammation and cell survival. A3AR activation leads to the downregulation of NF-κB activity, which contributes to the pro-apoptotic effects of these compounds.[7][8]

ERK Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation and survival. Some studies have shown that A3AR agonists can induce the dephosphorylation and inactivation of ERK1/2 in certain cancer cell lines, contributing to their anti-proliferative effects.[9][10]

PI3K_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A3AR A3AR PI3K PI3K A3AR->PI3K ERK ERK A3AR->ERK Agonist A3AR Agonist Agonist->A3AR Akt Akt PI3K->Akt inhibits NFkB NF-κB Akt->NFkB inhibits Apoptosis Apoptosis Akt->Apoptosis NFkB->Apoptosis Proliferation Cell Proliferation ERK->Proliferation

Modulation of PI3K/Akt/NF-κB and ERK pathways by A3AR agonists.

Quantitative Anti-Tumor Effects

The anti-proliferative activity of this compound analogs has been quantified in numerous studies using various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of these compounds.

In Vitro Cytotoxicity

The following tables summarize the IC50 values of selected adenosine analogs in different cancer cell lines.

Table 1: IC50 Values of Cl-IB-MECA in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
B16-BL6Mouse Melanoma5[2]
LLCMouse Lewis Lung Carcinoma14[2]
JoPaca-1Pancreatic Carcinoma25.26 ± 1.6[11]
Hep-3BHepatocellular Carcinoma10.68 ± 1.1[11]

Table 2: IC50 Values of Other Adenosine Analogs

CompoundCell LineCancer TypeIC50 (µM)Reference
CordycepinB16-BL6Mouse Melanoma39[2]
CordycepinLLCMouse Lewis Lung Carcinoma48[2]
Thio-Cl-IB-MECAHL-60Human Promyelocytic LeukemiaInduces G0/G1 arrest up to 25 µM[3]
IB-MECAHL-60Human Promyelocytic Leukemia>100 (cytotoxic effects)[12]
Cell Cycle Arrest and Apoptosis

A3AR agonists induce cell cycle arrest, primarily at the G0/G1 phase, and promote apoptosis.

Table 3: Effects of Cl-IB-MECA on Cell Cycle Distribution in NPA Thyroid Carcinoma Cells (24h treatment)

Concentration (µM)% G0/G1 Phase% S Phase% G2/M PhaseReference
Control (DMSO)~55~30~15[1][13]
10~65~20~15[1][13]
20~70~15~15[1][13]
40~79~11~10[1][13]

Note: Values are approximate based on graphical data from the cited sources.

Studies have also shown that treatment with A3AR agonists leads to an increase in the sub-G1 population, indicative of apoptosis, as well as activation of caspases-3 and -9, and cleavage of poly(ADP-ribose) polymerase (PARP).[6][10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-tumor effects of this compound analogs.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the adenosine analog in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6][10]

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Adenosine Analog (and vehicle control) Incubate_24h->Add_Compound Incubate_Treatment Incubate for desired time (e.g., 24, 48, 72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 3-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the adenosine analog and controls as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.[14][15]

Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. Add 4.5 mL of cold 70% ethanol (B145695) dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing RNase A).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.[2]

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by adenosine analogs.

Protocol:

  • Protein Extraction: Treat cells with the adenosine analog for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., p-Akt, Akt, β-catenin, Cyclin D1, c-Myc, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[16][17][18]

In Vivo and Clinical Studies

The anti-tumor potential of A3AR agonists has also been evaluated in animal models and clinical trials.

Preclinical In Vivo Studies

Oral administration of A3AR agonists like IB-MECA and Cl-IB-MECA has been shown to suppress the growth of melanoma, colon, and prostate carcinoma in murine models.[1] For instance, in a murine neuroblastoma model, adenosine dialdehyde (B1249045), an adenosine analog, significantly increased the mean life span of tumor-bearing mice and decreased tumor diameter when administered via continuous infusion.[19] Another study showed that 8-Cl-adenosine suppressed the growth of HCT116-derived colorectal cancer xenografts in athymic mice by 50%.[20]

Clinical Trials

Several A3AR agonists have progressed to clinical trials for various indications, including cancer.

  • Namodenoson (B1684119) (CF102): This orally bioavailable A3AR agonist has been evaluated in Phase II and III trials for advanced hepatocellular carcinoma (HCC).[3][11][21] In a Phase II trial for patients with advanced HCC and Child-Pugh B cirrhosis, namodenoson demonstrated a favorable safety profile and showed a promising overall survival signal in a subgroup of patients with a Child-Pugh score of 7.[11][22] A pivotal Phase III trial for this patient population is ongoing.[21] Namodenoson is also being investigated for pancreatic cancer.[21]

  • Piclidenoson (CF101): Another A3AR agonist, has been investigated in clinical trials for autoimmune diseases and has shown anti-inflammatory effects.[9][23][24] While its direct anti-cancer efficacy in humans is still under investigation, its mechanism of action suggests potential in cancer therapy.

Conclusion

This compound analogs, particularly selective A3 adenosine receptor agonists, represent a promising class of anti-tumor agents. Their ability to selectively induce apoptosis and cell cycle arrest in cancer cells while sparing normal tissues, coupled with their oral bioavailability, makes them attractive candidates for further development. The modulation of key signaling pathways such as Wnt/β-catenin, PI3K/Akt/NF-κB, and ERK provides a solid mechanistic basis for their anti-neoplastic activity. The quantitative data from in vitro and in vivo studies, along with the detailed experimental protocols provided in this guide, offer a comprehensive resource for researchers and drug development professionals working to advance these compounds into clinical practice. Further investigation, particularly in the context of combination therapies and patient stratification based on A3AR expression, is warranted to fully realize the therapeutic potential of this class of molecules in the fight against cancer.

References

The Role of Adenosine Analogs in DNA Synthesis Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms by which adenosine (B11128) analogs, particularly 2-chloroadenosine (B27285) (2-CldAdo) and its derivatives, inhibit DNA synthesis. This document outlines the core molecular pathways, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the underlying biological processes. The information presented here is intended to support research and development efforts in oncology and immunology, where these compounds have significant therapeutic potential.

Introduction

Adenosine analogs are a class of compounds structurally similar to the endogenous nucleoside adenosine. Due to this similarity, they can interfere with various cellular processes, most notably nucleic acid synthesis. 2-Chloroadenosine (also known as 2-CAdo) and its deoxyribonucleoside counterpart, 2-chloro-2'-deoxyadenosine (Cladribine), are potent cytotoxic agents that have been extensively studied for their ability to inhibit cell proliferation, primarily by disrupting DNA synthesis. Their efficacy in treating certain leukemias and autoimmune diseases stems from their ability to induce cell cycle arrest and apoptosis, particularly in lymphocytes. This guide focuses on the multifaceted mechanisms of action of these adenosine analogs, with a primary emphasis on their role as inhibitors of DNA synthesis.

Mechanisms of DNA Synthesis Inhibition

The inhibition of DNA synthesis by 2-chloroadenosine and its analogs is not a single event but rather a cascade of interconnected processes. The primary mechanisms include the intracellular metabolic activation of the prodrug, subsequent inhibition of key enzymes involved in nucleotide metabolism and DNA replication, and the induction of signaling pathways leading to cell cycle arrest and apoptosis.

Intracellular Metabolism and Activation

Upon entering the cell, 2-chloroadenosine and cladribine (B1669150) are metabolized by intracellular kinases. 2-chloroadenosine is phosphorylated to 2-chloro-adenosine triphosphate (2-Cl-ATP), while cladribine is converted to 2-chloro-2'-deoxyadenosine 5'-triphosphate (CldATP). This metabolic activation is crucial for their cytotoxic effects, as the triphosphate forms are the primary active molecules that interfere with DNA synthesis[1]. The cytotoxicity of 2-chloroadenosine can be completely suppressed by an adenosine kinase inhibitor, highlighting the necessity of this intracellular metabolism[1].

Inhibition of Ribonucleotide Reductase

One of the primary targets of the activated adenosine analogs is ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis. 2-Chloro-2'-deoxyadenosine 5'-triphosphate (CldATP) is a potent inhibitor of RNR[2]. This inhibition leads to a significant depletion of the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), particularly deoxycytidine triphosphate (dCTP). In CCRF-CEM human T-lymphoblastoid cells, exposure to 0.3 µM of 2-chloro-2'-deoxyadenosine resulted in a 63% decrease in dCTP levels within 30 minutes[2]. This depletion of essential precursors effectively starves the cell of the necessary materials for DNA replication, leading to a halt in DNA synthesis.

Direct Inhibition of DNA Polymerases

The triphosphate metabolites of these adenosine analogs also directly interfere with the function of DNA polymerases. CldATP can act as a substrate for DNA polymerases and be incorporated into the growing DNA strand in place of dATP[3][4]. However, the presence of the chlorine atom at the 2-position of the adenine (B156593) base hinders further chain elongation, leading to premature chain termination[3][4].

Furthermore, if a 2-chloroadenine (B193299) base is incorporated into the template DNA strand, it significantly slows down or pauses the progression of DNA polymerases during subsequent rounds of replication[5]. Bypassing these chlorinated residues requires a much higher concentration of dNTPs, approximately 20- to 50-fold greater than normal, for human polymerases alpha and beta, respectively[5]. This indicates that the presence of these analogs in the DNA template itself acts as a roadblock to replication.

Induction of Cell Cycle Arrest and Apoptosis

The disruption of DNA synthesis by 2-chloroadenosine and its analogs triggers cellular stress responses that lead to cell cycle arrest and apoptosis. These compounds cause a marked accumulation of cells in the S phase of the cell cycle, and at higher concentrations, they can cause a blockade at the G1/S boundary[6]. This indicates a direct interference with the DNA replication process.

The sustained inhibition of DNA synthesis and the accumulation of DNA strand breaks ultimately lead to the induction of programmed cell death (apoptosis). This apoptotic response is mediated through both p53-dependent and p53-independent pathways[1]. A key event in this process is the release of cytochrome c from the mitochondria into the cytosol, which activates the intrinsic apoptotic pathway[1]. This is often associated with a decline in the levels of anti-apoptotic proteins like Mcl-1[1]. The activation of caspases, such as caspase-3, -6, -8, and -9, follows, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation[1][7].

Quantitative Data

The following tables summarize key quantitative data regarding the inhibitory effects of 2-chloroadenosine and its derivatives on cell growth and DNA synthesis.

Table 1: IC50 Values for Inhibition of Cell Growth

CompoundCell LineIC50 (µM)Reference
2-Chloro-2'-deoxyadenosine (2-CldAdo)CCRF-CEM0.045[6]
2-Bromo-2'-deoxyadenosine (B1615966) (2-BrdAdo)CCRF-CEM0.068[6]
Deoxyadenosine (in the presence of an ADA inhibitor)CCRF-CEM0.9[6]

Table 2: Kinetic Parameters for CldATP Incorporation by Human DNA Polymerases

DNA PolymeraseApparent Kм for CldATP (µM)Apparent Kм for dATP (µM)Reference
Human DNA Polymerase α~0.6~0.3[4]
Human DNA Polymerase β~6.0~3.0[4]

Table 3: Effect of 2-Chloro-2'-deoxyadenosine on dNTP Pools in CCRF-CEM Cells

dNTP% Decrease after 30 min exposure to 0.3 µM 2-CldAdoReference
dCTP63%[2]
dATP20%[2]
dTTP20%[2]
dGTP<20%[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of adenosine analogs on DNA synthesis and cell cycle progression.

Measurement of DNA Synthesis by [³H]-Thymidine Incorporation

This assay is a classic method to quantify the rate of DNA synthesis by measuring the incorporation of a radiolabeled nucleoside, [³H]-thymidine, into newly synthesized DNA.

Materials:

  • Cell culture medium and supplements

  • Test compound (e.g., Adenosine-2-carboxamide)

  • [³H]-Thymidine

  • Trichloroacetic acid (TCA)

  • Scintillation fluid

  • Scintillation counter

  • Multi-well cell culture plates

Procedure:

  • Seed cells in a multi-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for the desired duration.

  • Add [³H]-thymidine to each well at a final concentration of 1 µCi/mL.

  • Incubate the cells for a defined period (e.g., 4-24 hours) to allow for the incorporation of the radiolabel.

  • Terminate the incubation by aspirating the medium and washing the cells with cold phosphate-buffered saline (PBS).

  • Precipitate the DNA by adding cold 10% TCA and incubating on ice for 30 minutes.

  • Wash the cells with 5% TCA to remove unincorporated [³H]-thymidine.

  • Solubilize the DNA precipitate with a lysis buffer (e.g., 0.1 N NaOH).

  • Transfer the lysate to a scintillation vial containing scintillation fluid.

  • Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of [³H]-thymidine incorporated and thus reflect the rate of DNA synthesis.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of a cell population based on their DNA content. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the amount of DNA in the cell.

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695), ice-cold

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10⁶ cells per sample.

  • Wash the cells with PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.

  • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells.

  • Wash the cells twice with PBS.

  • Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.

  • Add 400 µL of PI staining solution and incubate at room temperature for 10-15 minutes, protected from light.

  • Analyze the samples on a flow cytometer. The PI fluorescence is typically measured in the linear scale.

  • The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Measurement of dNTP Pools by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of individual deoxyribonucleoside triphosphates from cell extracts.

Materials:

  • Methanol (B129727), ice-cold

  • Trichloroacetic acid (TCA)

  • HPLC system with a UV detector

  • Anion-exchange or reverse-phase HPLC column

  • dNTP standards (dATP, dCTP, dGTP, dTTP)

Procedure:

  • Harvest a known number of cells and wash them with cold PBS.

  • Extract the nucleotides by adding ice-cold 60% methanol or 0.5 M TCA.

  • Incubate on ice for 15-30 minutes to allow for complete extraction.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant containing the nucleotides.

  • If using TCA, neutralize the extract with a suitable base (e.g., tri-n-octylamine in Freon, or by ether extraction).

  • Filter the extract through a 0.22 µm filter.

  • Inject a known volume of the extract onto the HPLC column.

  • Separate the dNTPs using a suitable gradient of mobile phases.

  • Detect the dNTPs by their UV absorbance at 254 nm.

  • Quantify the amount of each dNTP by comparing the peak area to a standard curve generated with known concentrations of dNTP standards.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Intracellular_Metabolism_and_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2_CldAdo 2-Chloroadenosine (Prodrug) 2_CldAdo_in 2-Chloroadenosine 2_CldAdo->2_CldAdo_in Transport 2_Cl_ATP 2-Chloro-ATP (Active Metabolite) 2_CldAdo_in->2_Cl_ATP Phosphorylation DNA_Polymerase DNA Polymerase 2_Cl_ATP->DNA_Polymerase Inhibition/ Chain Termination RNR Ribonucleotide Reductase 2_Cl_ATP->RNR Inhibition Kinases Adenosine Kinase Kinases->2_CldAdo_in DNA_Synthesis_Inhibition DNA Synthesis Inhibition DNA_Polymerase->DNA_Synthesis_Inhibition dNTP_depletion dNTP Pool Depletion RNR->dNTP_depletion dNTP_depletion->DNA_Synthesis_Inhibition Apoptosis_Pathway DNA_Damage DNA Damage & Replication Stress p53_activation p53 Activation DNA_Damage->p53_activation Bax_Bak_activation Bax/Bak Activation p53_activation->Bax_Bak_activation Bcl2_inhibition Inhibition of Bcl-2/Mcl-1 p53_activation->Bcl2_inhibition Mitochondrion Mitochondrion Bax_Bak_activation->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Bcl2_inhibition->Bax_Bak_activation (disinhibition) Experimental_Workflow_Cell_Cycle Start Start: Cell Culture Treatment Treat cells with Adenosine Analog Start->Treatment Harvest Harvest Cells Treatment->Harvest Fixation Fix with 70% Ethanol Harvest->Fixation Staining Stain with Propidium Iodide and RNase A Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis End End: Cell Cycle Profile Analysis->End

References

An In-depth Technical Guide on the Core Biochemical and Physical Properties of Adenosine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine-2-carboxamide is a purine (B94841) nucleoside analogue that serves as a valuable tool in biomedical research, particularly in the study of adenosine (B11128) receptors. As an agonist of these receptors, it mimics the action of endogenous adenosine, a critical signaling molecule involved in a myriad of physiological processes. This technical guide provides a comprehensive overview of the fundamental biochemical and physical properties of this compound, offering detailed experimental protocols and visual representations of its signaling pathways to support its application in research and drug development.

Physicochemical Properties

This compound is a derivative of the naturally occurring nucleoside, adenosine. Its chemical structure is characterized by a carboxamide group at the 2-position of the adenine (B156593) base. This modification influences its receptor binding affinity and selectivity.

General Properties
PropertyValueSource
Chemical Name This compound-
Synonyms 2-Carboxamidoadenosine-
Molecular Formula C₁₁H₁₄N₆O₅[1][2][3]
Molecular Weight 310.27 g/mol [1][3]
CAS Number 70255-72-0[1][2]
Appearance White to off-white solid[4]
Storage Temperature -20°C[2]
Stability Stable under recommended storage conditions.[4][5]
Solubility

The solubility of this compound is a critical parameter for its use in in vitro and in vivo studies. While specific data for this compound is limited, the solubility of the parent compound, adenosine, provides a useful reference. Adenosine is slightly soluble in water and its solubility increases in hot water.[4][5] It is practically insoluble in ethanol (B145695) and methylene (B1212753) chloride.[4][5] Adenosine dissolves in dilute mineral acids.[4][5] The equilibrium solubility of adenosine has been studied in various co-solvent mixtures, indicating that its solubility increases with temperature and the mass fraction of the organic co-solvent.[6] For experimental purposes, this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO).

SolventSolubility of Adenosine (for reference)
WaterSlightly soluble, increases with heat
DMSOSoluble
EthanolPractically insoluble
Methylene ChloridePractically insoluble
Dilute Mineral AcidsSoluble
Melting Point

Biochemical Properties and Mechanism of Action

This compound functions as a purine nucleoside analogue and a non-selective agonist for adenosine receptors.[1][7] Its biological effects are primarily mediated through the activation of these G protein-coupled receptors (GPCRs).

Receptor Binding Affinity

This compound, like other adenosine analogues, binds to the four subtypes of adenosine receptors: A₁, A₂A, A₂B, and A₃. The affinity for each receptor subtype can be determined through radioligand binding assays. While specific Ki values for this compound are not consistently reported across literature, it is generally considered a potent adenosine receptor agonist. For comparison, the non-selective agonist NECA (5'-N-Ethylcarboxamidoadenosine) exhibits high affinity for A₁ and A₂A receptors.[8][9]

Mechanism of Action

The primary mechanism of action of this compound involves the activation of adenosine receptors, which are coupled to various G proteins and subsequently modulate the activity of adenylyl cyclase.

  • A₁ and A₃ Receptor Activation: Activation of A₁ and A₃ receptors, which are typically coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • A₂A and A₂B Receptor Activation: Conversely, activation of A₂A and A₂B receptors, which are coupled to Gs proteins, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.

The modulation of cAMP levels activates downstream signaling pathways, including Protein Kinase A (PKA), which in turn phosphorylates various target proteins, leading to a cellular response. As a purine nucleoside analogue, this compound has also been reported to have antitumor activity by inhibiting DNA synthesis and inducing apoptosis.[1][3][7]

Signaling Pathways

The activation of adenosine receptors by this compound initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways associated with adenosine receptor activation.

A₁/A₃ receptor signaling pathway via Gᵢ protein.

Adenosine_Signaling_Gs cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound A2A/A2B_Receptor A₂A/A₂B Receptor This compound->A2A/A2B_Receptor Binds to G_Protein_s Gαs | Gβγ A2A/A2B_Receptor->G_Protein_s Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein_s->Adenylyl_Cyclase Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular_Response PKA_active->Cellular_Response Phosphorylates targets leading to

A₂A/A₂B receptor signaling pathway via Gₛ protein.

Experimental Protocols

The following sections provide generalized methodologies for key experiments involving this compound. These protocols should be optimized based on specific experimental conditions and cell/tissue types.

Synthesis of this compound (General Approach)

General Workflow for Synthesis:

Synthesis_Workflow start Start with 2-Iodoadenosine step1 Protection of Ribose Hydroxyl Groups start->step1 step2 Palladium-Catalyzed Carbonylation step1->step2 step3 Introduction of Ammonia (B1221849) Source step2->step3 step4 Deprotection of Ribose Hydroxyl Groups step3->step4 purification Purification by HPLC step4->purification end This compound purification->end

General synthesis workflow for this compound.
Purification by High-Performance Liquid Chromatography (HPLC)

Purification of the synthesized this compound is crucial to remove starting materials, byproducts, and catalysts. Reversed-phase HPLC is a common method for the purification of nucleoside analogues.

General HPLC Protocol:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[11][12]

  • Flow Rate: Typically 1 mL/min.[11]

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., ~260 nm for purine derivatives).[12]

  • Procedure:

    • Dissolve the crude product in a suitable solvent (e.g., DMSO or the initial mobile phase).

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample onto the HPLC system.

    • Run the gradient program to elute the compounds.

    • Collect the fractions corresponding to the desired product peak.

    • Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for different adenosine receptor subtypes.

Materials:

  • Cell membranes expressing the adenosine receptor subtype of interest.

  • Radiolabeled ligand (e.g., [³H]-CGS 21680 for A₂A receptors).

  • This compound (unlabeled competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]

  • Non-specific binding control (a high concentration of a known non-selective agonist like NECA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.[2]

  • Incubation: In a microplate or tubes, combine the cell membranes, radiolabeled ligand, and varying concentrations of this compound. For total binding, omit the unlabeled competitor. For non-specific binding, add a saturating concentration of a non-selective ligand.[2]

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.[2]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow:

Binding_Assay_Workflow start Prepare Cell Membranes with Adenosine Receptors step1 Incubate Membranes with Radioligand and varying concentrations of This compound start->step1 step2 Separate Bound and Free Radioligand (Filtration) step1->step2 step3 Quantify Radioactivity (Scintillation Counting) step2->step3 step4 Data Analysis: Determine IC₅₀ and Ki step3->step4 end Binding Affinity (Ki value) step4->end

Workflow for a radioligand binding assay.
Adenylyl Cyclase Activity Assay

This functional assay measures the ability of this compound to stimulate or inhibit adenylyl cyclase activity, thereby confirming its agonist activity at specific adenosine receptor subtypes.

Materials:

  • Intact cells or cell membranes expressing the adenosine receptor subtype of interest.

  • This compound.

  • ATP (substrate for adenylyl cyclase).

  • Assay buffer containing Mg²⁺ (a cofactor for adenylyl cyclase).[13]

  • cAMP detection kit (e.g., ELISA or radioimmunoassay).

Procedure:

  • Cell/Membrane Preparation: Prepare cells or membranes as described for the radioligand binding assay.

  • Incubation: Incubate the cells or membranes with varying concentrations of this compound in the presence of ATP and assay buffer.[13]

  • Termination: Stop the reaction after a specific time by adding a stop solution (e.g., a solution that denatures the enzyme).

  • cAMP Measurement: Measure the amount of cAMP produced using a commercially available cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the amount of cAMP produced as a function of the logarithm of the this compound concentration. Determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Conclusion

This compound is a potent research tool for investigating the role of adenosine receptors in health and disease. Its well-defined chemical structure and its function as an adenosine receptor agonist make it invaluable for a wide range of studies. This guide has provided a detailed overview of its core biochemical and physical properties, along with generalized experimental protocols and visual representations of its signaling pathways. By understanding these fundamental characteristics, researchers can effectively utilize this compound to advance our knowledge of purinergic signaling and to explore its potential therapeutic applications.

References

Adenosine-2-Carboxamide: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data essential for the identification and validation of molecular targets for adenosine-2-carboxamide. This compound and its derivatives are crucial tools in pharmacology, primarily interacting with the family of adenosine (B11128) receptors. Understanding their precise molecular targets is paramount for the development of novel therapeutics. This document outlines current strategies for target deconvolution, from initial identification to functional validation, supported by detailed experimental protocols and quantitative data.

Known and Potential Molecular Targets of this compound

This compound is a purine (B94841) nucleoside analog that primarily targets the four subtypes of adenosine receptors (ARs): A₁, A₂A, A₂B, and A₃.[1][2] These receptors are G protein-coupled receptors (GPCRs) that play critical roles in a myriad of physiological processes, making them attractive drug targets.[3] The affinity and efficacy of this compound and its analogs can vary significantly across these receptor subtypes, underscoring the importance of precise target identification and validation.

Quantitative Binding and Functional Data

The following tables summarize the available quantitative data for this compound and its closely related analog, 5'-N-Ethylcarboxamidoadenosine (NECA), at human adenosine receptors. Data for this compound is limited, hence NECA is included as a well-characterized, potent, non-selective agonist.

CompoundReceptor SubtypeBinding Affinity (Kᵢ, nM)Reference
AdenosineA₁310[4]
A₂A700[4]
A₂B24000[4]
A₃290[4]
NECAA₁-
A₂A16[5]
A₂B2.5[5]
A₃-
CompoundReceptor SubtypeFunctional Activity (EC₅₀, nM)Reference
AdenosineA₁310 (inhibition of cAMP)[4]
A₂A700 (stimulation of cAMP)[4]
A₂B24000 (stimulation of cAMP)[4]
A₃290 (inhibition of cAMP)[4]
NECAA₁-
A₂A-
A₂B3100 (stimulation of cAMP)[6]
A₃-

Target Identification Methodologies

Identifying the direct molecular targets of a small molecule like this compound is a critical step in drug discovery. Chemical proteomics has emerged as a powerful and unbiased approach for this purpose. These methods typically involve the use of a modified version of the small molecule to "capture" its interacting proteins from a complex biological sample.

Chemical Proteomics Workflow

A general workflow for chemical proteomics-based target identification involves several key steps, as illustrated below. This process begins with the synthesis of a chemical probe, which is then used to label and enrich for target proteins, followed by identification using mass spectrometry.

G cluster_0 Probe Synthesis & Characterization cluster_1 Target Labeling & Enrichment cluster_2 Target Identification & Validation A Design & Synthesize Probe B Validate Probe Activity A->B C Incubate Probe with Lysate/Cells B->C D Induce Covalent Linkage (e.g., UV) C->D E Lyse Cells & Enrich Labeled Proteins D->E F On-Bead Digestion E->F G LC-MS/MS Analysis F->G H Data Analysis & Hit Identification G->H I Target Validation H->I G cluster_0 A1/A3 Receptor Activation cluster_1 Downstream Signaling cluster_2 Cellular Responses Ligand This compound Receptor A1/A3 Receptor Ligand->Receptor G_protein Gi/o Receptor->G_protein AC Adenylyl Cyclase G_protein->AC α subunit PLC Phospholipase C G_protein->PLC βγ subunits MAPK MAPK Cascade (ERK, JNK, p38) G_protein->MAPK βγ subunits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Response e.g., Inhibition of Neurotransmitter Release, Modulation of Inflammation PKA->Response IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 Ca2->Response MAPK->Response G cluster_0 A2A/A2B Receptor Activation cluster_1 Downstream Signaling cluster_2 Cellular Responses Ligand This compound Receptor A2A/A2B Receptor Ligand->Receptor G_protein Gs Receptor->G_protein AC Adenylyl Cyclase G_protein->AC cAMP ↑ cAMP AC->cAMP PKA ↑ PKA cAMP->PKA Epac ↑ Epac cAMP->Epac MAPK MAPK Cascade PKA->MAPK Response e.g., Vasodilation, Anti-inflammatory Effects, Neuroprotection PKA->Response Epac->MAPK Epac->Response MAPK->Response

References

An In-depth Technical Guide to Early-Stage Research on Adenosine-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research concerning Adenosine-2-carboxamide derivatives. It covers their synthesis, biological activity, and the experimental methodologies used for their characterization, with a focus on their interactions with adenosine (B11128) receptors.

Introduction: Adenosine Receptors and Their Ligands

Adenosine is a ubiquitous endogenous nucleoside that modulates a wide array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃.[1][2] These receptors are integral to cellular signaling in the cardiovascular, nervous, and immune systems, making them attractive targets for therapeutic intervention.[3][4] The A₁ and A₃ receptors typically couple to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP).[2][5] Conversely, the A₂ₐ and A₂ₑ receptors couple to Gₛ proteins, stimulating adenylyl cyclase and increasing cAMP levels.[2][6]

The development of selective agonists and antagonists for these receptors is a key objective in drug discovery. This compound derivatives have emerged as a significant class of compounds in this pursuit. Modifications at the 2-position of the adenosine scaffold, often in combination with substitutions at the 5'-position (such as the N-ethylcarboxamido group found in the potent, nonselective agonist NECA), have been shown to significantly influence receptor affinity and selectivity.[2][7] This guide delves into the early-stage research that has laid the groundwork for the design and evaluation of these important molecules.

Synthetic Strategies

The synthesis of this compound derivatives typically involves multi-step processes starting from a protected adenosine precursor. A common strategy involves the modification of the 2-position of the purine (B94841) ring and the 5'-position of the ribose moiety.

A generalized synthetic route often begins with a 2-iodo or 2-chloro adenosine intermediate. The 2-position can then be modified using cross-coupling reactions, such as the Sonogashira coupling, to introduce alkynyl chains.[3] Subsequent modifications can be made to these chains. The 5'-N-alkyluronamide group, a key feature for A₂ₐ receptor affinity, is typically introduced by first oxidizing the 5'-hydroxyl group to a carboxylic acid, followed by condensation with the desired amine.[3][7]

For instance, the synthesis of 2-alkynyl derivatives of adenosine-5'-N-ethyluronamide involves the cross-coupling of terminal alkynes with N-ethyl-1'-deoxy-1'-(6-amino-2-iodo-9H-purin-9-yl)-β-D-ribofuranuronamide.[3]

Biological Activity and Quantitative Data

The primary biological activity of this compound derivatives lies in their ability to act as agonists at adenosine receptors. Their potency and selectivity are determined through various in vitro assays. The following tables summarize key quantitative data from early-stage research, focusing on binding affinity (Kᵢ) and functional potency (EC₅₀).

Table 1: Binding Affinity (Kᵢ, nM) of 2-Substituted Adenosine-5'-N-ethyluronamide Derivatives at Human Adenosine Receptors

Compound2-SubstituentA₁ Kᵢ (nM)A₂ₐ Kᵢ (nM)A₃ Kᵢ (nM)
NECA H1415330
Compound 1 N-cyclopropylcarboxamide1.11.316
Compound 16 N-cyclopropyl1.10.910
Compound 18 N-cyclobutyl1.31.115
(S)-PHPNECA (S)-phenylhydroxypropynyl---

Data sourced from multiple studies.[7][8]

Table 2: Functional Potency (EC₅₀, nM) of Selected Derivatives

CompoundReceptorAssayEC₅₀ (nM)
(S)-PHPNECA A₂ₑAdenylyl Cyclase220
PHPNECA (8) A₂ₑAdenylyl Cyclase1,100
Compound 5 A₂ₑAdenylyl Cyclase1,700

Data represents potency at the A₂ₑ receptor subtype.[8]

Table 3: Affinity (Kᵢ, nM) of N⁶- and 2-Substituted Derivatives at Rat Adenosine Receptors

CompoundN⁶-Substituent2-SubstituentA₁ Kᵢ (nM)A₃ Kᵢ (nM)
Compound 31 p-sulfonamidophenyl-ureaH>100009
Compound 61 4-methoxyphenylurea3-hydroxy-3-phenyl-1-propynyl21001200

These derivatives show marked selectivity for the A₃ receptor.[9]

Signaling Pathways

Activation of adenosine receptors by 2-carboxamide (B11827560) derivatives triggers intracellular signaling cascades. The A₂ₐ receptor, coupled to Gₛ protein, activates adenylyl cyclase, leading to an increase in cAMP. In contrast, the A₃ receptor, coupled to Gᵢ protein, inhibits adenylyl cyclase, causing a decrease in cAMP levels.

Adenosine A2A Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol A2A_Agonist A2A Agonist A2A_Receptor A2A Receptor A2A_Agonist->A2A_Receptor Gs_Protein Gs Protein A2A_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Signaling pathway of the adenosine A₂ₐ receptor.

Adenosine A3 Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol A3_Agonist A3 Agonist A3_Receptor A3 Receptor A3_Agonist->A3_Receptor Gi_Protein Gi Protein A3_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Conversion Blocked ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream Effects cAMP->Downstream_Effects Reduced Activation

Caption: Signaling pathway of the adenosine A₃ receptor.

Key Experimental Protocols

Reproducible and reliable data are paramount in drug discovery. Below are detailed methodologies for two key experiments used in the characterization of this compound derivatives.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor. It involves the competition between a radiolabeled ligand and the unlabeled test compound for binding to the receptor.[10]

Workflow Diagram

Radioligand Binding Assay Workflow Membrane_Prep 1. Membrane Preparation (e.g., from HEK-293 or CHO cells expressing the target receptor) Incubation 2. Incubation - Receptor Membranes - Radioligand (e.g., [3H]CGS21680) - Test Compound (varying conc.) Membrane_Prep->Incubation Filtration 3. Termination & Filtration (Rapid filtration through GF/B filters to separate bound from free radioligand) Incubation->Filtration Washing 4. Washing (Ice-cold buffer to remove non-specifically bound radioligand) Filtration->Washing Measurement 5. Radioactivity Measurement (Using a scintillation counter) Washing->Measurement Analysis 6. Data Analysis (Calculate specific binding, determine IC50, and convert to Ki using Cheng-Prusoff) Measurement->Analysis

Caption: Workflow of a typical radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human adenosine receptor of interest (e.g., HEK-293 or CHO cells).[11]

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In assay tubes, add 50 µL of increasing concentrations of the test ligand, 50 µL of the appropriate radioligand (e.g., [³H]CGS21680 for A₂ₐAR), and 100 µL of the membrane suspension.[11]

    • For non-specific binding determination, use a high concentration of a known unlabeled ligand (e.g., 10 µM NECA).[11]

    • Incubate the mixture at 25°C for 60 minutes.[11]

  • Termination and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Brandel GF/B) under vacuum.[11]

    • Wash the filters three times with ice-cold buffer to remove unbound radioligand.[11]

    • Dry the filters and measure the retained radioactivity using a scintillation counter.[10]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the test compound concentration and use non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate (agonist) or inhibit (inverse agonist/antagonist) the production of intracellular cAMP, providing a measure of its efficacy (EC₅₀ or IC₅₀).[12]

Detailed Protocol:

  • Cell Preparation:

    • Seed cells expressing the receptor of interest (e.g., CHO-hA₂ₐAR) in 24-well plates and grow to confluency.[11]

  • Assay Procedure:

    • Wash the cells three times with DMEM containing 50 mM HEPES, pH 7.4.[11]

    • Pre-incubate the cells with a phosphodiesterase inhibitor like rolipram (B1679513) (10 µM) to prevent cAMP degradation. Also, add adenosine deaminase (3 units/mL) to remove any endogenous adenosine.[11]

    • Add the test compound at various concentrations and incubate for a specified time (e.g., 1 hour).[11]

    • For Gᵢ-coupled receptors, co-stimulation with forskolin (B1673556) (an adenylyl cyclase activator) is often used to measure the inhibitory effect of the agonist.[13]

  • Detection:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a competitive binding assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.[12][14]

  • Data Analysis:

    • Generate a concentration-response curve by plotting the measured cAMP levels against the logarithm of the agonist concentration.

    • Use a sigmoidal dose-response model to calculate the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.

Structure-Activity Relationships (SAR)

Early research has established several key structure-activity relationships for this compound derivatives:

  • 5'-Uronamide Moiety: The presence of a 5'-N-alkyluronamide, particularly the 5'-N-ethyluronamide of NECA, generally maintains or enhances affinity and selectivity for the A₂ₐ receptor while attenuating A₁ affinity.[2][15]

  • 2-Position Substitution: Introduction of alkynyl chains at the 2-position often imparts selectivity for A₂ receptors.[15] Aromatic or heteroaromatic rings on these chains can further modulate potency and selectivity. For example, a (4-formylphenyl)-ethynyl derivative showed high affinity and selectivity for the A₂ₐ receptor.[16]

  • N⁶-Position Substitution: Modifications at the N⁶-position are also crucial. For example, combining an N⁶-arylurea with a 2-alkynyl substitution can lead to compounds with good A₂ₐ/A₃ selectivity by dramatically reducing A₂ₐ affinity.[9] N⁶-cycloalkyl substitutions are a well-established method for achieving A₁ selectivity.[2]

Conclusion and Future Directions

The early-stage research on this compound derivatives has been instrumental in understanding the structural requirements for potent and selective ligands of adenosine receptors. The combination of modifications at the 2-, N⁶-, and 5'-positions of the adenosine scaffold has yielded a diverse range of compounds with varying pharmacological profiles. The experimental protocols outlined in this guide, particularly radioligand binding and cAMP accumulation assays, remain the cornerstone for characterizing these molecules.

Future research will likely focus on leveraging structural biology insights from crystallized adenosine receptors to rationally design novel derivatives with improved subtype selectivity and drug-like properties.[7][17] The exploration of new chemical space around the this compound core will continue to be a promising avenue for the development of innovative therapeutics targeting a wide range of diseases.

References

The Therapeutic Potential of Adenosine Analogs in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor microenvironment (TME) is a complex ecosystem where cancer cells interact with stromal and immune cells. A key feature of the TME is its hypoxic and inflammatory nature, which leads to the accumulation of extracellular adenosine (B11128). Adenosine, a purine (B94841) nucleoside, plays a pivotal role in tumor progression by suppressing the anti-tumor immune response and promoting angiogenesis and metastasis. This has led to the development of adenosine analogs, particularly antagonists of the A2A and A2B adenosine receptors, and inhibitors of the adenosine-producing enzyme CD73, as promising therapeutic agents in oncology. This technical guide provides an in-depth exploration of the therapeutic potential of these adenosine analogs, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Adenosine Signaling in the Tumor Microenvironment

Extracellular adenosine concentration is tightly regulated under normal physiological conditions. However, within the TME, factors such as hypoxia and inflammation lead to a significant increase in adenosine levels.[1] This accumulation is primarily driven by the enzymatic activity of two cell-surface ectonucleotidases: CD39 and CD73.[2] CD39 converts extracellular adenosine triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) to adenosine monophosphate (AMP). Subsequently, CD73 dephosphorylates AMP to generate adenosine.[2]

This excess adenosine then binds to one of four G-protein coupled adenosine receptors (ARs): A1, A2A, A2B, or A3.[3] In the context of cancer, the A2A and A2B receptors are of particular interest due to their roles in mediating the immunosuppressive effects of adenosine.[4][5]

The A2A Receptor Pathway

The A2A receptor (A2AR) is a high-affinity receptor for adenosine and is widely expressed on various immune cells, including T cells, natural killer (NK) cells, macrophages, and dendritic cells.[6][7] Activation of the A2AR by adenosine triggers a signaling cascade that ultimately dampens the anti-tumor immune response.

A2A_Signaling_Pathway A2AR A2A Receptor Gs Gs A2AR->Gs activates AC Adenylate Cyclase cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Immunosuppressive_Genes Immunosuppressive Gene Expression CREB->Immunosuppressive_Genes promotes Adenosine Adenosine Adenosine->A2AR Gs->AC activates

Upon adenosine binding, the A2AR couples to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase (AC).[8] AC catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[6] PKA then phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of genes associated with immunosuppression.[6][7] This signaling cascade results in the inhibition of T cell proliferation and cytokine production, suppression of NK cell cytotoxicity, and the promotion of regulatory T cell (Treg) function, all of which contribute to tumor immune evasion.[9]

The A2B Receptor Pathway

The A2B receptor (A2BR) has a lower affinity for adenosine compared to the A2AR and is typically activated under conditions of high adenosine concentrations, such as those found in the TME.[10] The A2BR is expressed on various cell types, including cancer cells, endothelial cells, and myeloid-derived suppressor cells (MDSCs).[6][11] A2BR signaling can promote tumor growth, angiogenesis, and metastasis.[6][11]

A2B_Signaling_Pathway A2BR A2B Receptor Gs_Gq Gs/Gq A2BR->Gs_Gq activates AC_PLC AC / PLC Gs_Gq->AC_PLC activates cAMP_IP3_DAG cAMP / IP3 / DAG AC_PLC->cAMP_IP3_DAG produces PKA_PKC PKA / PKC cAMP_IP3_DAG->PKA_PKC activate Proliferation Cell Proliferation PKA_PKC->Proliferation Angiogenesis Angiogenesis (VEGF) PKA_PKC->Angiogenesis Metastasis Metastasis PKA_PKC->Metastasis Adenosine Adenosine Adenosine->A2BR

Therapeutic Strategies Targeting the Adenosine Pathway

Given the critical role of adenosine in promoting a pro-tumoral environment, several therapeutic strategies have been developed to counteract its effects. These primarily involve the use of small molecule antagonists of the A2A and A2B receptors and inhibitors of the CD73 enzyme.

A2A Receptor Antagonists

A2A receptor antagonists block the binding of adenosine to the A2AR on immune cells, thereby preventing the downstream immunosuppressive signaling cascade.[12] This restores the function of cytotoxic T lymphocytes and NK cells, enabling them to recognize and eliminate cancer cells.[9] Several A2AR antagonists have been investigated in preclinical and clinical studies.

Table 1: Preclinical Data for Selected A2A Receptor Antagonists

CompoundTargetKi (nM)IC50 (nM)Cancer ModelReference
ZM-241385A2AR0.854 (cAMP assay)-[12]
SCH-58261A2AR0.617 (cAMP assay)CD73+ mouse tumor models[12]
MK-3814 (Preladenant)A2AR1.1>1000-fold selectivityAdvanced solid tumors[3][12]
AZD-4635A2AR1.710 (cAMP assay)MC-38 colorectal tumor model[12]
A2B Receptor Antagonists

A2B receptor antagonists are being explored for their potential to inhibit tumor growth, angiogenesis, and metastasis.[6][10] By blocking A2BR signaling, these agents can reduce the production of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and inhibit the proliferation and migration of cancer cells.[6][11]

Table 2: Preclinical and Clinical Data for an A2B Receptor Antagonist

CompoundTargetEfficacyCancer Model/Patient PopulationReference
PBF-1129A2BRDecreased tumor growth and metastasisLung, melanoma, colon, breast cancer models[10]
PBF-1129A2BRStable disease in 3/21 patientsMetastatic non-small cell lung cancer[13]
Dual A2A/A2B Receptor Antagonists

Simultaneously targeting both A2A and A2B receptors presents a potentially more effective therapeutic strategy, as it can both reverse immunosuppression and directly inhibit tumor-promoting pathways.[11]

Table 3: Preclinical Data for a Dual A2A/A2B Receptor Antagonist

CompoundTargetEfficacyCancer ModelReference
M1069A2AR/A2BRDecreased tumor growth as monotherapy and enhanced antitumor activity of cisplatin4T1 breast tumor model[11][14]
CD73 Inhibitors

An alternative approach to blocking adenosine signaling is to inhibit its production by targeting the CD73 enzyme.[2] CD73 inhibitors, which can be monoclonal antibodies or small molecules, prevent the conversion of AMP to adenosine, thereby reducing the concentration of this immunosuppressive nucleoside in the TME.[15][16]

Table 4: Preclinical and Clinical Data for CD73 Inhibitors

CompoundTargetIC50 (µM)EfficacyCancer Model/Patient PopulationReference
Oleclumab (MEDI9447)CD73-Objective Response Rate: 30% (with durvalumab)Stage III non-small cell lung cancer[16]
Various small moleculesCD73Micromolar rangeReduced tumor growth, increased immune cell infiltrationMelanoma, breast, lung, colorectal cancer models[15][17]

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the therapeutic potential of adenosine analogs in oncology.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic or cytostatic effects of adenosine analogs on cancer cells.

  • MTT/MTS Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the adenosine analog for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[18][19]

    • Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by mitochondrial dehydrogenases in viable cells.[18]

    • Add a solubilization solution to dissolve the formazan crystals.[18]

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

  • ³H-Thymidine Incorporation Assay: This assay measures DNA synthesis and is a direct indicator of cell proliferation.

    • Plate cells in a multi-well plate and treat with the adenosine analog.

    • Towards the end of the treatment period, "pulse" the cells with ³H-thymidine (a radioactive nucleoside) for a few hours.[20]

    • Harvest the cells and precipitate the DNA.

    • Measure the amount of incorporated radioactivity using a scintillation counter.[20] A decrease in ³H-thymidine incorporation indicates an inhibition of cell proliferation.

In Vivo Tumor Growth Inhibition Studies

Animal models, particularly xenograft and syngeneic models, are crucial for evaluating the in vivo efficacy of adenosine analogs.

In_Vivo_Workflow Tumor_Implantation Tumor Cell Implantation Tumor_Establishment Tumor Establishment Tumor_Implantation->Tumor_Establishment Randomization Randomization Tumor_Establishment->Randomization Treatment_Groups Treatment Groups (Vehicle, Analog) Randomization->Treatment_Groups Dosing Dosing (e.g., oral gavage) Treatment_Groups->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Body_Weight Body Weight Monitoring Dosing->Body_Weight Endpoint Endpoint Analysis (Tumor Excision, etc.) Tumor_Measurement->Endpoint Body_Weight->Endpoint

  • Model Selection:

    • Xenograft Model: Human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice). This model is useful for assessing the direct anti-tumor effects of a compound.[21]

    • Syngeneic Model: Mouse cancer cells are implanted into immunocompetent mice of the same genetic background. This model is essential for evaluating immunomodulatory agents like adenosine receptor antagonists, as it allows for the study of the interaction between the drug, the tumor, and the host immune system.[14]

  • Tumor Implantation: Cancer cells are typically injected subcutaneously into the flank of the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The adenosine analog is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[22] The control group receives a vehicle solution.

  • Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers and calculating the tumor volume. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be further analyzed for biomarkers.

Conclusion and Future Directions

The targeting of the adenosine pathway represents a promising and rapidly evolving field in oncology. Adenosine analogs, including A2A and A2B receptor antagonists and CD73 inhibitors, have demonstrated significant therapeutic potential in preclinical models and are showing encouraging results in early clinical trials, particularly when used in combination with immune checkpoint inhibitors.[4]

Future research will likely focus on several key areas:

  • Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to adenosine-targeted therapies is crucial for the clinical success of these agents.

  • Combination Therapies: Exploring novel combination strategies with other immunotherapies, targeted therapies, and conventional chemotherapy and radiotherapy will be essential to maximize the anti-tumor efficacy of adenosine analogs.

  • Understanding Resistance Mechanisms: Investigating the mechanisms of both innate and acquired resistance to adenosine-pathway inhibitors will inform the development of next-generation therapies and strategies to overcome resistance.

References

Methodological & Application

Application Notes and Protocols for Dissolving Adenosine-2-carboxamide in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine-2-carboxamide is a purine (B94841) nucleoside analog. Compounds in this class are crucial for various research applications, including the study of adenosine (B11128) receptors and their downstream signaling pathways. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving adenosine analogs due to its high solubilizing capacity for a wide range of organic molecules. This document provides a detailed protocol for the preparation of this compound stock solutions in DMSO, along with best practices for storage and handling to ensure solution integrity.

Physicochemical Properties and Solubility

Table 1: Solubility of Related Adenosine Analogs in DMSO

Compound NameMolecular WeightSolubility in DMSO
Adenosine267.24 g/mol ~20 mg/mL[1]
D-Adenosine267.24 g/mol 166.6 mg/mL (623.41 mM)[2]
5'-N-Ethylcarboxamidoadenosine (NECA)308.29 g/mol 62 mg/mL (201.1 mM)[3]

Note: The solubility of compounds can be affected by factors such as the purity of the compound, the purity and water content of the DMSO, temperature, and dissolution technique.

Experimental Protocol: Preparation of this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Preparation:

    • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.

    • Work in a clean and dry environment, such as a chemical fume hood or a designated workspace.

    • Use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce the solubility of the compound.[3]

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, based on preliminary solubility tests).

    • Tightly cap the tube and vortex the mixture for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution against a light source to ensure that all solid material has dissolved and the solution is clear.

  • Aiding Dissolution (Optional):

    • If the compound does not fully dissolve with vortexing, the following steps can be taken:

      • Gentle Warming: Warm the solution in a water bath or on a heating block to 37°C for 5-10 minutes. Avoid excessive heat, which could degrade the compound.

      • Sonication: Place the tube in a bath sonicator for 5-10 minutes.

    • After warming or sonication, vortex the solution again and visually inspect for complete dissolution.

  • Storage of Stock Solution:

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots in tightly sealed amber or foil-wrapped vials at -20°C or -80°C. When stored properly in a solvent, adenosine analogs can be stable for extended periods.[2][3]

Workflow for Preparing this compound Stock Solution

G cluster_prep Preparation cluster_dissolution Dissolution cluster_aid Aid Dissolution (Optional) cluster_storage Storage start Start weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex for 1-2 minutes add_dmso->vortex inspect Visually Inspect for Dissolution vortex->inspect warm Gentle Warming (37°C) inspect->warm If not fully dissolved aliquot Aliquot into Single-Use Vials inspect->aliquot If fully dissolved sonicate Sonication inspect_again Visually Inspect Again warm->inspect_again sonicate->inspect_again inspect_again->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for the preparation of an this compound stock solution in DMSO.

Application in Cell Culture

When using the this compound DMSO stock solution in cell culture experiments, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced toxicity or off-target effects. The final DMSO concentration should typically be kept below 0.5%, with 0.1% being preferable for sensitive cell lines.

Protocol for Diluting Stock Solution into Culture Medium:

  • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Gently vortex the stock solution to ensure homogeneity.

  • Perform serial dilutions of the stock solution in your desired culture medium to achieve the final working concentration.

  • When adding the DMSO solution to the aqueous medium, add it dropwise while gently swirling the medium to prevent precipitation of the compound.

  • Always include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of DMSO as the treated samples.

Adenosine Receptor Signaling Pathway

This compound, as an adenosine analog, is expected to interact with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs). The activation of these receptors initiates downstream signaling cascades that regulate various physiological processes. The diagram below illustrates a simplified, generalized signaling pathway for adenosine receptors.

G cluster_receptor Cell Membrane cluster_effector Intracellular Signaling A2C This compound AR Adenosine Receptor (GPCR) A2C->AR Binds to G_protein G Protein AR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates cAMP Second Messenger (e.g., cAMP) Effector->cAMP Produces PKA Protein Kinase (e.g., PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets leading to

Caption: Simplified adenosine receptor signaling pathway.

Safety and Handling Precautions

  • This compound should be handled as a potentially hazardous material.

  • Always wear appropriate PPE, including a lab coat, gloves, and safety glasses.

  • DMSO is an excellent solvent and can facilitate the absorption of dissolved substances through the skin. Handle with care.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

By following these guidelines, researchers can confidently prepare and use this compound solutions for their experimental needs, ensuring the quality and reliability of their data.

References

Application Notes and Protocols for Cell Culture Viability Assays with Adenosine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Adenosine-2-carboxamide, also known as 2-chloroadenosine (B27285) (CADO), in cell culture viability and apoptosis assays. This document outlines the compound's mechanism of action, summarizes its cytotoxic effects on various cell lines, and provides detailed protocols for assessing cell viability and apoptosis following treatment.

Introduction

This compound is a synthetic adenosine (B11128) analog that has been shown to exhibit potent cytotoxic and pro-apoptotic effects in a variety of cell types, particularly cancer cell lines.[1][2][3] Its mechanism of action primarily involves its intracellular conversion to 2-chloro-adenosine triphosphate (2-Cl-ATP), which acts as an antimetabolite, disrupting DNA synthesis and repair processes, ultimately leading to cell cycle arrest and programmed cell death.[4][5] Understanding the cellular response to this compound is crucial for its potential development as a therapeutic agent. This document provides standardized methods to quantify its impact on cell viability and elucidate its apoptotic signaling pathways.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through a multi-step intracellular process. In many cell types, this process is independent of cell surface adenosine receptor signaling.[6]

  • Cellular Uptake: this compound enters the cell via nucleoside transporters.[6]

  • Intracellular Phosphorylation: Once inside the cell, it is phosphorylated by adenosine kinase to its monophosphate form, and subsequently to the active triphosphate metabolite, 2-chloro-adenosine triphosphate (2-Cl-ATP).[6][7]

  • Inhibition of DNA Synthesis: 2-Cl-ATP acts as an inhibitor of key enzymes involved in DNA biosynthesis. This leads to an arrest of the cell cycle, predominantly in the S-phase.[3][4]

  • Induction of Apoptosis: The disruption of DNA synthesis and cellular metabolism triggers the intrinsic pathway of apoptosis. This is characterized by the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of a cascade of caspases, including the key executioner caspase-3.[1] Activated caspases then cleave various cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

Data Presentation: Cytotoxicity of this compound Analogs

The following table summarizes the cytotoxic effects of 2-chloroadenine, a major catabolite of the related compound 2-chloro-2'-deoxyadenosine and structurally similar to this compound, on different cell lines.

Cell LineCell TypeAssay TypeIC50 (µM)Reference
EHEBB cell chronic lymphocytic leukemia (B-CLL)MTT16[8]
B-CLLB cell chronic lymphocytic leukemia (B-CLL)MTT5[8]
RA-FLSsRheumatoid Arthritis Fibroblast-Like SynoviocytesDNA Fragmentation>50[6]
PC3Human Prostate CancerCell ProliferationLow µM range[3]
Human PBMCPeripheral Blood Mononuclear CellsApoptosis Induction10[9]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol describes a method to determine the cytotoxicity of this compound by measuring the metabolic activity of cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Target cells in culture

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results and determine the IC50 value.

Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol outlines the procedure for quantifying apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound

  • Target cells in culture

  • 6-well cell culture plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period. Include appropriate controls.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Mandatory Visualizations

Signaling Pathway of this compound Induced Apoptosis

Adenosine_2_carboxamide_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space A2C This compound NT Nucleoside Transporter A2C->NT Uptake A2C_in Intracellular This compound NT->A2C_in AK Adenosine Kinase Cl_ATP 2-Chloro-ATP AK->Cl_ATP Phosphorylation A2C_in->AK DNA_syn DNA Synthesis Inhibition Cl_ATP->DNA_syn S_phase S-Phase Arrest DNA_syn->S_phase Mito Mitochondrion S_phase->Mito Stress Signal CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of this compound induced apoptosis.

Experimental Workflow for Cell Viability Assays

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assessment cluster_mtt_steps MTT Assay Steps cluster_annexin_steps Annexin V/PI Staining Steps cell_seeding Seed Cells in Multi-well Plates treatment Treat Cells with This compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of This compound compound_prep->treatment incubation Incubate for Desired Time Period treatment->incubation mtt_assay MTT Assay incubation->mtt_assay annexin_assay Annexin V/PI Staining incubation->annexin_assay add_mtt Add MTT Reagent mtt_assay->add_mtt harvest_cells Harvest Cells annexin_assay->harvest_cells incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_mtt Read Absorbance (570 nm) solubilize->read_mtt wash_cells Wash with PBS harvest_cells->wash_cells stain_cells Stain with Annexin V and PI wash_cells->stain_cells analyze_flow Analyze by Flow Cytometry stain_cells->analyze_flow

Caption: General experimental workflow for assessing cell viability.

References

Quantifying Adenosine-2-carboxamide in Biological Samples: A Detailed HPLC-Based Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Adenosine-2-carboxamide in various biological matrices using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. This compound is a key adenosine (B11128) receptor agonist, and its accurate quantification is crucial for pharmacokinetic, pharmacodynamic, and metabolic studies in drug development and biomedical research.

Introduction

This compound is a synthetic analog of adenosine that exhibits high affinity for adenosine A2A receptors. Activation of these receptors is implicated in a range of physiological processes, including vasodilation, inflammation, and neurotransmission.[1][2] Consequently, the development of robust analytical methods to measure its concentration in biological samples such as plasma, urine, and tissue homogenates is essential for understanding its therapeutic potential and metabolic fate.[3]

Principle of the Method

This protocol outlines a method based on reversed-phase HPLC, which separates this compound from endogenous components of the biological matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Following separation, the compound is detected and quantified by a UV detector at its maximum absorbance wavelength or by a mass spectrometer for enhanced sensitivity and specificity.

Signaling Pathway of this compound

This compound primarily exerts its effects by activating the Adenosine A2A receptor (A2AR), a G protein-coupled receptor (GPCR).[4] Upon binding, the receptor couples to a stimulatory G protein (Gs), which activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the cellular response.[2][5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2C This compound A2AR Adenosine A2A Receptor A2C->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response

Caption: this compound Signaling Pathway.

Experimental Protocols

The following protocols provide a general framework for the quantification of this compound. Method optimization and validation are crucial for each specific biological matrix and instrument.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)

  • Perchloric acid (PCA) or trichloroacetic acid (TCA) for protein precipitation

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Biological matrix (plasma, urine, tissue homogenate)

Sample Preparation

The goal of sample preparation is to extract this compound from the biological matrix and remove interfering substances.

  • To 100 µL of sample, add 300 µL of cold acetonitrile or methanol containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the IS with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described above.

For urine samples with expected high concentrations, a simple "dilute and shoot" approach may be sufficient.

  • Dilute the urine sample 1:10 with the initial mobile phase containing the internal standard.

  • Vortex and centrifuge to remove any particulates before injection.

HPLC and Mass Spectrometry Conditions

The following tables summarize typical starting conditions for HPLC-UV and LC-MS/MS analysis. These parameters should be optimized for your specific application.

Table 1: HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 260 nm[6]

Table 2: LC-MS/MS Method Parameters

ParameterRecommended Condition
Column C18 reversed-phase, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition To be determined by direct infusion of the reference standard. For adenosine, a common transition is m/z 268.1 -> 136.1.[7] A similar fragmentation pattern is expected for this compound.
Data Presentation: Quantitative Summary

The following table provides an example of how to summarize quantitative data obtained from method validation.

Table 3: Example Quantitative Data Summary

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (%Recovery) 90 - 110%
Matrix Effect < 15%
Retention Time ~ 4.5 min (example)

Experimental Workflow

The entire process from sample collection to data analysis can be visualized in the following workflow diagram.

start Start: Biological Sample Collection sample_prep Sample Preparation (Protein Precipitation or SPE) start->sample_prep hplc HPLC Separation (Reversed-Phase C18) sample_prep->hplc detection Detection (UV or MS/MS) hplc->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing (Integration & Quantification) data_acq->data_proc results Results & Reporting data_proc->results

Caption: Experimental workflow for this compound quantification.

Troubleshooting

Table 4: Common Issues and Solutions

IssuePotential CauseSuggested Solution
Poor Peak Shape Column degradation, inappropriate mobile phase pHUse a new column, adjust mobile phase pH
Low Sensitivity Inefficient extraction, detector issueOptimize sample preparation, check detector settings
High Background Noise Contaminated mobile phase or sampleUse fresh, high-purity solvents; improve sample cleanup
Variable Retention Times Fluctuation in flow rate or temperatureCheck pump performance, ensure stable column temperature
Matrix Effects (MS) Co-eluting endogenous compoundsImprove chromatographic separation, optimize sample preparation

Conclusion

This application note provides a detailed protocol and foundational data for the successful quantification of this compound in biological samples. The presented methods, when properly optimized and validated, will yield accurate and reproducible results, facilitating further research into the pharmacology and therapeutic applications of this important adenosine receptor agonist.

References

Application Notes and Protocols: Utilizing Adenosine-2-carboxamide in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular adenosine's role in the tumor microenvironment is complex, with high concentrations often contributing to an immunosuppressive niche that protects cancer cells.[1][2] Consequently, much research has focused on the therapeutic potential of adenosine (B11128) receptor antagonists.[3][4] However, emerging evidence reveals a context-dependent, pro-apoptotic function for adenosine receptor agonists, which can be harnessed to sensitize cancer cells to conventional chemotherapy agents.[5][6] In certain cancer types, such as ovarian cancer, pre-treatment with adenosine has been shown to synergistically enhance the cytotoxicity of platinum-based drugs like cisplatin (B142131).[6][7] This document provides detailed application notes and experimental protocols for investigating the synergistic effects of Adenosine-2-carboxamide, a stable adenosine analog, in combination with other chemotherapy agents. The protocols outlined below cover the assessment of synergistic cytotoxicity, the induction of apoptosis, and the investigation of the underlying signaling pathways.

Mechanism of Action: Adenosine Receptor Signaling

Adenosine exerts its cellular effects by binding to four G-protein-coupled receptors: A1, A2A, A2B, and A3.[1] The combination of adenosine with cisplatin in ovarian cancer models has been shown to depend on cellular uptake via nucleoside transporters and subsequent activation of the AMP-activated protein kinase (AMPK) pathway.[5][7] Activation of AMPK and reduction of phosphorylated S6 Kinase (pS6K) are key events that contribute to enhanced chemosensitivity.[7] While A1 and A2B receptors are expressed in these cells, the synergistic effect was not blocked by their respective antagonists, pointing towards an intracellular mechanism following transport.[6][7]

ENT1 ENT1 (Nucleoside Transporter) Adenosine_in Intracellular Adenosine ENT1->Adenosine_in Ado_Receptor Adenosine Receptor (e.g., A1, A2B) AMPK AMPK Adenosine_in->AMPK Activates pAMPK pAMPK (Active) S6K S6K pAMPK->S6K Inhibits Apoptosis Increased Apoptosis & Chemosensitivity pAMPK->Apoptosis pS6K pS6K (Inactive) Adenosine_ext Extracellular This compound Adenosine_ext->ENT1

Caption: Adenosine uptake and AMPK activation pathway.

Application: Synergistic Cytotoxicity with Cisplatin

Studies have demonstrated that pre-incubating ovarian cancer cells with adenosine for 48 hours prior to cisplatin treatment significantly enhances cisplatin's cytotoxic effects.[7] This suggests a potential strategy to overcome platinum resistance. The synergy can be quantified by calculating the Combination Index (CI), where a value less than 1 indicates a synergistic interaction.[8]

Quantitative Data Summary

The following table summarizes the effect of adenosine pre-incubation on the 50% inhibitory concentration (IC₅₀) of cisplatin in various human ovarian cancer cell lines. Data is adapted from studies by Sureechatchaiyan et al., 2018.[7]

Cell LineTreatmentCisplatin IC₅₀ (μM)Fold Decrease in IC₅₀
HEY Cisplatin Alone2.0 ± 0.2-
+ 100 μM Adenosine1.2 ± 0.11.7
+ 300 μM Adenosine0.8 ± 0.12.5
+ 500 μM Adenosine0.5 ± 0.14.0
A2780 Cisplatin Alone1.0 ± 0.1-
+ 100 μM Adenosine0.6 ± 0.11.7
+ 300 μM Adenosine0.4 ± 0.12.5
+ 500 μM Adenosine0.2 ± 0.05.0
A2780CisR Cisplatin Alone10.1 ± 0.9-
(Cisplatin-Resistant)+ 100 μM Adenosine5.9 ± 0.51.7
+ 300 μM Adenosine3.5 ± 0.42.9
+ 500 μM Adenosine1.9 ± 0.25.3

Experimental Workflow: Combination Cytotoxicity Assay

A 1. Seed Cells in 96-well plates B 2. Incubate (e.g., 24h) A->B C 3. Add this compound (Pre-incubation) B->C D 4. Incubate (48h) C->D E 5. Add Chemotherapy Agent (e.g., Cisplatin) D->E F 6. Incubate (72h) E->F G 7. Perform MTT Assay & Read Absorbance F->G H 8. Calculate IC₅₀ & Combination Index (CI) G->H

Caption: Workflow for assessing synergistic cytotoxicity.
Protocol: Cell Viability (MTT) Assay for Combination Studies

This protocol is designed to assess the synergistic cytotoxic effect of this compound and a chemotherapy agent like cisplatin.

1. Materials and Reagents:

  • Cancer cell lines (e.g., HEY, A2780, A2780CisR)

  • Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO or PBS)

  • Cisplatin (stock solution in DMF or saline)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO

  • 96-well cell culture plates

  • Microplate reader

2. Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • This compound Pre-incubation: Prepare serial dilutions of this compound. Add the desired concentrations (e.g., 100 µM, 300 µM, 500 µM) to the appropriate wells.[7] Include wells with vehicle control. Incubate for 48 hours.

  • Chemotherapy Agent Addition: Prepare serial dilutions of cisplatin. Add varying concentrations of cisplatin to the wells already containing this compound or vehicle. Also, include control groups for each compound alone.

  • Final Incubation: Incubate the plates for an additional 72 hours.[7]

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each treatment relative to the untreated control.

  • Plot dose-response curves and determine the IC₅₀ values for the chemotherapy agent alone and in combination with this compound.

  • Calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[7][8]

Application: Assessment of Apoptosis

The enhanced cytotoxicity observed in combination treatments is often due to an increased rate of apoptosis.[6] This can be verified by measuring markers of apoptosis such as the cleavage of Poly (ADP-ribose) polymerase (PARP) or by analyzing the cell cycle distribution to quantify the sub-G1 population, which represents apoptotic cells with fragmented DNA.

Protocol: Apoptosis Analysis by Western Blot for Cleaved PARP

1. Cell Treatment and Lysis:

  • Seed cells in 6-well plates and treat them as described in the cytotoxicity protocol (e.g., vehicle control, this compound alone, Cisplatin alone, combination).

  • After the treatment period, harvest the cells by scraping into ice-cold PBS.

  • Centrifuge the cell suspension, discard the supernatant, and lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

2. Western Blotting:

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against PARP (which detects both full-length ~116 kDa and cleaved ~89 kDa fragments) overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Visualize the protein bands using a chemiluminescence imaging system. An increase in the ~89 kDa band in the combination treatment group compared to single agents indicates enhanced apoptosis.[6]

Protocol: Cell Cycle Analysis for Sub-G1 Population

1. Cell Preparation and Fixation:

  • Treat cells in 6-well plates as described previously.

  • Harvest both adherent and floating cells to include the apoptotic population.

  • Wash the cells with PBS and fix them by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently.

  • Incubate at -20°C for at least 2 hours (or overnight).[9]

2. Staining and Flow Cytometry:

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Gate the cell population and analyze the DNA content histogram. The population of cells to the left of the G1 peak (the "sub-G1" peak) represents apoptotic cells. Quantify the percentage of cells in this peak for each treatment condition. An increase in the sub-G1 fraction indicates apoptosis.[6]

References

Probing Apoptosis: Western Blot Analysis of Cellular Responses to Adenosine-2-carboxamide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular signaling and drug discovery, understanding the mechanisms of programmed cell death, or apoptosis, is paramount. Adenosine-2-carboxamide and its analogues, known agonists of adenosine (B11128) receptors, have emerged as significant molecules capable of inducing apoptosis in various cell types, particularly in cancer research. This document provides detailed application notes and protocols for the Western blot analysis of key apoptosis markers following treatment with these compounds, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Adenosine receptor agonists, such as 2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methylcarboxamide (Cl-IB-MECA), a potent A3 adenosine receptor agonist, have been demonstrated to inhibit cell proliferation and induce apoptosis in a dose- and time-dependent manner in various cancer cell lines, including glioma, bladder cancer, and lung cancer.[1][2][3] The induction of apoptosis by these compounds involves complex signaling cascades that can be effectively elucidated using Western blot analysis. This technique allows for the sensitive and specific detection of changes in the expression and cleavage of key proteins that regulate and execute the apoptotic process.

The primary markers for apoptosis that can be reliably detected by Western blot include members of the Bcl-2 family, which regulate mitochondrial integrity, and caspases, the executioners of apoptosis.[4][5] Upon apoptotic signaling, the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is disrupted, leading to the activation of initiator caspases (e.g., caspase-9) and subsequently executioner caspases (e.g., caspase-3).[3][6] Activated caspase-3 then cleaves a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3][7]

Signaling Pathways and Experimental Rationale

Treatment of cells with adenosine receptor agonists like Cl-IB-MECA can trigger apoptosis through various signaling pathways. One prominent mechanism involves the downregulation of survival pathways such as the ERK and Akt signaling cascades.[1] This is often preceded by an increase in intracellular calcium levels and the generation of reactive oxygen species (ROS).[1] The subsequent activation of the intrinsic apoptotic pathway is characterized by an increased Bax/Bcl-2 ratio, leading to mitochondrial dysfunction and the release of cytochrome c.[6] This, in turn, activates caspase-9 and the downstream caspase cascade.

The following diagram illustrates the signaling pathway initiated by an A3 adenosine receptor agonist leading to apoptosis.

A3R_Agonist A3 Adenosine Receptor Agonist (e.g., Cl-IB-MECA) A3R A3 Adenosine Receptor A3R_Agonist->A3R G_Protein G Protein A3R->G_Protein Ca_ROS ↑ Intracellular Ca²⁺ ↑ ROS G_Protein->Ca_ROS ERK_Akt ERK & Akt (Survival Pathways) Ca_ROS->ERK_Akt Bcl2_Family Bcl-2 Family (↑ Bax / ↓ Bcl-2) ERK_Akt->Bcl2_Family Mitochondria Mitochondria Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 (Cleaved/Active) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Cleaved/Active) Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Caption: A3 Adenosine Receptor Agonist-Induced Apoptotic Signaling Pathway.

Quantitative Data Summary

The following table summarizes the expected changes in the expression of key apoptosis markers in cancer cells following treatment with an adenosine receptor agonist, as determined by Western blot analysis. The data is presented as a fold change relative to untreated control cells.

Apoptosis MarkerTreatment ConcentrationFold Change vs. ControlReference
Bax 3 mM Adenosine (24h)Increased[6]
Bcl-2 3 mM Adenosine (24h)Decreased[6]
Cleaved Caspase-9 80 µM Thio-Cl-IB-MECAActivated[3]
Cleaved Caspase-3 80 µM Thio-Cl-IB-MECAActivated[3]
Cleaved PARP 80 µM Thio-Cl-IB-MECAIncreased[3]
XIAP Cl-IB-MECADecreased[1]
Survivin Cl-IB-MECADecreased[1]

Experimental Protocols

A generalized workflow for the Western blot analysis is depicted below.

cluster_0 Sample Preparation cluster_1 Western Blot cluster_2 Data Analysis Cell_Culture Cell Culture & Treatment (e.g., this compound) Cell_Lysis Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Quantification Protein Quantification (BCA Assay) Cell_Lysis->Quantification Sample_Prep Sample Preparation (Laemmli Buffer & Heat) Quantification->Sample_Prep SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (Chemiluminescence) Secondary_Ab->Detection Imaging Image Acquisition Detection->Imaging Densitometry Densitometry Analysis Imaging->Densitometry Normalization Normalization to Loading Control Densitometry->Normalization

Caption: Experimental Workflow for Western Blot Analysis of Apoptosis Markers.

Detailed Methodologies

1. Cell Culture and Treatment:

  • Seed the desired cancer cell line (e.g., A172 glioma cells, FaDu pharyngeal squamous carcinoma cells) in appropriate culture dishes and grow to 70-80% confluency.[1][6]

  • Treat the cells with varying concentrations of this compound or a specific analogue (e.g., 0-100 µM Cl-IB-MECA) for different time points (e.g., 24, 48 hours).

  • Include an untreated control group (vehicle only).

2. Cell Lysis and Protein Extraction:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant containing the total protein.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's protocol.

4. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins).

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting and Detection:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the apoptosis markers of interest (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's recommendations.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as described above.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imaging system.

6. Data Analysis:

  • Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ).

  • Normalize the band intensity of the target proteins to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.

By following these detailed protocols, researchers can effectively utilize Western blotting to investigate the molecular mechanisms underlying apoptosis induced by this compound and its analogues, thereby contributing to the development of novel therapeutic strategies.

References

Adenosine-2-Carboxamide: Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128), a ubiquitous purine (B94841) nucleoside, and its analogs are potent signaling molecules that mediate a wide range of physiological and pathological processes through the activation of four G-protein coupled adenosine receptor subtypes: A1, A2A, A2B, and A3. Adenosine-2-carboxamide, a stable adenosine analog, is known to exhibit various cellular effects, including the modulation of cell proliferation and survival. Emerging evidence suggests that adenosine receptor agonists can induce cell cycle arrest in various cell types, making them attractive candidates for therapeutic development, particularly in oncology.

This application note provides a detailed protocol for the analysis of cell cycle arrest induced by this compound using flow cytometry with propidium (B1200493) iodide (PI) staining. Furthermore, it presents a summary of expected quantitative data and visual representations of the underlying signaling pathways and experimental workflow.

Data Presentation

Treatment of cancer cells with adenosine receptor agonists typically results in an accumulation of cells in the G0/G1 phase of the cell cycle. The following table provides representative data on the effects of adenosine on the cell cycle distribution of MCF-7 and MDA-MB-231 breast cancer stem cells, as determined by flow cytometry.[1]

Table 1: Effect of Adenosine on Cell Cycle Distribution in Breast Cancer Stem Cells [1]

Cell LineTreatment% Sub-G1% G0/G1% S% G2/M
MCF-7 CSCs Control (Untreated)1.6250.4223.1214.52
Adenosine (Dose-dependent)IncreasedIncreasedDecreasedDecreased
MDA-MB-231 CSCs Control (Untreated)2.1444.8814.3432.66
Adenosine (Dose-dependent)IncreasedIncreasedDecreasedDecreased

Note: The data presented is a representative example based on published literature.[1] Actual results may vary depending on the cell line, concentration of this compound, and experimental conditions.

Signaling Pathway

Activation of the Adenosine A2A receptor by this compound initiates a signaling cascade that can lead to cell cycle arrest. The binding of the agonist to the receptor activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which can then phosphorylate and activate the cAMP response element-binding protein (CREB). This pathway can influence the expression of genes that regulate the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs), leading to a halt in cell cycle progression, often at the G1/S checkpoint.[1]

Adenosine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound A2AR Adenosine A2A Receptor This compound->A2AR Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates & activates CellCycle_Genes Cell Cycle Regulatory Genes CREB->CellCycle_Genes regulates transcription CellCycle_Arrest Cell Cycle Arrest (G0/G1) CellCycle_Genes->CellCycle_Arrest leads to

Caption: Adenosine A2A Receptor Signaling Pathway to Cell Cycle Arrest.

Experimental Protocols

Materials
  • Cell line of interest (e.g., MCF-7, MDA-MB-231, or other cancer cell lines)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (or CGS 21680, a selective A2A agonist)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Experimental Workflow

Experimental_Workflow A 1. Cell Seeding B 2. Treatment with This compound A->B C 3. Cell Harvesting B->C D 4. Fixation C->D E 5. Staining with Propidium Iodide D->E F 6. Flow Cytometry Acquisition E->F G 7. Data Analysis F->G

References

Application Notes and Protocols for In Vivo Studies of Adenosine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo experimental design for studying Adenosine-2-carboxamide, a potent adenosine (B11128) receptor agonist. This document outlines its mechanism of action, key physiological effects, and detailed protocols for preclinical evaluation.

Introduction

This compound is a synthetic analog of adenosine, a ubiquitous endogenous nucleoside that modulates a wide array of physiological processes. It exerts its effects by activating the four subtypes of G-protein coupled adenosine receptors: A1, A2A, A2B, and A3.[1] The distinct expression patterns and signaling pathways of these receptors lead to diverse physiological responses, making this compound a valuable tool for investigating purinergic signaling in various disease models. Understanding its in vivo effects is crucial for the development of novel therapeutics targeting cardiovascular diseases, inflammation, and neurological disorders.

Mechanism of Action

This compound acts as a non-selective agonist at adenosine receptors. The activation of these receptors triggers distinct downstream signaling cascades:

  • A1 and A3 Receptors: Primarily couple to Gi proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.[2][3]

  • A2A and A2B Receptors: Primarily couple to Gs proteins, resulting in the stimulation of adenylyl cyclase and an increase in cAMP levels.[2][3]

These opposing actions on cAMP levels, along with other signaling pathways, mediate the diverse physiological effects of adenosine and its analogs.

Adenosine_Signaling cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling A1_A3 A1/A3 Receptor Gi Gi Protein A1_A3->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A2A/A2B Receptor Gs Gs Protein A2A_A2B->Gs AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Adenosine_Analog This compound Adenosine_Analog->A1_A3 Agonist Adenosine_Analog->A2A_A2B Agonist

Figure 1: Simplified signaling pathways of adenosine receptors.

In Vivo Applications and Physiological Effects

This compound has been investigated in a variety of in vivo models, demonstrating a broad spectrum of physiological effects.

Cardiovascular Effects

Adenosine analogs are well-known for their potent cardiovascular effects, primarily mediated by A1 and A2A receptors.[4] Activation of A1 receptors in the heart has negative chronotropic (decreased heart rate), inotropic (decreased contractility), and dromotropic (decreased conduction velocity) effects.[4] A2A receptor activation leads to vasodilation and a subsequent decrease in blood pressure.[5]

Table 1: Cardiovascular Effects of Adenosine Analogs in Animal Models

AgonistAnimal ModelDoseRoutePrimary Cardiovascular EffectsReference
NECAConscious Spontaneously Hypertensive Rats3 and 10 µg/kgi.v.Dose-related reduction in mean arterial pressure; biphasic heart rate response (initial bradycardia followed by tachycardia)[5]
2-CADOAnesthetized Rats1–100 µg/kgi.v.Hypotension and bradycardia[4]
AdenosineAnesthetized Dogs140 µg/kg/mini.v. infusionSignificant decrease in systolic, mean, and diastolic arterial blood pressure[6]
Anti-inflammatory Effects

Both A1 and A2A receptor activation have been shown to modulate inflammation, generally exerting anti-inflammatory effects.[1] This makes this compound a potential candidate for studying inflammatory diseases.

Neurological Effects

In the central nervous system, A1 and A2A receptors often have opposing effects on neurotransmitter release and neuronal activity.[1] A1 receptor activation is generally inhibitory, while A2A receptor activation can be excitatory. Adenosine analogs have been studied in models of Parkinson's disease and pain.[2][7]

Experimental Protocols

The following are detailed protocols for key in vivo experiments to study the effects of this compound.

Protocol 1: Evaluation of Cardiovascular Effects in Anesthetized Rats

Objective: To determine the effect of this compound on heart rate and blood pressure.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., urethane, 1.25 g/kg, i.p.)

  • This compound

  • Vehicle (e.g., saline)

  • Pressure transducer and data acquisition system

  • Cannulation materials

Procedure:

  • Anesthetize rats with an appropriate anesthetic.

  • Cannulate the right femoral artery and connect it to a pressure transducer to record blood pressure.

  • Derive heart rate from the blood pressure waveform.

  • Cannulate the right femoral vein for intravenous administration of test compounds.

  • Allow for a stabilization period of at least 20 minutes to obtain a baseline recording of blood pressure and heart rate.

  • Administer this compound intravenously at increasing doses.

  • Record changes in mean arterial pressure and heart rate.

  • Express the changes as a percentage change from the baseline.

Cardiovascular_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure anesthetize Anesthetize Rat cannulate_artery Cannulate Femoral Artery anesthetize->cannulate_artery cannulate_vein Cannulate Femoral Vein cannulate_artery->cannulate_vein stabilize Stabilization Period (20 min) cannulate_vein->stabilize baseline Record Baseline BP & HR stabilize->baseline administer Administer this compound (i.v.) baseline->administer record Record Post-Dose BP & HR administer->record analyze Analyze Data (% Change from Baseline) record->analyze

Figure 2: Experimental workflow for cardiovascular assessment.

Protocol 2: Evaluation of Anti-inflammatory Effects in a Rat Model of Paw Edema

Objective: To evaluate the anti-inflammatory effects of this compound.

Materials:

  • Male Wistar rats (180-220g)

  • Plethysmometer

  • This compound

  • Vehicle

  • 1% Carrageenan suspension in saline

Procedure:

  • Measure the basal volume of the right hind paw using a plethysmometer.

  • Administer the test compound (this compound) or vehicle, typically intraperitoneally or orally, at a predetermined time before the inflammatory insult.

  • Induce inflammation by a subplantar injection of 0.1 mL of 1% carrageenan suspension into the right hind paw.

  • Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of edema inhibition for each group relative to the vehicle-treated control group.

Table 2: Data Presentation for Anti-inflammatory Study

Treatment GroupDoseRoutePaw Volume (mL) at 0hPaw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4hPaw Volume (mL) at 5h% Edema Inhibition at 5h
Vehicle Control-i.p.0
This compoundX mg/kgi.p.
Positive ControlY mg/kgi.p.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of adenosine analogs can vary significantly. For instance, a study on a derivative, 2',3'-di-O-nitro-adenosine-5'-(N-ethyl-carboxamide), in dogs showed rapid metabolism with mononitrates appearing instantaneously and having a half-life of 30-70 minutes.[8] The completely denitrated product, adenosine-5'-(N-ethyl-carboxamide) (NECA), had a longer half-life of about 4 hours.[8] The oral bioavailability was approximately 90%.[8] It is important to characterize the specific pharmacokinetic properties of this compound to inform dosing regimens and interpret in vivo data accurately.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison, as exemplified in Table 2. Statistical analysis should be performed to determine the significance of the observed effects. When interpreting the results, it is crucial to consider the non-selective nature of this compound and the potential for off-target effects. The use of selective antagonists for different adenosine receptor subtypes can help to dissect the contribution of each receptor to the observed physiological response.

Conclusion

This compound is a valuable pharmacological tool for the in vivo investigation of purinergic signaling. The protocols and information provided in these application notes offer a framework for designing and conducting robust preclinical studies to explore its therapeutic potential in a range of diseases. Careful experimental design, appropriate animal models, and thorough data analysis are essential for obtaining reproducible and meaningful results.

References

Troubleshooting & Optimization

Improving the solubility of Adenosine-2-carboxamide for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Adenosine-2-carboxamide in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A2: Direct dissolution in aqueous buffers is generally not recommended for initial stock preparation due to the limited aqueous solubility of many adenosine (B11128) analogs. Attempting to do so may result in incomplete dissolution or precipitation. It is best practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer or media.[1]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% and preferably not exceeding 0.1%. High concentrations of DMSO can have physiological effects on cells and may interfere with your experimental results.

Q4: My this compound precipitated out of solution after I diluted my DMSO stock in the cell culture medium. What should I do?

A4: This is a common issue known as "crashing out," which occurs when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. Please refer to the Troubleshooting Guide below for detailed steps on how to prevent and resolve this issue.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

Solubility Data

While specific quantitative solubility data for this compound is limited, the following table summarizes the solubility of the closely related parent compound, Adenosine, in common laboratory solvents. This information can serve as a useful guideline for initial solvent selection.

SolventApproximate Solubility of AdenosineReference
DMSO≥12.75 mg/mL (with gentle warming)[1]
Dimethyl Formamide (DMF)~5 mg/mL[2]
1 M NH4OH50 mg/mL
WaterSlightly soluble, solubility increases with heat[3]
Ethanol (96%)Practically insoluble[3]
PBS (pH 7.2)~10 mg/mL[2]

Disclaimer: The data presented above is for Adenosine and should be used as an estimation for this compound. It is highly recommended to perform a small-scale solubility test with your specific batch of this compound.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound (Molecular Weight: ~281.25 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weigh the Compound: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.81 mg.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolve the Compound: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound precipitates immediately upon dilution in aqueous media. Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to "crash out" of solution.Perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of media.
Low Temperature of Media: The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for dilutions.
High Final Concentration: The final concentration of the compound in the media may exceed its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Precipitate forms over time in the incubator. Compound Instability: The compound may be unstable in the culture medium over long incubation periods.Consider refreshing the media with freshly diluted compound at regular intervals.
Interaction with Media Components: The compound may be interacting with components in the serum or media, leading to precipitation.Try reducing the serum concentration if your experiment allows. Alternatively, test a different type of serum or a serum-free medium.
Inconsistent experimental results. Incomplete Dissolution of Stock: If the stock solution is not fully dissolved, the actual concentration will be lower than calculated.Ensure the stock solution is completely clear before use. If necessary, briefly sonicate or warm the solution.
Repeated Freeze-Thaw Cycles: This can lead to compound degradation and precipitation from the stock solution.Aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles.

Visualizations

Experimental Workflow for Preparing Working Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw Thaw a Single Aliquot aliquot->thaw intermediate Prepare Intermediate Dilution in Warmed Media thaw->intermediate warm_media Pre-warm Cell Culture Media to 37°C warm_media->intermediate final Prepare Final Dilution in Warmed Media intermediate->final add_to_cells Add to Cell Culture final->add_to_cells

Caption: Workflow for preparing this compound solutions.

Adenosine A2A Receptor Signaling Pathway

G A2C This compound A2AR A2A Adenosine Receptor A2C->A2AR binds to Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Response Cellular Response (e.g., anti-inflammatory effects) CREB->Response

Caption: A2A receptor signaling cascade.

References

Long-term stability of Adenosine-2-carboxamide stock solutions at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the long-term stability and handling of Adenosine-2-carboxamide stock solutions.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound, like other purine (B94841) nucleoside analogs, is often soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF). For a crystalline solid, a stock solution can be made by dissolving the compound in the solvent of choice. It is recommended to purge the solvent with an inert gas before use. For aqueous solutions, you can dissolve the crystalline solid directly in aqueous buffers like PBS (pH 7.2); however, it is not recommended to store aqueous solutions for more than one day.

Q2: What is the recommended storage temperature for this compound stock solutions?

Q3: Can I store aqueous solutions of this compound?

A3: It is not recommended to store aqueous solutions of adenosine (B11128) analogs for more than one day.[2] For biological experiments, fresh dilutions of the stock solution into aqueous buffers or isotonic saline should be made prior to use.[2]

Q4: My this compound solution appears to have precipitated after thawing. What should I do?

A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound completely before use. Ensure the solution is clear before adding it to your experimental system.

Q5: What are the typical solvents and their approximate solubilities for adenosine analogs?

A5: Adenosine and its analogs are typically soluble in DMSO and DMF. For adenosine, the solubility is approximately 20 mg/mL in DMSO and 5 mg/mL in DMF.[2] In PBS (pH 7.2), the solubility of adenosine is around 10 mg/mL.[2] Please refer to the manufacturer's product data sheet for specific solubility information for this compound.

Data Presentation

Table 1: Solubility of Adenosine (as a reference for this compound)

SolventApproximate Solubility
DMSO~20 mg/mL[2]
Dimethyl Formamide~5 mg/mL[2]
PBS (pH 7.2)~10 mg/mL[2]

Table 2: Recommended Long-Term Storage and Stability of 5'-N-Ethylcarboxamidoadenosine (NECA) Stock Solutions (as a proxy for this compound)

Storage TemperatureRecommended Stability
-20°C1 year[1]
-80°C2 years[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile, RNase/DNase-free microcentrifuge tubes

    • Calibrated micropipettes and sterile tips

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight of this compound: 281.25 g/mol ). For example, for 1 mL of a 10 mM stock solution, weigh out 2.8125 mg.

    • Aseptically add the weighed this compound to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C may aid dissolution.

    • Once fully dissolved, aliquot the stock solution into single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

  • Materials:

    • 10 mM this compound DMSO stock solution

    • Sterile aqueous buffer (e.g., PBS, pH 7.2)

    • Sterile microcentrifuge tubes or plates

    • Calibrated micropipettes and sterile tips

  • Procedure:

    • Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.

    • Vortex the stock solution gently to ensure it is homogeneous.

    • Perform serial dilutions of the stock solution in the desired sterile aqueous buffer to achieve the final working concentration.

    • Ensure the final concentration of DMSO in the working solution is minimal, as high concentrations of organic solvents can have physiological effects.[2]

    • Use the freshly prepared working solution in your experiment immediately. Do not store aqueous working solutions.

Mandatory Visualizations

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound AR Adenosine Receptor (A1, A2A, A2B, A3) This compound->AR Binds G_protein G-protein AR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Generalized adenosine receptor signaling pathway.

Experimental_Workflow start Start prep_stock Prepare 10 mM Stock Solution in DMSO start->prep_stock aliquot Aliquot into single-use volumes prep_stock->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a single aliquot store->thaw prep_working Prepare working solution in aqueous buffer thaw->prep_working experiment Perform Experiment prep_working->experiment end End experiment->end

Caption: Experimental workflow for preparing and using this compound solutions.

References

Optimizing treatment duration of Adenosine-2-carboxamide for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adenosine-2-carboxamide, a potent adenosine (B11128) receptor agonist. The focus is on optimizing treatment duration to achieve maximum experimental efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a structural analog of adenosine and functions as a potent agonist for adenosine receptors, particularly the A2A and A2B subtypes. These receptors are Gs protein-coupled. Upon activation, they stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA) and other downstream effectors, such as Extracellular signal-regulated kinases (ERK1/2).

Q2: What is the optimal solvent for this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For cell culture experiments, it is crucial to ensure the final concentration of DMSO in the medium is low (generally less than 0.1%) to avoid solvent-induced cytotoxicity.

Q3: How does treatment duration affect the efficacy of this compound?

A3: The duration of treatment is a critical parameter that can significantly impact the observed effects. Short-term treatment may be sufficient to observe rapid signaling events like cAMP production or ERK phosphorylation. However, prolonged exposure can lead to receptor desensitization, where the cellular response diminishes over time. The optimal duration depends on the specific endpoint being measured.

Q4: What is receptor desensitization and how does it relate to this compound treatment?

A4: Receptor desensitization, also known as tachyphylaxis, is a phenomenon where a receptor's response to a drug or ligand is diminished following prolonged or repeated exposure. For adenosine receptors, particularly the A2 subtypes, continuous stimulation with an agonist like this compound can lead to a reduction in signaling, such as decreased cAMP production. This process can be rapid, with a half-life of around 45 minutes observed in some cell lines.[1]

Q5: Can prolonged exposure to this compound be cytotoxic?

A5: While short-term treatment is generally well-tolerated by cells, sustained high concentrations of adenosine analogs can potentially lead to adverse effects, including increased oxidative stress and apoptosis in some cell types.[2][3] It is advisable to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the optimal non-toxic concentration and duration for your specific experimental system.

Troubleshooting Guides

Issue 1: Diminished or no response to this compound treatment over time.

Possible Cause Troubleshooting Step
Receptor Desensitization Perform a time-course experiment to identify the peak response time for your endpoint of interest. For signaling events like ERK phosphorylation, the peak may be as early as 5-10 minutes.[1] For longer-term studies, consider intermittent dosing or a "washout" period to allow for receptor re-sensitization.
Reagent Degradation Prepare fresh stock solutions of this compound in DMSO and store them appropriately (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles.
Cell Health Ensure cells are healthy and in the logarithmic growth phase before treatment. Over-confluent or stressed cells may exhibit altered signaling responses.

Issue 2: High variability in experimental results.

Possible Cause Troubleshooting Step
Inconsistent Treatment Duration Use a precise timer for all incubations. For short-term experiments, even minor variations in timing can lead to significant differences in results.
Presence of Endogenous Adenosine Endogenous adenosine in cell culture media can activate adenosine receptors and interfere with the experiment. Consider adding adenosine deaminase to the culture medium to degrade endogenous adenosine before adding this compound.
Caffeine or other Xanthines in Media Components in some cell culture media, like caffeine, can act as adenosine receptor antagonists. Use a defined, serum-free medium where possible, or ensure that the media components are known and consistent.

Data Presentation

Table 1: Effect of Pre-incubation Time with NECA (this compound) on Vasorelaxant Response

Data synthesized from a study on porcine coronary arteries.[4]

Pre-incubation Time with 10 µM NECAED50 of NECA (nM)
0 min (Control)71.8
30 min114
2 hours211
15 hours412

Table 2: Time-Course of ERK1/2 Phosphorylation in Response to an A2A Agonist

Data generalized from studies in rat cardiomyocytes and CHO cells.[1][5]

Time PointRelative ERK1/2 Phosphorylation
0 min (Baseline)100%
5-10 minPeak Activation (e.g., >200%)
30 minDecreased from peak
60-90 minSustained secondary phase of activation

Experimental Protocols

1. Protocol for Time-Course Analysis of cAMP Accumulation

This protocol is designed to determine the optimal duration of this compound treatment for maximizing intracellular cAMP levels.

  • Cell Seeding: Plate cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Pre-treatment: On the day of the experiment, wash the cells with serum-free media. To prevent cAMP degradation, pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) for 15-30 minutes.

  • Agonist Stimulation: Add this compound at the desired final concentration to the wells.

  • Time-Course Incubation: Incubate the plate at 37°C for various durations (e.g., 5, 15, 30, 60, and 120 minutes).

  • Cell Lysis: At each time point, lyse the cells using the lysis buffer provided with your cAMP assay kit.

  • cAMP Measurement: Quantify the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP concentration against the treatment duration to identify the time point of maximal cAMP accumulation.

2. Protocol for Assessing Time-Dependent ERK1/2 Phosphorylation

This protocol outlines the steps to investigate the kinetics of ERK1/2 phosphorylation induced by this compound.

  • Cell Culture and Starvation: Culture cells to approximately 80% confluency. To reduce basal ERK1/2 phosphorylation, serum-starve the cells for 4-24 hours prior to the experiment.

  • Agonist Treatment: Treat the serum-starved cells with this compound at the desired concentration for different time points (e.g., 0, 2, 5, 10, 30, 60, and 90 minutes).

  • Cell Lysis: At each time point, immediately place the plate on ice, aspirate the medium, and lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

  • Densitometry Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Express the results as the ratio of p-ERK1/2 to total ERK1/2 and plot this ratio against time.

Mandatory Visualizations

Adenosine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound A2AR A2A/A2B Receptor This compound->A2AR Binds to Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates PKA Protein Kinase A cAMP->PKA Activates ERK ERK1/2 PKA->ERK Activates CREB CREB PKA->CREB Phosphorylates ERK->CREB Gene Gene Expression CREB->Gene Regulates

Caption: this compound signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Execution cluster_analysis Data Analysis & Optimization start Start: Define Experimental Goal cell_prep Prepare Cell Culture (Seeding, Starvation) start->cell_prep reagent_prep Prepare Reagents (this compound, Inhibitors) start->reagent_prep time_course Perform Time-Course Treatment (e.g., 0, 5, 15, 30, 60, 120 min) cell_prep->time_course reagent_prep->time_course assay Conduct Assay (cAMP, Western Blot, etc.) time_course->assay data_analysis Analyze Data (Quantify Response vs. Time) assay->data_analysis optimization Identify Optimal Duration data_analysis->optimization optimization->time_course Refine Time Points if Necessary end End: Optimized Protocol optimization->end Proceed with Optimal Time

Caption: Workflow for optimizing treatment duration.

References

Technical Support Center: The Role of Adenosine A2A Receptor Ligands in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the effects of adenosine (B11128) receptor ligands on cancer cell lines. A critical point of clarification is that Adenosine-2-carboxamide and similar molecules like CGS-21680 are adenosine A2A receptor agonists . In the context of most cancer research, these agents are not used as anti-cancer therapeutics but rather as tool compounds to study the pro-tumorigenic effects of adenosine signaling. The primary therapeutic strategy in this field is the antagonism of the A2A receptor to block these effects.

Frequently Asked Questions (FAQs)

Q1: I am treating my cancer cell line with this compound / CGS-21680, but I am not observing any anti-cancer effects. In fact, I'm seeing an increase in cell proliferation. Is this expected?

A1: Yes, this is an expected outcome in many cancer cell lines. This compound and CGS-21680 are adenosine A2A receptor (A2AR) agonists. Activation of A2AR in cancer cells has been shown to promote, not inhibit, cell proliferation.[1][2] This effect is mediated by the activation of downstream signaling pathways that encourage cell growth and survival.[1][2] Therefore, these compounds are typically used in research to simulate the pro-tumorigenic conditions created by high adenosine levels in the tumor microenvironment.

Q2: What signaling pathways are activated by this compound that lead to increased cancer cell proliferation?

A2: Upon binding of an agonist like CGS-21680, the A2A receptor, a Gs protein-coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] However, in many cancer cell lines, the pro-proliferative signal is also transmitted through the activation of other pathways, including Phospholipase C (PLC) and Protein Kinase C-delta (PKC-δ).[1][2] This ultimately leads to the phosphorylation and activation of key kinases involved in cell growth and survival, such as Protein Kinase B (AKT), Extracellular Regulated Kinases (ERK1/2), and c-Jun N-terminal Kinases (JNKs).[1][2]

Q3: If A2A receptor agonists are pro-tumorigenic, what is the therapeutic strategy for targeting this pathway in cancer?

A3: The primary therapeutic strategy is to block or antagonize the A2A receptor. The tumor microenvironment often has high concentrations of adenosine, which suppresses the anti-tumor immune response and can promote cancer cell growth.[4][5][6] By using A2A receptor antagonists, researchers aim to prevent adenosine from binding to the A2A receptor on both immune cells and cancer cells. This can restore the anti-tumor activity of immune cells and inhibit the direct pro-proliferative signaling in cancer cells.[4][7] Several A2A receptor antagonists are currently in clinical trials for cancer treatment.[3][5]

Q4: My experiment with an A2A agonist is not yielding consistent results. What are some potential reasons for this variability?

A4: Inconsistent results when studying A2A receptor signaling can arise from several factors:

  • Cell Line Specificity: The expression level of the A2A receptor can vary significantly between different cancer cell lines.[1] It is crucial to first confirm the expression of A2AR in your cell line of interest.

  • Receptor Desensitization: Prolonged exposure to high concentrations of an agonist can lead to receptor desensitization, where the receptor is internalized or uncoupled from its signaling pathway, leading to a diminished response over time.

  • Culture Conditions: Factors such as cell density, passage number, and media composition can influence receptor expression and signaling. Maintaining consistent cell culture practices is essential.

  • Agonist Stability: Ensure the proper storage and handling of this compound or CGS-21680 to maintain its activity. Prepare fresh dilutions for each experiment.

Q5: Can A2A agonists be used in combination with other anti-cancer drugs?

A5: While the primary focus is on A2A antagonists, some studies have explored the use of A2A agonists in specific contexts. For example, in multiple myeloma, A2A agonists have been shown to synergize with glucocorticoids and other standard-of-care drugs to inhibit cancer cell proliferation.[8] This highlights the context-dependent nature of adenosine signaling in different cancer types. However, for most solid tumors, the pro-tumorigenic role of A2A activation holds true, making antagonists the preferred therapeutic approach.

Troubleshooting Guide

Problem 1: No observable effect after treatment with this compound / CGS-21680.
Potential Cause Troubleshooting Step
Low or absent A2A receptor expression in the cell line. 1. Verify A2AR Expression: Perform Western blot, qPCR, or flow cytometry to confirm the presence of the A2A receptor in your cancer cell line. 2. Select an Appropriate Cell Line: Refer to the literature to choose a cell line known to express functional A2A receptors (e.g., A375 melanoma, A549 lung carcinoma, MRMT-1 breast carcinoma).[1]
Sub-optimal agonist concentration. 1. Perform a Dose-Response Curve: Test a range of agonist concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for stimulating a response in your cell line.[1]
Incorrect experimental endpoint. 1. Assess Proliferation: Use assays that measure cell proliferation (e.g., MTS, BrdU) rather than cytotoxicity, as A2A agonists are expected to increase, not decrease, cell viability.[7] 2. Measure Downstream Signaling: Analyze the phosphorylation of key signaling proteins like ERK1/2, AKT, and JNK to confirm receptor activation.[1]
Problem 2: High variability in cell proliferation results between experiments.
Potential Cause Troubleshooting Step
Inconsistent cell culture conditions. 1. Standardize Protocols: Maintain a consistent protocol for cell seeding density, passage number, and media changes. 2. Monitor Cell Health: Regularly check for signs of contamination or cellular stress.
Agonist degradation. 1. Aliquot and Store Properly: Store the agonist according to the manufacturer's instructions, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Prepare Fresh Solutions: Prepare working solutions of the agonist fresh for each experiment from a stock solution.
Assay timing. 1. Optimize Incubation Time: The pro-proliferative effects of A2A agonists can be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint for your cell line.[1]

Quantitative Data Summary

The following tables summarize data on the effects of the A2A agonist CGS-21680 and A2A antagonists on various cancer cell lines.

Table 1: Effect of A2A Agonist (CGS-21680) on Cancer Cell Proliferation

Cell LineCancer TypeCGS-21680 ConcentrationIncubation TimeEffect on ProliferationReference
A549Lung Carcinoma100 nM24 hSlight Increase[1]
MRMT-1Breast Carcinoma100 nM24, 48, 72 hSignificant Increase[1]
A375Melanoma100 nM48 hSignificant Increase[1]
CAFCancer Associated Fibroblasts25 µM72 hIncreased Growth in 3/5 lines[7]

Table 2: Effect of A2A Antagonists on Cancer Cell Growth

Cell LineCancer TypeAntagonistConcentrationEffect on GrowthReference
PC9 XenograftNSCLCZM24138510 mg/kg (in vivo)Decreased Tumor Growth[7]
PC9 XenograftNSCLCSCH582612 mg/kg (in vivo)Decreased Tumor Growth[7]
CAFCancer Associated FibroblastsZM24138525 µMInhibited Growth[7]

Experimental Protocols

Protocol 1: Assessing the Effect of A2A Receptor Agonists on Cancer Cell Proliferation using MTS Assay
  • Cell Seeding: Seed cancer cells (e.g., A549, A375, or MRMT-1) into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[7]

  • Drug Treatment: Prepare serial dilutions of this compound or CGS-21680 in cell culture medium. Remove the old medium from the wells and add the drug-containing medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[1]

  • MTS Assay: Add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.[7]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[7]

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the drug concentration to observe the dose-response effect.

Protocol 2: Evaluating Downstream A2AR Signaling via Western Blot for Phospho-ERK1/2
  • Cell Culture and Starvation: Culture cells to 70-80% confluency. To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.

  • Agonist Stimulation: Treat the cells with the A2A agonist (e.g., 100 nM CGS-21680) for a short duration (e.g., 5-15 minutes) to observe acute signaling events.[1] Include an untreated control.

  • Cell Lysis: Immediately after treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against phospho-ERK1/2. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2A_Agonist This compound (or CGS-21680) A2AR A2A Receptor A2A_Agonist->A2AR Binds and Activates Gs Gs Protein A2AR->Gs Activates PLC Phospholipase C (PLC) A2AR->PLC Activates PKC_delta Protein Kinase C-δ (PKC-δ) PLC->PKC_delta Activates AKT AKT PKC_delta->AKT ERK ERK1/2 PKC_delta->ERK JNK JNK PKC_delta->JNK pAKT p-AKT AKT->pAKT pERK p-ERK1/2 ERK->pERK pJNK p-JNK JNK->pJNK Proliferation Gene Transcription & Cell Proliferation pAKT->Proliferation Promotes pERK->Proliferation Promotes pJNK->Proliferation Promotes G cluster_workflow Experimental Workflow: Assessing A2AR Ligands in Cancer Cells cluster_validation Step 1: Target Validation cluster_agonist Step 2: Functional Characterization (Agonist) cluster_antagonist Step 3: Therapeutic Approach (Antagonist) start Start: Hypothesis on A2AR Role validate_exp Confirm A2AR Expression (e.g., Western Blot, qPCR) start->validate_exp treat_agonist Treat with A2A Agonist (e.g., CGS-21680) validate_exp->treat_agonist measure_prolif Measure Cell Proliferation (e.g., MTS Assay) treat_agonist->measure_prolif observe_increase Expected Outcome: Increased Proliferation measure_prolif->observe_increase treat_antagonist Treat with A2A Antagonist (e.g., ZM241385) observe_increase->treat_antagonist Confirms Pro-Tumor Role measure_inhibition Measure Proliferation (in presence of Adenosine or Agonist) treat_antagonist->measure_inhibition observe_decrease Expected Outcome: Decreased Proliferation measure_inhibition->observe_decrease conclusion Conclusion: A2AR Antagonism is a Viable Anti-Cancer Strategy observe_decrease->conclusion

References

Minimizing off-target effects of Adenosine-2-carboxamide in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Adenosine-2-carboxamide (CGS-21680), a potent A₂A adenosine (B11128) receptor agonist. Our goal is to help you design robust experiments and minimize off-target effects to ensure the validity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CGS-21680?

A1: CGS-21680 is a selective agonist for the adenosine A₂A receptor, a G-protein coupled receptor (GPCR).[1] Activation of the A₂A receptor typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade is involved in various physiological processes, including vasodilation, inflammation, and neurotransmission.

Q2: What are the known off-target effects or non-specific activities of CGS-21680?

A2: While CGS-21680 is highly selective for the A₂A receptor, it can interact with other adenosine receptor subtypes at higher concentrations. It exhibits significantly lower affinity for A₁, A₂B, and A₃ receptors.[3] In vivo, particularly at higher doses, CGS-21680 has been observed to cause sedation, drowsiness, and cardiovascular effects such as increased heart rate and changes in blood pressure.[4][5][6][7][8]

Q3: I am not observing the expected effect of CGS-21680 in my cell line. What could be the reason?

A3: Several factors could contribute to a lack of response. Firstly, confirm the expression of the adenosine A₂A receptor in your specific cell line, as receptor density can vary significantly between cell types. Secondly, the coupling of the A₂A receptor to downstream signaling pathways (e.g., cAMP production) can also be cell-type specific. For instance, CGS-21680 was found to be ineffective at stimulating cAMP formation in hippocampal slices, a response attributed to the low intrinsic activity at the A₂B site in that tissue.[1][2] Lastly, ensure proper compound handling and storage, as degradation can affect its potency.

Q4: Are there different salt forms of CGS-21680 available, and does this affect my experiments?

A4: Yes, CGS-21680 is available as a hydrochloride salt (CGS-21680A) and a sodium salt (CGS-21680C). While both forms are active, it is crucial to be consistent with the salt form used throughout a study to ensure reproducibility. The choice of salt form may affect solubility and bioavailability.

Troubleshooting Guides

Issue 1: High background or non-specific binding in in vitro assays.
  • Possible Cause: Hydrophobic or charged interactions of CGS-21680 with assay components or surfaces.

  • Troubleshooting Steps:

    • Optimize Buffer Composition:

      • Adjust pH: Modify the buffer pH to be closer to the isoelectric point of your analyte to reduce charge-based non-specific binding.[9]

      • Increase Salt Concentration: Incorporate up to 500 mM NaCl in your running buffer to shield charged interactions.[9][10]

      • Add Surfactants: Include a non-ionic surfactant like Tween-20 (0.005% to 0.1%) to disrupt hydrophobic interactions.[9][10][11]

    • Use Blocking Agents: Add a protein blocker such as Bovine Serum Albumin (BSA) at a concentration of 0.5 to 2 mg/ml to your buffer to prevent CGS-21680 from binding to container walls or other proteins non-specifically.[9][10]

    • Include Proper Controls: Run parallel experiments with a vehicle control and a known inactive compound to quantify the level of non-specific binding.

Issue 2: Sedation and altered motor activity observed in in vivo models, confounding behavioral readouts.
  • Possible Cause: On-target activation of A₂A receptors in the central nervous system, which can have sedative effects.[4][6]

  • Troubleshooting Steps:

    • Dose-Response Optimization: Conduct a thorough dose-response study to identify the minimal effective dose that elicits the desired therapeutic effect without causing significant sedation. Studies have shown sedative effects at doses as low as 0.05 mg/kg in rats.[4][6]

    • Route of Administration: Consider local administration (e.g., intracerebroventricular injection) if the target is within the CNS to minimize peripheral effects. However, be aware that even with local administration, diffusion can occur.

    • Acclimatization and Habituation: Ensure animals are properly acclimatized to the experimental setup and handling to reduce stress-induced behavioral changes that could be confounded with drug effects.

    • Control for Motor Impairment: Include specific motor function tests (e.g., rotarod, open field) to assess whether the observed behavioral changes are due to sedation or a direct effect on the parameter of interest.

Issue 3: Inconsistent results or lack of reproducibility.
  • Possible Cause: Variability in experimental conditions, compound stability, or animal model characteristics.

  • Troubleshooting Steps:

    • Standardize Protocols: Maintain strict consistency in all experimental parameters, including animal strain, age, sex, housing conditions, and timing of drug administration and measurements.

    • Compound Preparation and Storage: Prepare fresh stock solutions of CGS-21680 regularly and store them as recommended by the manufacturer, typically desiccated at -20°C. Avoid repeated freeze-thaw cycles.

    • Vehicle Control: Always include a vehicle-treated group to account for any effects of the solvent. A common vehicle for in vivo use involves DMSO, PEG300, and Tween80.[1]

    • Blinding: Whenever possible, experiments should be conducted in a blinded manner to reduce experimenter bias.

Quantitative Data Summary

Table 1: Binding Affinity and Potency of CGS-21680 at Adenosine Receptors

Receptor SubtypeSpeciesParameterValue (nM)
A₂A RatKᵢ27
RatK𝘥15.5[1]
RatIC₅₀22[1]
RatEC₅₀ (cAMP)110[2]
A₁ RatSelectivity140-fold over A₁[1]

Kᵢ: Inhibitor constant; K𝘥: Dissociation constant; IC₅₀: Half maximal inhibitory concentration; EC₅₀: Half maximal effective concentration.

Table 2: Recommended Starting Concentrations/Doses for CGS-21680

Experimental ModelApplicationRecommended Starting Dose/ConcentrationReference
In Vitro (Cell Culture) cAMP Accumulation Assay10 nM - 1 µM[12]
In Vivo (Rat) Neuroprotection (Cerebral Ischemia)0.01 - 0.1 mg/kg (i.p.)[8]
Behavioral Studies0.025 - 0.1 mg/kg (i.p.)[4][6]
Cardiovascular Studies10 mg/kg (p.o.)[1]
In Vivo (Mouse) Anti-inflammatory (Arthritis)0.1 mg/kg (i.p.)
Behavioral Studies0.005 - 0.01 mg/kg[13]

i.p.: intraperitoneal; p.o.: per os (by mouth).

Detailed Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay
  • Cell Culture: Plate cells expressing the A₂A receptor in a suitable multi-well plate and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 20-30 minutes to prevent cAMP degradation.

  • CGS-21680 Treatment: Add varying concentrations of CGS-21680 (e.g., from 1 nM to 10 µM) to the wells and incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with a commercially available cAMP assay kit.

  • cAMP Quantification: Measure the intracellular cAMP levels using a competitive ELISA-based or TR-FRET-based cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the CGS-21680 concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Protocol 2: In Vivo Assessment of Sedative Effects in Rodents
  • Animal Acclimatization: Acclimate rodents to the testing room and observation chambers for at least 3 days prior to the experiment.

  • Drug Administration: Administer CGS-21680 or vehicle via the desired route (e.g., intraperitoneal injection).

  • Behavioral Observation: At predetermined time points post-injection (e.g., 15, 30, 60, and 120 minutes), observe the animals for signs of sedation. A simple sedation rating scale can be used:

    • 0: Alert and active

    • 1: Slightly drowsy, reduced spontaneous activity

    • 2: Moderately drowsy, eyes partially closed, slow response to stimuli

    • 3: Deeply sedated, eyes closed, minimal response to stimuli

  • Data Analysis: Analyze the sedation scores at each time point using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to compare the effects of different doses of CGS-21680 to the vehicle control.

Visualizations

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CGS21680 CGS-21680 A2AR A₂A Receptor CGS21680->A2AR G_protein Gαs A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response (e.g., Vasodilation, Anti-inflammation) CREB->Response Regulates Gene Transcription

Caption: Canonical signaling pathway of the Adenosine A₂A receptor activated by CGS-21680.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start Select Cell Line (A₂A Receptor Expression) dose_response Dose-Response Curve (e.g., cAMP assay) invitro_start->dose_response selectivity Selectivity Profiling (vs. A₁, A₂B, A₃ receptors) dose_response->selectivity invivo_start Select Animal Model & Endpoint selectivity->invivo_start Inform Dose Selection pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies invivo_start->pk_pd efficacy Efficacy Studies (Therapeutic Effect) pk_pd->efficacy safety Safety/Tolerability (e.g., Sedation, CV effects) pk_pd->safety

Caption: General experimental workflow for characterizing CGS-21680 effects.

References

Technical Support Center: Best Practices for Handling and Storing Purine Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of experimental results hinges on the proper handling and storage of compounds. This guide provides detailed best practices, troubleshooting advice, and frequently asked questions (FAQs) for working with purine (B94841) nucleoside analogs, a class of compounds often used in cancer and antiviral research. Due to their cytotoxic nature, stringent safety protocols are paramount.

Frequently Asked Questions (FAQs)

Q1: What are the general safety precautions for handling purine nucleoside analogs?

Many purine nucleoside analogs are cytotoxic and should be handled with appropriate safety measures to avoid exposure.[1] Always work in a designated area, such as a chemical fume hood or a biological safety cabinet, especially when handling the powdered form.[1] Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.[1]

Q2: How should I store powdered purine nucleoside analogs?

As a general rule, powdered purine nucleoside analogs should be stored in a cool, dry, and dark place. For long-term stability, storage at -20°C is commonly recommended.[2][3] Always refer to the manufacturer's instructions for specific storage conditions.

Q3: What is the best way to prepare a stock solution?

To prepare a stock solution, it is advisable to first dissolve the purine nucleoside analog in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2][3] It is recommended to use high-quality, anhydrous solvent and to purge it with an inert gas before use to minimize degradation.[2]

Q4: How should I store stock solutions of purine nucleoside analogs?

Stock solutions are typically stored at -20°C.[2] To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, it is best to aliquot the stock solution into single-use volumes.

Q5: Are aqueous solutions of purine nucleoside analogs stable?

Aqueous solutions of many purine nucleoside analogs are not recommended for storage for more than a day.[2][3] For experiments requiring an aqueous buffer, it is best to make fresh dilutions from the organic stock solution immediately before use.[2][3]

Storage and Handling Data for Common Purine Nucleoside Analogs

The following tables summarize key storage and handling information for several commonly used purine nucleoside analogs.

CompoundFormStorage TemperatureStabilityReference
Cladribine Powder-20°C≥ 4 years[3]
Solution in DMSO/DMF-20°CStable
Aqueous SolutionRoom Temperature≤ 24 hours[3]
Clofarabine (B1669196) Powder-20°C≥ 2 years[2]
Solution in DMSO/DMF-20°CStable[2]
Diluted in 0.9% NaCl or 5% Glucose2-8°C or Room Temperature≥ 28 days[4]
Fludarabine (B1672870) Phosphate (B84403) Powder2-8°CAs per manufacturer[5][6]
Reconstituted Solution2-8°C or Room Temperature8 hours (due to lack of preservative)[5][6]
Diluted in 0.9% NaCl2-8°C or Room TemperatureStable for at least 15 days[7]
Mercaptopurine PowderRoom Temperature (15-30°C)As per manufacturer[8][9]
SuspensionRoom TemperatureUp to 8 weeks after opening[8]
Nelarabine Solution (5 mg/mL)Room TemperatureDo not refrigerate to avoid crystallization[10]
Transferred SolutionRoom Temperature8 hours[10]
Pentostatin Powder2-8°CAs per manufacturer[11][12]
Reconstituted/Diluted SolutionRoom Temperature≤ 8 hours (no preservative)[11]
CompoundSolvent for Stock SolutionSolubilityReference
Cladribine DMSO, DMF~11 mg/mL in DMSO, ~16 mg/mL in DMF[3]
Clofarabine DMSO, DMF~20 mg/mL[2]
Mercaptopurine DMSO~5 mg/mL
Hot EthanolSoluble[13]
Alkaline Solutions (e.g., 1N NaOH)50 mg/mL[13]
WaterInsoluble[13]
Nelarabine N/A (supplied as solution)N/A
Pentostatin Sterile Water for Injection2 mg/mL[11]

Experimental Protocols

Protocol 1: Reconstitution of Powdered Purine Nucleoside Analogs
  • Equilibration: Allow the vial of the powdered compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: In a chemical fume hood or biological safety cabinet, add the appropriate volume of high-quality, anhydrous solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.

  • Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting: Dispense the stock solution into smaller, single-use, sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.

  • Storage: Store the aliquots at -20°C or as recommended by the manufacturer.

Reconstitution_Workflow Workflow for Reconstitution of Purine Nucleoside Analogs start Start: Receive Powdered Analog equilibrate Equilibrate vial to room temperature start->equilibrate prepare_solvent Prepare anhydrous solvent (e.g., DMSO) equilibrate->prepare_solvent dissolve Add solvent and dissolve (vortex/sonicate) prepare_solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C aliquot->store end_process End: Ready for use store->end_process

Caption: A flowchart outlining the key steps for the proper reconstitution of powdered purine nucleoside analogs.

Troubleshooting Guide

Issue 1: Precipitation observed in the stock solution after thawing.

  • Possible Cause:

    • The solubility of the compound has been exceeded.

    • The solvent was not fully anhydrous, or the vial was not properly sealed, allowing moisture to enter.

    • Temperature fluctuations during storage.

  • Solution:

    • Gently warm the solution to room temperature.

    • Vortex or sonicate the vial to attempt to redissolve the precipitate.

    • If the precipitate does not dissolve, it may be necessary to prepare a fresh stock solution, ensuring the use of anhydrous solvent and proper storage techniques.

Issue 2: Inconsistent or non-reproducible experimental results.

  • Possible Cause:

    • Degradation of the purine nucleoside analog due to improper storage or multiple freeze-thaw cycles.

    • Inaccurate pipetting when preparing working solutions.

    • Interaction of the compound with experimental components.

  • Solution:

    • Prepare a fresh dilution from a new aliquot of the stock solution.

    • Verify the calibration of pipettes.

    • Run appropriate controls in your experiment, including a vehicle control (solvent only).

Issue 3: Compound precipitates when diluted in aqueous buffer.

  • Possible Cause:

    • Low solubility of the purine nucleoside analog in aqueous solutions. Many of these compounds are sparingly soluble in water.[3]

  • Solution:

    • First, dissolve the compound in an organic solvent like DMSO or DMF to create a concentrated stock solution.[2][3]

    • Then, dilute the stock solution with the aqueous buffer of choice immediately before use.[2][3] The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting the biological system.

    • If precipitation still occurs, gentle warming and vortexing may help to redissolve the compound.

Troubleshooting_Tree Troubleshooting Common Issues issue Experimental Issue precip_stock Precipitation in Stock Solution issue->precip_stock inconsistent_results Inconsistent Results issue->inconsistent_results precip_buffer Precipitation in Aqueous Buffer issue->precip_buffer cause_precip_stock Cause: - Exceeded solubility - Moisture contamination - Freeze-thaw cycles precip_stock->cause_precip_stock Identify cause_inconsistent Cause: - Compound degradation - Pipetting error - Experimental interference inconsistent_results->cause_inconsistent Identify cause_precip_buffer Cause: - Low aqueous solubility precip_buffer->cause_precip_buffer Identify solution_precip_stock Solution: - Warm and vortex/sonicate - Prepare fresh stock cause_precip_stock->solution_precip_stock Resolve solution_inconsistent Solution: - Use fresh aliquot - Calibrate pipettes - Run proper controls cause_inconsistent->solution_inconsistent Resolve solution_precip_buffer Solution: - Dilute from organic stock - Keep solvent conc. low - Warm and vortex cause_precip_buffer->solution_precip_buffer Resolve

Caption: A decision tree to guide researchers in troubleshooting common problems encountered during experiments with purine nucleoside analogs.

References

How to address precipitation of Adenosine-2-carboxamide in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering precipitation of Adenosine-2-carboxamide in cell culture media. The following information is structured to address specific issues and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in cell culture?

This compound is a purine (B94841) nucleoside analog. Like many small molecule compounds, its solubility in aqueous solutions such as cell culture media can be limited. Exceeding this solubility limit can lead to precipitation, where the compound comes out of solution and forms solid particles. This can negatively impact experiments by reducing the effective concentration of the compound and potentially causing cytotoxicity.

Q2: My this compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What is happening?

This is a common phenomenon known as "solvent shock" or "crashing out".[1] this compound, like many organic compounds, is significantly more soluble in a solvent like Dimethyl Sulfoxide (B87167) (DMSO) than in the aqueous environment of cell culture media. When a concentrated DMSO stock is rapidly diluted into the media, the abrupt change in solvent polarity causes the compound's solubility to decrease dramatically, leading to immediate precipitation.[1][2]

Q3: Can the temperature of my cell culture medium affect the solubility of this compound?

Yes, temperature can significantly influence the solubility of compounds.[1][3] Adding your compound to cold media can decrease its solubility and promote precipitation. It is always recommended to pre-warm your cell culture media to the experimental temperature (typically 37°C) before adding this compound.[2][3]

Q4: Can interactions with media components cause precipitation?

It is possible for this compound to interact with components in the cell culture medium, such as salts, proteins, and amino acids, which could lead to the formation of insoluble complexes over time.[1][2] Different basal media formulations have varying compositions, so if you suspect this is an issue, trying a different medium could be a potential solution.

Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture system?

You can perform a solubility test to determine the maximum working concentration of this compound in your specific medium and under your experimental conditions. This involves preparing a serial dilution of your compound in the pre-warmed medium and observing for any signs of precipitation, either visually or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).[2]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

Symptoms:

  • Cloudiness or visible particles form immediately after adding the this compound stock solution to the cell culture medium.

Potential Causes & Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The desired final concentration of this compound exceeds its solubility limit in the aqueous cell culture medium.[2]Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.[2]
Solvent Shock The rapid dilution of the DMSO stock solution into the aqueous medium causes the compound to precipitate due to a drastic change in solvent polarity.[1]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[2] Add the compound dropwise while gently mixing the media.[2]
Low Media Temperature The solubility of this compound may be lower in cold media.[3]Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[2][3]
High DMSO Concentration While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.[2]Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[2] This may require preparing a more dilute stock solution.
Issue 2: Delayed Precipitation in the Incubator

Symptoms:

  • The media appears clear initially after adding this compound, but a precipitate (crystalline or cloudy) forms after several hours or days of incubation.

Potential Causes & Solutions:

Potential CauseExplanationRecommended Solution
Temperature and pH Shifts Changes in temperature and pH within the incubator over time can affect the stability and solubility of the compound.[3] The CO2 environment in an incubator can alter the pH of the media.[3]Ensure your media is properly buffered for the CO2 concentration in your incubator. Minimize the time culture vessels are outside the incubator to avoid temperature fluctuations.[2]
Interaction with Media Components This compound may slowly interact with salts, amino acids, or other components in the media, forming insoluble complexes.[1][2]If possible, try a different basal media formulation. You can also test the compound's stability in a simpler buffered saline solution (like PBS) to see if media components are the primary issue.[2]
Media Evaporation In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[2]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.

  • Preparation:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM).

    • Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication. Gentle warming to 37°C can also aid dissolution.[2]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Protocol 2: Determining Maximum Soluble Concentration
  • Prepare Serial Dilutions:

    • Prepare a series of 2-fold serial dilutions of your high-concentration this compound DMSO stock solution in DMSO.

    • In a multi-well plate, add a small, consistent volume of each DMSO dilution to pre-warmed (37°C) complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media.[2]

    • Include a DMSO-only control.

  • Incubate and Observe:

    • Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2).

    • Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).[2]

  • Quantitative Assessment (Optional):

    • Read the absorbance of the plate at 600 nm using a plate reader. An increase in absorbance indicates precipitation.[2]

  • Determine Maximum Concentration: The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration under those conditions.[2]

Data Presentation

Table 1: Solubility of Adenosine (B11128) and Related Analogs

CompoundSolventSolubilityReference
AdenosineDMSO~20 mg/mL[4]
AdenosinePBS (pH 7.2)~10 mg/mL[4]
AdenosineWaterFairly soluble in cold water, freely soluble in hot water[5]
2-AminoadenosineDMSO100 mg/mL (with ultrasonic)[6]

Note: Direct solubility data for this compound is limited. The data for adenosine and its analogs can be used as a general guideline.

Table 2: Recommended Final DMSO Concentrations in Cell Culture

Final DMSO ConcentrationRecommendationReference
< 0.1%Ideal to minimize solvent-induced cytotoxicity[2]
< 0.5%Generally acceptable for most cell lines[2]

Visualizations

experimental_workflow Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_prep Dissolve this compound in 100% DMSO (e.g., 10-100 mM) vortex Vortex/Sonicate to ensure complete dissolution stock_prep->vortex aliquot Aliquot and store at -20°C or -80°C vortex->aliquot intermediate_dilution Optional: Create an intermediate dilution in DMSO aliquot->intermediate_dilution pre_warm Pre-warm complete cell culture medium to 37°C serial_dilution Perform serial dilution of stock into pre-warmed medium pre_warm->serial_dilution intermediate_dilution->serial_dilution final_check Visually inspect for precipitation serial_dilution->final_check add_to_cells Add clear solution to cells final_check->add_to_cells

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_flowchart Troubleshooting Precipitation of this compound node_action node_action start Precipitate Observed? when When does it occur? start->when immediate Immediately when->immediate Immediately delayed After Incubation when->delayed Delayed cause_immediate Potential Cause? immediate->cause_immediate cause_delayed Potential Cause? delayed->cause_delayed solubility_limit Concentration too high? cause_immediate->solubility_limit Check media_instability Media instability? cause_delayed->media_instability Check solvent_shock Solvent shock? solubility_limit->solvent_shock No action_solubility Decrease concentration Perform solubility test solubility_limit->action_solubility Yes media_temp Media cold? solvent_shock->media_temp No action_solvent Use serial dilution Add dropwise with mixing solvent_shock->action_solvent Yes action_temp Pre-warm media to 37°C media_temp->action_temp Yes media_interaction Interaction with media? media_instability->media_interaction No action_instability Ensure proper buffering Minimize incubator opening media_instability->action_instability Yes evaporation Evaporation? media_interaction->evaporation No action_interaction Try different media Test in PBS media_interaction->action_interaction Yes action_evaporation Ensure incubator humidity Use sealed plates evaporation->action_evaporation Yes

Caption: Troubleshooting flowchart for this compound precipitation.

References

Technical Support Center: Optimizing Adenosine-2-carboxamide Concentration for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for utilizing Adenosine-2-carboxamide and its analogs to induce apoptosis. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data presented for clarity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce apoptosis?

This compound is a derivative of adenosine (B11128), a purine (B94841) nucleoside. This class of compounds, including specific analogs like CGS-21680 (an A2A receptor agonist), can induce apoptosis by activating specific adenosine receptors on the cell surface. The signaling cascade initiated is cell-type dependent but often involves the modulation of intracellular pathways that control cell death. For instance, activation of the A2A receptor can trigger the cAMP/PKA signaling pathway.[1][2] This can lead to changes in the expression of pro- and anti-apoptotic proteins from the Bcl-2 family, ultimately resulting in the activation of caspases, which are the executioners of apoptosis.[1][3]

Q2: What is a typical starting concentration and incubation time for inducing apoptosis?

The optimal concentration and incubation time are highly dependent on the specific cell line and the adenosine analog being used. A common starting point for in vitro studies is a concentration range of 1 µM to 100 µM.[4][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model. Incubation times can also vary, typically ranging from 12 to 48 hours.[6] A time-course experiment is recommended to identify the ideal window for observing apoptosis.[7]

Q3: How can I confirm that apoptosis is being induced?

Several methods can be used to detect apoptosis. A widely used technique is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[8] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on their outer membrane, which is detected by Annexin V, while remaining PI-negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[8] Another common method is to detect the activation of caspases, particularly caspase-3, through western blotting for its cleaved form or by using specific activity assays.[3][9]

Q4: Can this compound have anti-apoptotic effects?

Yes, the effect of adenosine receptor activation can be complex and context-dependent. In some cell types and conditions, such as in myocardial ischemia-reperfusion injury, activation of the A2A receptor has been shown to be protective and have an anti-apoptotic effect.[1][10] This highlights the importance of characterizing the response in your specific experimental system.

Troubleshooting Guide

This section addresses common issues that can lead to a failure to observe apoptosis in experimental settings.

Problem Possible Cause Recommended Solution
No or low levels of apoptosis detected. Compound Inactivity: The this compound analog may have degraded due to improper storage.Ensure the compound is stored according to the manufacturer's instructions, typically at low temperatures and protected from light. Prepare fresh dilutions for each experiment.[6]
Suboptimal Concentration: The concentration used may be too low to induce apoptosis in your cell line.Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to identify the optimal dose.[6][7]
Incorrect Timing: The time point of analysis may be too early or too late to detect the peak apoptotic response.Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation period for your cells.[6][7]
Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to apoptosis induction by this pathway.Check the literature for the known sensitivity of your cell line. You can also assess the expression levels of the target adenosine receptor. Consider testing a different cell line known to be sensitive.[7]
Poor Cell Health: Cells that are unhealthy, overgrown, or have a high passage number may not respond appropriately.Use healthy, low-passage cells that are in the logarithmic growth phase. Ensure cell confluency is optimal (typically 70-80%) at the time of treatment.[6][11]
High background cell death in control group. Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration.Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1%). Run a vehicle-only control to assess solvent effects.[11]
Contamination: Microbial contamination can lead to non-specific cell death.Regularly check your cell cultures for contamination.
Inconsistent results between experiments. Variability in Cell Density: Seeding cells at different densities can affect their response to treatment.Maintain a consistent cell seeding density across all experiments.[11]
Inconsistent Reagent Preparation: Variations in the preparation of the compound dilutions can lead to inconsistent results.Prepare fresh dilutions from the same stock solution for each set of experiments.[11]

Data Presentation

Table 1: Example Dose-Response Data for an Adenosine Analog

This table summarizes typical results from a dose-response experiment to determine the optimal concentration of an this compound analog for inducing apoptosis in a hypothetical cancer cell line after a 24-hour incubation. Apoptosis was quantified using Annexin V/PI staining followed by flow cytometry.

Treatment Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
188.7 ± 3.48.1 ± 1.53.2 ± 0.7
1065.4 ± 4.225.3 ± 3.19.3 ± 1.8
5042.1 ± 3.840.8 ± 4.517.1 ± 2.4
10025.6 ± 2.935.2 ± 3.939.2 ± 4.1

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed the cells of interest in appropriate culture plates at a density that will result in 70-80% confluency at the time of treatment.

  • Incubation: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours).

Apoptosis Detection by Annexin V/PI Staining
  • Cell Harvesting:

    • Suspension cells: Collect the cells by centrifugation.

    • Adherent cells: Collect the culture medium (containing floating/dead cells). Gently detach the adherent cells using a non-enzymatic method like an EDTA-based dissociation buffer or a cell scraper. Combine with the collected medium. Avoid harsh trypsinization.[12]

  • Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).[7]

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[7]

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC (or another fluorochrome conjugate) and 5 µL of Propidium Iodide (PI) solution.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Final Preparation: After incubation, add 400 µL of 1X Binding Buffer to each tube.[7]

  • Analysis: Analyze the samples by flow cytometry within one hour.[7] Viable cells will be Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both.[7]

Visualizations

G cluster_membrane Plasma Membrane A2AR Adenosine A2A Receptor AC Adenylyl Cyclase A2AR->AC Activates Adenosine This compound Analog Adenosine->A2AR Binds cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Bcl2_fam Modulation of Bcl-2 Family Proteins PKA->Bcl2_fam Phosphorylates Mito Mitochondrial Outer Membrane Permeabilization Bcl2_fam->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Cytochrome c release activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleaves and Activates Apoptosis Apoptosis Casp3->Apoptosis Cleaves cellular substrates

Caption: A2A receptor-mediated apoptosis pathway.

G start Start seed_cells Seed cells at optimal density start->seed_cells treat_cells Treat with a range of concentrations (e.g., 0.1-100 µM) seed_cells->treat_cells incubate Incubate for a fixed time (e.g., 24h) treat_cells->incubate harvest_stain Harvest and stain cells with Annexin V / PI incubate->harvest_stain flow_cytometry Analyze by Flow Cytometry harvest_stain->flow_cytometry analyze_data Determine concentration with optimal apoptotic response (EC50) flow_cytometry->analyze_data time_course Perform time-course experiment at optimal concentration analyze_data->time_course end Optimal Conditions Identified time_course->end

Caption: Workflow for optimizing inducer concentration.

G start Low or No Apoptosis Observed check_compound Is the compound stored correctly and freshly diluted? start->check_compound check_cells Are cells healthy, low passage, and at correct confluency? check_compound->check_cells Yes sol_compound Use fresh compound stock and prepare new dilutions. check_compound->sol_compound No check_conditions Have you performed a dose-response and time-course experiment? check_cells->check_conditions Yes sol_cells Optimize cell culture conditions. Use new cell stock if necessary. check_cells->sol_cells No sol_conditions Run optimization experiments to find the EC50 and optimal time point. check_conditions->sol_conditions No consider_resistance Consider cell line resistance. Verify receptor expression. check_conditions->consider_resistance Yes

Caption: Troubleshooting decision tree for low apoptosis.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adenosine-2-carboxamide (2-CADO).

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using 2-CADO, presented in a question-and-answer format.

Issue CategoryQuestionPossible CauseSuggested Solution
Compound Handling My 2-CADO is not dissolving properly. 2-CADO has limited solubility in aqueous solutions. The incorrect solvent may have been used, or the concentration may be too high.- Prepare stock solutions in DMSO at a high concentration (e.g., 10-100 mM). - For final dilutions in aqueous buffers or cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. - Gentle warming (to 37°C) and vortexing can aid dissolution.
I am concerned about the stability of my 2-CADO solutions. 2-CADO is a stable analog of adenosine (B11128), but improper storage can lead to degradation over time. Repeated freeze-thaw cycles can also compromise compound integrity.- Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. - For working solutions in aqueous buffers, it is recommended to prepare them fresh for each experiment.
Experimental Results I am observing inconsistent or no effect of 2-CADO in my cell-based assays. - Cell line variability: Different cell lines express varying levels of adenosine receptor subtypes. - Incorrect concentration: The concentration of 2-CADO may be outside the effective range for the target receptor and cell type. - Compound degradation: The 2-CADO solution may have degraded. - Assay interference: Components of the assay medium may interfere with 2-CADO activity.- Characterize your cell line: Confirm the expression of the target adenosine receptor subtype(s) using techniques like qPCR or Western blotting. - Perform a dose-response experiment: Test a wide range of 2-CADO concentrations (e.g., from nanomolar to micromolar) to determine the optimal effective concentration (EC50). - Use fresh solutions: Prepare fresh dilutions of 2-CADO from a properly stored stock for each experiment. - Run appropriate controls: Include a vehicle control (e.g., DMSO at the same final concentration) and a positive control (a known agonist for the target receptor).
I am seeing off-target effects or a complex biological response. 2-CADO is a non-selective adenosine receptor agonist, meaning it can activate multiple adenosine receptor subtypes (A1, A2A, A2B, A3), each coupled to different signaling pathways.[1] It can also be metabolized intracellularly to 2-chloro-ATP, leading to receptor-independent effects such as inhibition of DNA synthesis and induction of apoptosis.[2][3]- Use selective antagonists: To isolate the effect of a specific adenosine receptor subtype, co-treat cells with 2-CADO and a selective antagonist for other receptor subtypes. - Employ receptor knockout/knockdown models: Use cell lines or animal models where specific adenosine receptor subtypes have been genetically removed to dissect the contribution of each receptor. - Consider intracellular metabolism: To investigate receptor-independent effects, use an adenosine kinase inhibitor to prevent the phosphorylation of 2-CADO.[2]
Specific Assays My cAMP assay results are not showing the expected increase/decrease. - Gs vs. Gi/o coupling: A2A and A2B receptors are typically coupled to Gs proteins, which increase cAMP levels, while A1 and A3 receptors are coupled to Gi/o proteins, which decrease cAMP levels.[4][5][6][7][8][9] - Suboptimal assay conditions: Incubation times, cell density, and the concentration of phosphodiesterase (PDE) inhibitors can all affect cAMP measurements.- Confirm receptor coupling: Ensure you are expecting the correct change in cAMP based on the predominant receptor subtype in your system. For Gi/o-coupled receptors, you may need to stimulate adenylyl cyclase with forskolin (B1673556) to observe a decrease in cAMP. - Optimize assay parameters: Titrate cell number and agonist incubation time. Include a PDE inhibitor (e.g., IBMX) in your assay buffer to prevent cAMP degradation.
I am not detecting an increase in CREB phosphorylation after 2-CADO treatment. - Insufficient stimulation: The concentration of 2-CADO or the stimulation time may be inadequate to induce detectable CREB phosphorylation. - Rapid dephosphorylation: Phosphatases can quickly remove the phosphate (B84403) group from CREB. - Low antibody sensitivity: The antibody used for Western blotting may not be sensitive enough to detect the change.- Optimize stimulation: Perform a time-course and dose-response experiment to find the optimal conditions for CREB phosphorylation. - Use phosphatase inhibitors: Include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation state of CREB. - Validate your antibody: Use a positive control (e.g., treatment with forskolin) to confirm that your antibody can detect phosphorylated CREB.

Frequently Asked Questions (FAQs)

1. What is this compound (2-CADO)?

This compound (also known as 2-Chloroadenosine) is a metabolically stable analog of adenosine. It functions as a non-selective agonist for adenosine receptors, meaning it can activate multiple types of adenosine receptors, including A1, A2A, and A3.[1]

2. How should I prepare and store 2-CADO?

It is recommended to prepare a concentrated stock solution of 2-CADO in a non-aqueous solvent like DMSO. This stock solution should be stored in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. For experiments, the stock solution can be diluted to the final desired concentration in an appropriate aqueous buffer or cell culture medium.

3. What are the typical working concentrations for 2-CADO in in-vitro experiments?

The effective concentration of 2-CADO can vary significantly depending on the cell type, the specific adenosine receptor subtype being targeted, and the experimental endpoint being measured. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment. However, concentrations in the nanomolar to low micromolar range are commonly reported.

4. How can I distinguish the effects of different adenosine receptor subtypes when using a non-selective agonist like 2-CADO?

To dissect the specific contributions of each adenosine receptor subtype, you can use selective antagonists in combination with 2-CADO. By blocking the activity of all but one receptor subtype, you can infer the function of the unblocked receptor. Alternatively, using cell lines or animal models with genetic knockout or knockdown of specific receptors provides a more definitive approach.

5. What are the potential off-target effects of 2-CADO?

Beyond its activity at multiple adenosine receptors, 2-CADO can be taken up by cells and phosphorylated to 2-chloro-ATP. This metabolite can have intracellular effects independent of adenosine receptor signaling, such as inhibiting DNA synthesis and inducing apoptosis.[2][3] It is important to consider these potential receptor-independent effects when interpreting your data.

Data Presentation

Table 1: Receptor Binding Affinities (Ki) and Half-Maximal Effective Concentrations (EC50) of 2-CADO

ParameterReceptor SubtypeReported Value (nM)Cell Line/SystemReference
Ki A1300-Tocris Bioscience
A2A80-Tocris Bioscience
A31900-Tocris Bioscience
EC50 -5000Platelet Aggregation[10]
-68CCRF-CEM (T-lymphoblastoid)[11]

Note: Ki and EC50 values can vary between different studies and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of 2-CADO Stock Solution
  • Materials:

    • This compound (2-CADO) powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of 2-CADO powder to prepare a stock solution of desired concentration (e.g., 10 mM).

    • In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of 2-CADO powder and transfer it to a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to the tube.

    • Vortex the tube until the 2-CADO is completely dissolved. Gentle warming to 37°C may be necessary.

    • Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: cAMP Assay for Adenosine Receptor Activation
  • Materials:

    • Cells expressing the adenosine receptor of interest

    • Cell culture medium

    • 2-CADO stock solution

    • Forskolin (for Gi/o-coupled receptors)

    • IBMX (phosphodiesterase inhibitor)

    • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare a stimulation buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM) in serum-free medium.

    • Prepare serial dilutions of 2-CADO in the stimulation buffer.

    • For Gi/o-coupled receptors, prepare a solution of forskolin and 2-CADO in stimulation buffer.

    • Aspirate the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the 2-CADO dilutions (and forskolin, if applicable) to the respective wells. Include a vehicle control (stimulation buffer with DMSO) and a positive control (e.g., a known agonist or forskolin alone for Gs).

    • Incubate the plate at 37°C for the optimized duration (e.g., 15-30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.

    • Analyze the data by plotting the cAMP concentration against the log of the 2-CADO concentration to determine the EC50.

Protocol 3: Western Blot for Phosphorylated CREB (pCREB)
  • Materials:

    • Cells expressing the adenosine receptor of interest

    • Cell culture medium

    • 2-CADO stock solution

    • Cell lysis buffer supplemented with protease and phosphatase inhibitors

    • Primary antibodies: anti-pCREB (Ser133) and anti-total CREB

    • HRP-conjugated secondary antibody

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • TBST (Tris-buffered saline with 0.1% Tween-20)

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentration of 2-CADO for the optimized time period. Include a vehicle control.

    • After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a suitable method (e.g., BCA assay).

    • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-pCREB antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an anti-total CREB antibody, or run a parallel gel.

Mandatory Visualizations

Adenosine_A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2-CADO 2-CADO A2A_Receptor A2A Receptor 2-CADO->A2A_Receptor Gs_protein Gs Protein A2A_Receptor->Gs_protein activates AC Adenylyl Cyclase Gs_protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converts AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB Gene_Expression Target Gene Expression pCREB->Gene_Expression regulates Experimental_Workflow start Start prep_compound Prepare 2-CADO Stock Solution (DMSO) start->prep_compound prep_cells Seed Cells in Appropriate Plate start->prep_cells treat_cells Treat Cells with 2-CADO Dilutions prep_compound->treat_cells prep_cells->treat_cells incubation Incubate for Optimized Time treat_cells->incubation assay Perform Assay (e.g., cAMP, Western Blot) incubation->assay data_analysis Data Analysis (e.g., EC50, Fold Change) assay->data_analysis end End data_analysis->end

References

Validation & Comparative

Comparing the efficacy of Adenosine-2-carboxamide vs. Cladribine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Efficacy of Adenosine-2-carboxamide Analogues and Cladribine (B1669150)

Introduction

In the landscape of purine-based therapeutics, Cladribine (2-chlorodeoxyadenosine or 2-CdA) and adenosine (B11128) receptor agonists, such as the representative compound 5'-N-Ethylcarboxamidoadenosine (NECA), represent two distinct mechanistic classes. Cladribine is a synthetic purine (B94841) nucleoside analog established as a potent cytotoxic agent for specific hematologic cancers and as a high-efficacy therapy for relapsing multiple sclerosis (MS).[1][2][3] Conversely, compounds like NECA, an analogue of this compound, function not as cytotoxic agents but as signaling molecules that mimic endogenous adenosine.[4][5] They activate cell-surface adenosine receptors, primarily exerting immunomodulatory and anti-inflammatory effects, and are predominantly used as research tools to investigate purinergic signaling pathways.[6] This guide provides a comparative analysis of their mechanisms, biological effects, and efficacy, supported by experimental data and methodologies for the intended audience of researchers and drug development professionals.

Comparative Overview of Mechanisms and Efficacy

The fundamental difference between Cladribine and adenosine receptor agonists lies in their mode of action. Cladribine is a prodrug that, once activated intracellularly, leads directly to programmed cell death (apoptosis) in target lymphocytes.[2][7] Adenosine agonists, however, engage in cell signaling to modulate immune responses without directly inducing cell death.[8]

Table 1: Quantitative Comparison of Biological Effects
ParameterCladribine (2-CdA)Adenosine Receptor Agonist (NECA)
Primary Target DNA synthesis and repair enzymes (e.g., ribonucleotide reductase)[9]Adenosine receptors (A1, A2A, A2B, A3)
Primary Cell Targets Proliferating and resting B and T lymphocytes[2][10]Immune cells expressing adenosine receptors (e.g., T-cells, macrophages)[6]
Mechanism Induction of apoptosis via DNA strand breaks[2][9]G-protein coupled signaling, increased intracellular cAMP[8][11]
Key Clinical Use Hairy Cell Leukemia, Relapsing-Remitting Multiple Sclerosis[1][2]Primarily a research tool; therapeutic potential for inflammatory diseases[5][6]
Efficacy Endpoint Lymphocyte depletion, reduction in annualized relapse rate (ARR)[1][12]Inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6)[6]
HCL Response Rate 80-100% overall response[1]Not Applicable
MS ARR Reduction ~58% reduction vs. placebo (CLARITY study)[12]Not Applicable
NECA Receptor Affinity Not ApplicableKᵢ values: 14 nM (A1), 20 nM (A2A), 6.2 nM (A3)

Signaling and Mechanistic Pathways

The distinct therapeutic effects of these compounds originate from their fundamentally different interactions with cellular machinery.

Cladribine: A Pathway to Targeted Apoptosis

Cladribine's efficacy stems from its selective accumulation and activation in lymphocytes.[9] These cells possess a high ratio of the activating enzyme, deoxycytidine kinase (dCK), to inactivating 5'-nucleotidases.[9][13] Once transported into the cell, Cladribine is phosphorylated to its active triphosphate form (Cd-ATP).[10] Cd-ATP disrupts cellular processes by inhibiting DNA synthesis and repair, leading to an accumulation of DNA strand breaks and triggering apoptosis.[2][7][9]

cladribine_mechanism cluster_extracellular Extracellular Space cluster_intracellular Lymphocyte Cytoplasm Cladribine_ext Cladribine (2-CdA) Transport Nucleoside Transporter Cladribine_ext->Transport Uptake Cladribine_int Cladribine dCK dCK (Deoxycytidine Kinase) Cladribine_int->dCK CdAMP Cd-AMP dCK->CdAMP Phosphorylation CdATP Cd-ATP (Active) CdAMP->CdATP Phosphorylation DNA_synthesis DNA Synthesis & Repair Inhibition CdATP->DNA_synthesis DNA_breaks DNA Strand Breaks DNA_synthesis->DNA_breaks Apoptosis Apoptosis DNA_breaks->Apoptosis Transport->Cladribine_int

Caption: Mechanism of Cladribine-induced apoptosis in lymphocytes.
Adenosine Agonists: Modulating Inflammation via Cell Signaling

Adenosine receptor agonists like NECA operate via cell-surface G-protein coupled receptors (GPCRs).[11] Activation of A2A and A2B receptors stimulates the Gs alpha subunit, which in turn activates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[6][8] Elevated intracellular cAMP activates Protein Kinase A (PKA), which initiates a signaling cascade that ultimately leads to the inhibition of pro-inflammatory pathways, such as the suppression of cytokine production by immune cells.[6][8]

adenosine_agonist_mechanism cluster_extracellular Extracellular Space cluster_intracellular Immune Cell Cytoplasm NECA Adenosine Agonist (e.g., NECA) Receptor Adenosine Receptor (A2A/A2B) NECA->Receptor Binding Gs Gs Protein AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Inflammation Pro-inflammatory Cytokine Production PKA->Inflammation Inhibition Response Anti-inflammatory Response Inflammation->Response Receptor->Gs Activation

Caption: Anti-inflammatory signaling pathway of adenosine receptor agonists.

Experimental Protocols

The evaluation of efficacy for these two classes of compounds requires distinct experimental approaches that reflect their different mechanisms of action.

Protocol 1: Assessing Cladribine-Induced Apoptosis in Lymphocytes

This protocol describes a method to quantify the cytotoxic efficacy of Cladribine using flow cytometry.

  • Cell Culture: Culture a lymphocyte cell line (e.g., Jurkat T-cells) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.

  • Drug Treatment: Seed cells at a density of 1x10⁶ cells/mL. Treat cells with varying concentrations of Cladribine (e.g., 0, 10, 50, 100 nM) for 24-48 hours.

  • Cell Staining: Harvest cells and wash with cold PBS. Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution. Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >670 nm.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 2: Measuring Anti-inflammatory Effects of Adenosine Agonists

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the efficacy of an adenosine agonist in suppressing cytokine production.

  • Cell Culture: Isolate primary macrophages or use a macrophage cell line (e.g., RAW 264.7). Culture in DMEM with appropriate supplements.

  • Pre-treatment: Seed cells in a 24-well plate. Pre-treat cells with an adenosine agonist (e.g., NECA at 0, 1, 10, 100 µM) for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS, 100 ng/mL), for 6-24 hours to induce cytokine production.

  • Supernatant Collection: Centrifuge the plates to pellet cells and collect the culture supernatant.

  • ELISA: Quantify the concentration of a pro-inflammatory cytokine (e.g., TNF-α) in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions. Measure absorbance at 450 nm using a plate reader.

  • Data Analysis: Generate a standard curve and calculate the TNF-α concentration for each treatment condition. Determine the percentage inhibition of TNF-α production relative to the LPS-only control.

experimental_workflow cluster_protocol1 Protocol 1: Cladribine Apoptosis Assay cluster_protocol2 Protocol 2: Adenosine Agonist Anti-inflammatory Assay p1_culture 1. Culture Lymphocytes p1_treat 2. Treat with Cladribine p1_culture->p1_treat p1_stain 3. Stain with Annexin V/PI p1_treat->p1_stain p1_flow 4. Flow Cytometry Analysis p1_stain->p1_flow p1_result Result: % Apoptotic Cells p1_flow->p1_result p2_culture 1. Culture Macrophages p2_treat 2. Pre-treat with NECA p2_culture->p2_treat p2_stim 3. Stimulate with LPS p2_treat->p2_stim p2_elisa 4. ELISA for TNF-α p2_stim->p2_elisa p2_result Result: Cytokine Concentration p2_elisa->p2_result

References

A Head-to-Head Battle in Chronic Lymphocytic Leukemia: Adenosine-2-carboxamide vs. Fludarabine

Author: BenchChem Technical Support Team. Date: December 2025

In the therapeutic landscape of Chronic Lymphocytic Leukemia (CLL), purine (B94841) analogues have long been a cornerstone of treatment. Among these, Adenosine-2-carboxamide, more commonly known as 2-Chlorodeoxyadenosine (Cladribine or 2-CdA), and Fludarabine (B1672870) have demonstrated significant clinical activity. This guide provides a detailed comparative analysis of these two agents, focusing on their performance, underlying mechanisms of action, and associated toxicities, supported by experimental data to inform researchers, scientists, and drug development professionals.

Comparative Efficacy and Toxicity

A landmark phase III randomized study by the Polish Adult Leukemia Group (PALG-CLL3) provides a direct comparison of Cladribine (B1669150) and Fludarabine, both in combination with cyclophosphamide (B585) (CC regimen: Cladribine + Cyclophosphamide; FC regimen: Fludarabine + Cyclophosphamide), in previously untreated patients with progressive CLL. The results of this study are summarized below.[1][2][3]

Table 1: Comparative Efficacy of Cladribine (CC) vs. Fludarabine (FC) Regimens in CLL [1][2][3]

EndpointCladribine + Cyclophosphamide (CC)Fludarabine + Cyclophosphamide (FC)P-value
Overall Response Rate (ORR) 88%82%0.11
Complete Response (CR) Rate 47%46%0.25
Median Progression-Free Survival (PFS) 2.34 years2.27 years0.51
Median Overall Survival (OS) Not reached in the study periodNot reached in the study period-

Table 2: Comparative Grade 3/4 Toxicity of Cladribine (CC) vs. Fludarabine (FC) Regimens in CLL [1][2][3]

Adverse EventCladribine + Cyclophosphamide (CC)Fludarabine + Cyclophosphamide (FC)
Neutropenia 21.4%22.8%
Thrombocytopenia 12.6%11.6%
Infections 29.1%28.6%

The PALG-CLL3 study concluded that Cladribine and Fludarabine, when combined with cyclophosphamide, are equally effective and safe as first-line regimens for progressive CLL.[1][2]

Mechanisms of Action: A Tale of Two Purine Analogues

Both Cladribine and Fludarabine are pro-drugs that, once inside the cell, are phosphorylated to their active triphosphate forms. These active metabolites interfere with DNA synthesis and repair, ultimately leading to apoptosis. However, the nuances of their downstream signaling pathways exhibit some differences.

Fludarabine's Mechanism of Action:

Fludarabine's active form, F-ara-ATP, inhibits DNA polymerase, ribonucleotide reductase, and DNA primase, thereby halting DNA synthesis.[4] Its incorporation into DNA and RNA also contributes to its cytotoxic effects. A key aspect of Fludarabine's action is the induction of a DNA damage response, which often involves the activation of the Ataxia Telangiectasia Mutated (ATM) kinase. This can lead to cell cycle arrest and apoptosis.[5] Interestingly, some studies suggest that Fludarabine-induced cell death may, in some contexts, be independent of the mitochondrial pathway of apoptosis.[6]

Fludarabine_Pathway Fludarabine Fludarabine F_ara_A F-ara-A Fludarabine->F_ara_A Dephosphorylation (plasma) F_ara_ATP F-ara-ATP (Active Metabolite) F_ara_A->F_ara_ATP Phosphorylation (intracellular) DNA_Polymerase DNA Polymerase F_ara_ATP->DNA_Polymerase Inhibits Ribonucleotide_Reductase Ribonucleotide Reductase F_ara_ATP->Ribonucleotide_Reductase Inhibits DNA_Primase DNA Primase F_ara_ATP->DNA_Primase Inhibits DNA_Damage DNA Damage F_ara_ATP->DNA_Damage Incorporation DNA_Synthesis_Inhibition Inhibition of DNA Synthesis Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis ATM_Activation ATM Activation DNA_Damage->ATM_Activation Cell_Cycle_Arrest Cell Cycle Arrest ATM_Activation->Cell_Cycle_Arrest ATM_Activation->Apoptosis

Caption: Fludarabine's mechanism of action leading to apoptosis.

This compound (Cladribine)'s Mechanism of Action:

Cladribine's active triphosphate metabolite, 2-CdATP, is also a potent inhibitor of DNA synthesis and repair. A distinguishing feature of Cladribine is its ability to induce apoptosis through both caspase-dependent and -independent pathways that act on the mitochondria.[7][8] This involves the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases, including caspase-9 and the executioner caspase-3.[9] Cladribine can also trigger the extrinsic apoptosis pathway by upregulating death receptors like DR4 and activating caspase-8.[10]

Cladribine_Pathway Cladribine Cladribine (2-CdA) CdA 2-CdA Cladribine->CdA Dephosphorylation (plasma) CdATP 2-CdATP (Active Metabolite) CdA->CdATP Phosphorylation (intracellular) DNA_Synthesis_Repair Inhibition of DNA Synthesis & Repair CdATP->DNA_Synthesis_Repair Extrinsic_Pathway Extrinsic Pathway CdATP->Extrinsic_Pathway Mitochondria Mitochondria DNA_Synthesis_Repair->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation Extrinsic_Pathway->Caspase8 Caspase8->Caspase3

Caption: Cladribine's dual apoptotic pathways.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key assays are provided below.

1. Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

  • Protocol:

    • Induce apoptosis in CLL cells by treating with the desired concentrations of Cladribine or Fludarabine for the specified duration. Include an untreated control.

    • Harvest 1-5 x 10^5 cells by centrifugation.

    • Wash the cells once with cold 1X PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Apoptosis_Assay_Workflow Start CLL Cell Culture Treatment Treat with Cladribine or Fludarabine Start->Treatment Harvest Harvest Cells Treatment->Harvest Wash_PBS Wash with 1X PBS Harvest->Wash_PBS Resuspend_Binding Resuspend in 1X Binding Buffer Wash_PBS->Resuspend_Binding Stain Add Annexin V-FITC and PI Resuspend_Binding->Stain Incubate Incubate 15-20 min (Room Temp, Dark) Stain->Incubate Add_Buffer Add 1X Binding Buffer Incubate->Add_Buffer Analyze Analyze by Flow Cytometry Add_Buffer->Analyze Cell_Cycle_Analysis_Workflow Start Treated CLL Cells Harvest_Wash Harvest and Wash with PBS Start->Harvest_Wash Fixation Fix with cold 70% Ethanol Harvest_Wash->Fixation Wash_Ethanol Wash to remove Ethanol Fixation->Wash_Ethanol Stain Resuspend in PI/RNase A Solution Wash_Ethanol->Stain Incubate Incubate 15-30 min (Room Temp) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

References

A Head-to-Head Comparison of Novel Adenosine Analogs with Adenosine-5'-N-ethylcarboxamide (NECA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of purinergic signaling research, 5'-N-ethylcarboxamidoadenosine (NECA) has long served as a cornerstone tool due to its high affinity for adenosine (B11128) receptors. However, its lack of selectivity across the four receptor subtypes (A1, A2A, A2B, and A3) has driven the development of novel analogs with improved receptor specificity and distinct efficacy profiles. This guide provides a comprehensive head-to-head comparison of recently developed adenosine analogs against the benchmark, NECA, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal compounds for their studies.

Performance Comparison: Receptor Binding and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of NECA and a selection of novel adenosine analogs at human adenosine receptor subtypes. These values have been compiled from various studies to provide a comparative overview.

Table 1: Comparative Binding Affinities (Ki, nM) of Adenosine Analogs

CompoundA1 Receptor (Ki, nM)A2A Receptor (Ki, nM)A2B Receptor (EC50, µM)A3 Receptor (Ki, nM)Reference
NECA 14202.46.2[1]
N6-2-(3-bromobenzyloxy)cyclopentyl-NECA Full agonist (pEC50=8.8)Partial agonistPartial agonistFull agonist[2]
N6-2-(3-methoxyphenoxy)cyclopentyl-NECA Full agonist (pEC50=9.1)Partial agonistPartial agonistFull agonist[2]
2-(phenylethynyl)-NECA -Low nM range--[3]
2-(ar)-alkynyladenosine derivatives ---Partial agonists[3]

Table 2: Comparative Functional Potency (EC50, nM) and Efficacy of Adenosine Analogs

CompoundA1R (cAMP inhibition)A2AR (cAMP stimulation)A2BR (cAMP stimulation)A3R (cAMP inhibition)Efficacy ProfileReference
NECA Full AgonistFull AgonistFull AgonistFull AgonistNon-selective full agonist[1][4]
N6-2-(3-bromobenzyloxy)cyclopentyl-NECA Full AgonistPartial AgonistPartial AgonistFull AgonistA1R selective agonist[2]
N6-2-(3-methoxyphenoxy)cyclopentyl-NECA Full AgonistPartial AgonistPartial AgonistFull AgonistA1R selective agonist[2]
2-(ar)-alkynyladenosine derivatives ---Partial AgonistA3R partial agonists[3]
2-(ar)-alkynyl-NECA analogs ---Full AgonistA3R full agonists[3]

Efficacy is described as full or partial agonism based on the ability of the compound to elicit a maximal response comparable to a reference agonist.

Key Findings from Comparative Studies

Recent research highlights significant strides in developing adenosine receptor agonists with improved selectivity compared to NECA. For instance, a series of N6-substituted NECA derivatives, such as N6-2-(3-bromobenzyloxy)cyclopentyl-NECA and N6-2-(3-methoxyphenoxy)cyclopentyl-NECA, have demonstrated remarkable selectivity for the A1 receptor, acting as full agonists at this subtype while exhibiting only partial agonism at A2A and A2B receptors.[2] This enhanced selectivity is attributed to the bulky substituents at the N6-position, which appear to fit favorably into a hydrophobic subpocket of the A1 receptor.[2]

In the context of the A3 receptor, studies have shown that 2-(ar)-alkynyladenosine derivatives behave as partial agonists.[3] Interestingly, the corresponding NECA analogs of these compounds act as full A3 agonists, suggesting that the 5'-N-ethyluronamide moiety of NECA is crucial for full receptor activation at the A3 subtype.[3] Molecular modeling suggests that interactions of the 2- and 5'-substituents within a specific sub-pocket of the A3 receptor's binding site are critical for determining the agonistic behavior.[3]

For the A2A receptor, 2-substituted derivatives of NECA have been explored to enhance selectivity. For example, compounds with a (4-formylphenyl)-ethynyl substituent have shown high affinity and selectivity for the A2A receptor.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical signaling pathways of adenosine receptors and a typical experimental workflow for characterizing novel adenosine analogs.

Adenosine_Signaling_Pathways cluster_A1_A3 A1 & A3 Receptors cluster_A2A_A2B A2A & A2B Receptors A1_A3 A1 / A3 Gi Gαi/o A1_A3->Gi MAPK_A1_A3 MAPK Activation A1_A3->MAPK_A1_A3 AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit PLC PLC Gi->PLC cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase A2A_A2B A2A / A2B Gs Gαs A2A_A2B->Gs MAPK_A2_A2B MAPK Activation A2A_A2B->MAPK_A2_A2B AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA PKA Activation cAMP_increase->PKA Adenosine Adenosine Analog Adenosine->A1_A3 Adenosine->A2A_A2B

Caption: Adenosine Receptor Signaling Pathways.

Experimental_Workflow cluster_Binding Receptor Binding Assays cluster_Functional Functional Assays Compound_Synthesis Novel Analog Synthesis Radioligand_Binding Radioligand Binding (Competition Assay) Compound_Synthesis->Radioligand_Binding cAMP_Assay cAMP Accumulation Assay Compound_Synthesis->cAMP_Assay Cell_Culture Cell Line Culture (Expressing Receptor Subtype) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Cell_Culture->cAMP_Assay Membrane_Prep->Radioligand_Binding Binding_Analysis Determine Ki (Binding Affinity) Radioligand_Binding->Binding_Analysis Selectivity_Profile Determine Selectivity Profile Binding_Analysis->Selectivity_Profile Functional_Analysis Determine EC50 & Efficacy (Potency & Functional Response) cAMP_Assay->Functional_Analysis Functional_Analysis->Selectivity_Profile

Caption: Experimental Workflow for Analog Characterization.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is a generalized guideline for determining the binding affinity (Ki) of a novel compound.[6][7][8]

  • Membrane Preparation:

    • Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK-293 or CHO cells).

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A, or [125I]AB-MECA for A3), and varying concentrations of the unlabeled novel analog.

    • For total binding, omit the novel analog. For non-specific binding, add a high concentration of a known non-selective agonist or antagonist (e.g., NECA or CADO).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-90 minutes).

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the novel analog that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol outlines the measurement of a compound's functional potency (EC50) and efficacy at Gs-coupled (A2A, A2B) and Gi-coupled (A1, A3) receptors.[9][10][11]

  • Cell Preparation:

    • Seed cells expressing the receptor of interest into a multi-well plate and grow to a suitable confluency.

  • Assay Procedure:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For Gi-coupled receptors (A1, A3): Add varying concentrations of the novel analog in the presence of an adenylyl cyclase stimulator like forskolin. The agonist will inhibit forskolin-stimulated cAMP production.

    • For Gs-coupled receptors (A2A, A2B): Add varying concentrations of the novel analog. The agonist will directly stimulate cAMP production.

    • Incubate for a specified time at 37°C.

  • Detection and Analysis:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or enzyme immunoassay).

    • Plot the cAMP levels against the log concentration of the novel analog.

    • Determine the EC50 value (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) using non-linear regression.

    • Compare the Emax of the novel analog to that of a known full agonist (like NECA) to determine if it is a full or partial agonist.

This guide provides a starting point for researchers interested in the evolving field of adenosine receptor pharmacology. The development of novel, selective analogs is crucial for dissecting the physiological and pathological roles of individual adenosine receptor subtypes and for advancing the therapeutic potential of targeting this important signaling system.

References

A Comparative Guide to the Mechanism of Action of Adenosine-2-carboxamide (CGS-21680) Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance and mechanism of action of Adenosine-2-carboxamide, a widely used research compound, across various cell lines. This compound, commonly known as CGS-21680, is a potent and selective agonist for the adenosine (B11128) A2A receptor.[1][2] Its primary mechanism involves the activation of this G-protein coupled receptor (GPCR), leading to a cascade of intracellular events. However, the downstream effects and potency can vary significantly depending on the cellular context. This document summarizes key experimental data, details common assay protocols, and visualizes the underlying biological and experimental processes to facilitate a comprehensive understanding of its cross-validated mechanism of action.

Primary Mechanism of Action: A2A Receptor-Mediated Signaling

CGS-21680 exerts its effects by binding to and activating the adenosine A2A receptor, which is canonically coupled to the stimulatory G-protein, Gαs. This interaction initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] The elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating the cellular response.[1] The selectivity of CGS-21680 for the A2A receptor is notable, though it exhibits some affinity for other adenosine receptor subtypes at higher concentrations.[4]

cluster_membrane Cell Membrane cluster_cytosol Cytosol CGS21680 CGS-21680 A2AR Adenosine A2A Receptor CGS21680->A2AR Binds Gs Gαs A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response (e.g., Gene Expression) CREB->Response Modulates

Caption: Canonical signaling pathway of CGS-21680 via the Adenosine A2A receptor.

Data Presentation: Comparative Performance

The binding affinity and functional potency of CGS-21680 have been characterized in numerous cell lines and tissue preparations. The following tables summarize these quantitative data, highlighting the variations observed across different biological systems.

Table 1: Binding Affinity (Ki/Kd) and Potency (EC50) of CGS-21680

This table compares the dissociation constant (Kd) or inhibition constant (Ki) and the half-maximal effective concentration (EC50) of CGS-21680 in various models. Lower values indicate higher affinity and potency, respectively.

Tissue/Cell LineReceptor TypeParameterValue (nM)Reference
GeneralAdenosine A2AKi27[1]
Rat StriatumAdenosine A2AKd17[5]
Rat HippocampusHigh-Affinity SiteKd58[5]
Rat Cerebral CortexHigh-Affinity SiteKd58[5]
Human Brain (Putamen)Adenosine A2Kd22[6]
Rat Striatal SlicesAdenosine A2AEC50 (cAMP)110[2][3]
CHO Cells (Human A2A)Adenosine A2AEC50 (cAMP)19 - 29[7]
HEK293 Cells (Human A2A)Adenosine A2AEC50 (cAMP)Varies[8]

Note: The binding sites in the hippocampus and cortex show different characteristics from the classic A2A receptor found in the striatum.[5]

Table 2: Cross-Validation of Functional Response to CGS-21680

This table illustrates the functional outcome of A2A receptor activation by CGS-21680 in different systems. The primary endpoint measured is the accumulation of intracellular cAMP.

Cell/Tissue SystemPrimary Functional OutcomeResultReference
Rat Striatal SlicescAMP AccumulationPotently stimulates cAMP formation.[2][3]
Rat Hippocampal SlicescAMP AccumulationIneffective at stimulating cAMP formation, suggesting low activity at the A2b site.[2][3]
CHO-K1 Cells (A2A)cAMP AccumulationInduces a concentration-dependent increase in cAMP.[7][9]
SH-SY5Y CellscAMP AccumulationInduces cAMP accumulation in cells endogenously expressing the A2A receptor.[10]
A549 CellsA2A Receptor Protein ExpressionElevates the expression level of A2aR protein at a concentration of 10 µM.[1]
Regulatory T cellsCD39 and CD73 ExpressionSignificantly upregulates the expression of CD39 and CD73.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize the mechanism of action of CGS-21680.

Radioligand Binding Assay (for Ki/Kd Determination)

This assay quantifies the affinity of CGS-21680 for its target receptor by measuring its ability to compete with a radiolabeled ligand.

  • Objective: To determine the binding affinity (Ki or Kd) of CGS-21680.

  • Materials:

    • Cell membranes from tissues or cultured cells expressing the adenosine A2A receptor.

    • Radioligand (e.g., [³H]CGS-21680 or a competing antagonist like [³H]ZM-241385).[6][10]

    • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Adenosine deaminase (to remove endogenous adenosine).

    • Varying concentrations of unlabeled CGS-21680.

    • Glass fiber filters and a cell harvester for filtration.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

    • Assay Setup: In assay tubes, combine the cell membranes (typically 10-20 µg of protein), a fixed concentration of the radioligand, and varying concentrations of unlabeled CGS-21680.

    • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 40-60 minutes).[6]

    • Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold binding buffer.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. Use non-linear regression to calculate the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay (Functional Potency)

This functional assay measures the ability of CGS-21680 to stimulate the production of intracellular cAMP.

  • Objective: To determine the functional potency (EC50) and efficacy of CGS-21680.

  • Materials:

    • Whole cells (adherent or suspension) expressing the A2A receptor (e.g., CHO, HEK293).[11][12]

    • Assay Buffer (e.g., HBSS or PBS with 0.1% BSA).

    • Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX or 50 µM Ro20-1724) to prevent cAMP degradation.[1][13][14]

    • Serial dilutions of CGS-21680.

    • cAMP detection kit (e.g., HTRF, AlphaScreen, ELISA).[10][13]

    • Multi-well plates (e.g., 384-well).

  • Procedure:

    • Cell Preparation: Harvest cells and resuspend them in assay buffer containing a PDE inhibitor to a predetermined optimal density.[13]

    • Compound Addition: Dispense serial dilutions of CGS-21680 into the wells of the assay plate.

    • Cell Stimulation: Add the cell suspension to the wells containing the compound and incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP accumulation.[10][14]

    • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit. For HTRF, this typically involves adding a cAMP-d2 conjugate followed by an anti-cAMP antibody labeled with a cryptate.[10][14]

    • Measurement: After a final incubation period (e.g., 60 minutes), read the plate on a compatible plate reader.

    • Data Analysis: Plot the assay signal against the logarithm of the agonist concentration. Use a sigmoidal dose-response curve fit to determine the EC50 and maximum response (Emax).

cluster_prep Preparation cluster_stim Stimulation cluster_detect Detection (HTRF) A 1. Culture Cells (e.g., CHO-A2A) B 2. Harvest & Resuspend in Assay Buffer + PDE Inhibitor A->B D 4. Add Cell Suspension to Plate B->D C 3. Prepare CGS-21680 Serial Dilutions in 384-well Plate C->D E 5. Incubate (30 min) to Allow cAMP Accumulation D->E F 6. Lyse Cells & Add HTRF Reagents (cAMP-d2, Ab-Cryptate) E->F G 7. Incubate (60 min) F->G H 8. Read Plate on TR-FRET Reader G->H I 9. Data Analysis: Plot Dose-Response Curve & Calculate EC50 H->I

Caption: General experimental workflow for a cAMP accumulation assay.
[³⁵S]GTPγS Binding Assay (G-Protein Activation)

This assay provides a direct measure of G-protein activation following receptor stimulation by an agonist.

  • Objective: To quantify the CGS-21680-induced activation of G-proteins.

  • Materials:

    • Cell membranes expressing the A2A receptor and associated G-proteins.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).[15][16]

    • GDP (to ensure G-proteins are in an inactive state initially).

    • Varying concentrations of CGS-21680.

    • Unlabeled GTPγS (for determining non-specific binding).[16]

    • Filtration apparatus and scintillation counter.

  • Procedure:

    • Assay Setup: Combine cell membranes, GDP, and varying concentrations of CGS-21680 in a 96-well plate. Pre-incubate at 30°C for 15 minutes.[16]

    • Reaction Initiation: Add [³⁵S]GTPγS to each well to start the binding reaction.

    • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking to allow for the exchange of GDP for [³⁵S]GTPγS on activated Gα subunits.[16]

    • Termination: Stop the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.[16]

    • Detection: Dry the filters, add scintillation fluid, and count the incorporated radioactivity.

    • Data Analysis: After subtracting non-specific binding, plot the specific [³⁵S]GTPγS binding against the logarithm of the CGS-21680 concentration to determine EC50 and Emax for G-protein activation.[16]

Logical Framework for Cross-Validation

Cross-validation of a compound's mechanism of action is essential to ensure that the observed effects are consistently mediated by the intended target across different biological systems. This process strengthens the evidence for a specific mechanism and reveals potential cell-type-specific variations.

cluster_cells Test Systems Compound CGS-21680 CellA Cell Line A (e.g., Striatal Neurons) Compound->CellA Test in CellB Cell Line B (e.g., CHO-A2A) Compound->CellB Test in CellC Cell Line C (e.g., Hippocampal Neurons) Compound->CellC Test in Hypothesis Hypothesis: Activates A2A Receptor, Increases cAMP Hypothesis->CellA Predicts Outcome Hypothesis->CellB Predicts Outcome Hypothesis->CellC Predicts Outcome ResultA Result: High cAMP Increase CellA->ResultA ResultB Result: High cAMP Increase CellB->ResultB ResultC Result: No cAMP Increase CellC->ResultC Conclusion Conclusion: Mechanism is A2A-dependent and cell-type specific. Hypothesis Validated. ResultA->Conclusion ResultB->Conclusion ResultC->Conclusion

Caption: Logical flow for cross-validating a compound's mechanism of action.

Conclusion

The experimental data compiled in this guide demonstrate that this compound (CGS-21680) is a potent agonist of the adenosine A2A receptor. Its primary mechanism of action involves the Gαs-mediated stimulation of adenylyl cyclase and subsequent accumulation of cAMP. However, cross-validation across different cell lines and tissues reveals significant variability in its binding affinity and functional efficacy. For instance, CGS-21680 potently stimulates cAMP in rat striatum and recombinant cell lines like CHO and HEK293 expressing the A2A receptor, but is ineffective in rat hippocampal slices.[3] These differences underscore the importance of the cellular environment, including receptor expression density, G-protein coupling efficiency, and the presence of specific downstream effectors, in determining the ultimate biological response to CGS-21680. Therefore, researchers should carefully select and characterize their model systems to ensure the relevance of their findings.

References

Comparative analysis of the apoptotic effects of various purine nucleoside analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Apoptotic Effects of Various Purine (B94841) Nucleoside Analogs

Introduction

Purine nucleoside analogs (PNAs) are a class of chemotherapeutic agents structurally similar to natural purines, adenosine (B11128), and guanosine.[1] They are pivotal in the treatment of various hematological malignancies and some autoimmune diseases.[2][3] Their primary mechanism of action involves the disruption of DNA synthesis and repair, ultimately leading to programmed cell death, or apoptosis.[1][4] This guide provides a comparative analysis of the apoptotic effects of five prominent PNAs: Cladribine (B1669150), Fludarabine (B1672870), Clofarabine (B1669196), Nelarabine (B1678015), and Pentostatin (B1679546), focusing on their mechanisms, signaling pathways, and supporting experimental data.

Mechanism of Action and Apoptotic Pathways

While most PNAs induce apoptosis by interfering with DNA synthesis, their specific molecular pathways and efficiencies can differ.[3] Generally, these prodrugs are transported into cells and phosphorylated into their active triphosphate forms.[2] These active metabolites are then incorporated into DNA, causing chain termination, DNA strand breaks, and activation of apoptotic cascades.[2][5]

Cladribine (2-chlorodeoxyadenosine, 2-CdA) : Cladribine is an adenosine analog resistant to degradation by adenosine deaminase (ADA).[6][7] It is phosphorylated by deoxycytidine kinase (DCK) to its active form, cladribine triphosphate (Cd-ATP).[8] Cd-ATP disrupts DNA synthesis and repair, leading to an accumulation of DNA strand breaks.[8][9] This damage activates p53 and triggers the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and apoptosis-inducing factor (AIF).[8][9] Cladribine can induce apoptosis through both caspase-dependent and caspase-independent pathways.[10] Its selectivity for lymphocytes is attributed to the high DCK to 5'-nucleotidase (5'-NT) ratio in these cells.[9]

Fludarabine (F-ara-A) : Fludarabine is an adenine (B156593) nucleoside analog that, once converted to its active triphosphate form (F-ara-ATP), inhibits DNA synthesis.[3][11] Its incorporation into DNA and RNA leads to the termination of replication and transcription, triggering apoptosis.[11] Fludarabine has been shown to induce apoptosis in S-phase cells and can synchronize the remaining cells in a more radiosensitive phase of the cell cycle.[12][13] The apoptotic mechanism involves DNA fragmentation and can be mediated by the inhibition of the NF-κB signaling pathway.[12][14]

Clofarabine : Clofarabine, a second-generation purine nucleoside analog, is converted to its active triphosphate metabolite, which has three primary mechanisms: incorporation into the DNA strand to terminate synthesis, inhibition of ribonucleotide reductase to deplete deoxynucleotide pools, and disruption of mitochondrial function.[15][16] The disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors like cytochrome c, activating the caspase cascade.[15] Recent studies suggest Clofarabine can also activate the non-canonical P53/STING pathway, leading to apoptosis, pyroptosis, and immunogenic cell death.[17]

Nelarabine : Nelarabine is a prodrug of arabinosylguanine (ara-G).[18] It is particularly effective against T-cell malignancies due to the preferential accumulation of its active triphosphate form, ara-GTP, in T-lymphoblasts.[18][19] Ara-GTP competes with dGTP for incorporation into DNA, inhibiting DNA synthesis and inducing apoptosis.[18][20] The resulting DNA damage activates cellular pathways leading to programmed cell death, which can involve the activation of both extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways.[20][21]

Pentostatin (2'-deoxycoformycin) : Unlike the other analogs, Pentostatin's primary mechanism is not direct incorporation into DNA.[2] It is a potent inhibitor of the enzyme adenosine deaminase (ADA).[22][23] Inhibition of ADA leads to the accumulation of deoxyadenosine, which is then phosphorylated to dATP.[22] High intracellular levels of dATP are toxic to lymphocytes, primarily by inhibiting ribonucleotide reductase, which disrupts the balance of deoxynucleotide pools necessary for DNA synthesis, and by triggering apoptotic pathways.[22][23]

Quantitative Comparison of Apoptotic Effects

The following table summarizes experimental data on the apoptotic effects of various purine nucleoside analogs in different cancer cell lines.

Purine AnalogCell LineConcentrationTime (hours)Apoptotic EffectReference
Clofarabine HCT116 (Colon Carcinoma)10 µM-3-fold increase in apoptosis induction.[16]
Clofarabine KBM3/Bu250⁶ (AML)Low Conc.48Synergistic cytotoxicity and apoptosis when combined with Fludarabine and Busulfan (B1668071).[5]
Nelarabine MOLT-4 (T-ALL)2 µM48Marked increase in early and late apoptotic cells.[21]
Nelarabine JURKAT (T-ALL)5 µM48Marked increase in early and late apoptotic cells.[21]
Nelarabine P12-ICHIKAWA (T-ALL)5 µM48Marked increase in early and late apoptotic cells.[21]
Nelarabine DND41 (T-ALL)5 µM48Marked increase in early and late apoptotic cells.[21]
Pur-6-NH₂-SS HeLa (Cervical Cancer)10 µM2479.6 ± 8.5% of cells in early apoptosis.[24]
Pur-6-Mor-SS HeLa (Cervical Cancer)10 µM2487.4 ± 15.6% of cells in early apoptosis.[24]

Signaling Pathway and Experimental Workflow Diagrams

Purine_Analog_Apoptosis_Pathway cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage and Mitochondrial Pathway cluster_2 Caspase Cascade and Apoptosis Execution cluster_3 Pentostatin Pathway PNA Purine Nucleoside Analog (Cladribine, Fludarabine, Clofarabine, Nelarabine) Transporter Nucleoside Transporter PNA->Transporter PNA_int Intracellular PNA Transporter->PNA_int Kinases Deoxyribonucleoside Kinases (e.g., DCK) PNA_int->Kinases PNA_TP Active Triphosphate (e.g., Cd-ATP, F-ara-ATP, ara-GTP) Kinases->PNA_TP DNA_Syn DNA Synthesis & Repair PNA_TP->DNA_Syn DNA_Breaks DNA Strand Breaks PNA_TP->DNA_Breaks Incorporation RNR Ribonucleotide Reductase PNA_TP->RNR Clofarabine, Fludarabine Mitochondrion Mitochondrion PNA_TP->Mitochondrion Direct Effect (Clofarabine) p53 p53 Activation DNA_Breaks->p53 p53->Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC AIF AIF Release Mitochondrion->AIF Casp9 Caspase-9 CytoC->Casp9 Activation AIF_nuc AIF to Nucleus AIF->AIF_nuc Casp3 Caspase-3 Casp9->Casp3 Activation PARP PARP Cleavage Casp3->PARP Cleavage Apoptosis Apoptosis Casp3->Apoptosis Casp_ind_apoptosis Caspase-Independent Apoptosis AIF_nuc->Casp_ind_apoptosis Pentostatin Pentostatin ADA Adenosine Deaminase Pentostatin->ADA dATP dATP Accumulation dATP->RNR dATP->Apoptosis

Caption: Generalized signaling pathways for PNA-induced apoptosis.

Apoptosis_Assay_Workflow cluster_staining Staining start Cancer Cell Culture treatment Treat with Purine Nucleoside Analog start->treatment incubation Incubate for Specific Time Period treatment->incubation harvest Harvest Cells (Adherent & Suspension) incubation->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V & PI resuspend->stain analysis Analyze via Flow Cytometry stain->analysis quantify Quantify Cell Populations: - Viable (Annexin V- / PI-) - Early Apoptotic (Annexin V+ / PI-) - Late Apoptotic/Necrotic (Annexin V+ / PI+) analysis->quantify

Caption: General experimental workflow for apoptosis quantification.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the study of apoptosis.

Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This is a widely used method to detect early and late-stage apoptosis.

  • Principle : In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[25] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.[25] This dual staining allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.[26]

  • Procedure :

    • Cell Preparation : Culture cells to the desired density and treat with the purine nucleoside analog for the specified duration. Include both positive (e.g., treated with a known apoptosis inducer like staurosporine) and negative controls.

    • Harvesting : For suspension cells, collect them by centrifugation. For adherent cells, gently trypsinize and collect the cells, then combine with any floating cells from the supernatant.[25][27]

    • Washing : Wash the cells twice with cold phosphate-buffered saline (PBS). Centrifuge at approximately 500 x g for 5 minutes at 4°C between washes.[25][26]

    • Staining :

      • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

      • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

      • Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

    • Analysis : After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.[25]

      • Viable cells : Annexin V-negative and PI-negative.

      • Early apoptotic cells : Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Principle : The TUNEL assay identifies DNA strand breaks by using the enzyme Terminal deoxynucleotidyl transferase (TdT) to incorporate labeled dUTPs (e.g., BrdU or fluorescently tagged) onto the 3'-hydroxyl ends of fragmented DNA. These labeled nucleotides can then be detected by microscopy or flow cytometry.

  • Procedure :

    • Cell Preparation : Prepare and treat cells as described for the Annexin V assay.

    • Fixation and Permeabilization :

      • Harvest and wash the cells with PBS.

      • Fix the cells in a 1% paraformaldehyde solution in PBS for 15 minutes on ice.

      • Permeabilize the cells by resuspending them in ice-cold 70% ethanol (B145695) and incubating for at least 30 minutes on ice.

    • Labeling :

      • Wash the permeabilized cells to remove the ethanol.

      • Resuspend the cells in the DNA labeling solution containing TdT enzyme and fluorescently labeled dUTPs.

      • Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

    • Analysis : Wash the cells and resuspend in a suitable buffer for analysis by flow cytometry or fluorescence microscopy. The intensity of the fluorescence signal is proportional to the amount of DNA fragmentation.

Caspase Activity Assay

This assay quantifies the activity of key executioner caspases, such as caspase-3 and caspase-7.

  • Principle : This assay utilizes a specific peptide substrate for the caspase of interest, which is conjugated to a fluorophore or a chromophore. When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be detected and quantified using a microplate reader or flow cytometer.

  • Procedure :

    • Cell Lysis : Treat and harvest cells as previously described. Lyse the cells using a specific lysis buffer to release the intracellular contents, including caspases.

    • Assay Reaction :

      • Add the cell lysate to a microplate well.

      • Add the caspase substrate solution (e.g., DEVD for caspase-3/7) to each well.

      • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Detection : Measure the fluorescence or absorbance using a microplate reader at the appropriate excitation and emission wavelengths. The signal intensity is directly proportional to the caspase activity in the sample.

Conclusion

Purine nucleoside analogs represent a powerful class of antineoplastic agents that effectively induce apoptosis in cancer cells, particularly those of hematological origin. While Cladribine, Fludarabine, Clofarabine, and Nelarabine primarily act through incorporation into DNA and subsequent DNA damage signaling, Pentostatin employs an indirect mechanism by inhibiting ADA. The choice of analog can depend on the specific malignancy, the expression levels of activating enzymes like DCK, and the desired therapeutic outcome. The experimental protocols provided offer robust methods for researchers to quantify and compare the apoptotic efficacy of these and other novel therapeutic agents in the drug development pipeline.

References

Benchmarking Adenosine-2-carboxamide Against Standard-of-Care Cancer Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer therapy is continually evolving, with a constant search for novel therapeutic agents that can offer improved efficacy and reduced toxicity compared to existing treatments. Adenosine-2-carboxamide, a purine (B94841) nucleoside analog, and other modulators of the adenosine (B11128) signaling pathway have emerged as a promising area of investigation in oncology. This guide provides a comprehensive comparison of the preclinical data available for adenosine analogs against established standard-of-care therapies for several major cancer types. Due to the limited direct comparative data for this compound, this guide broadens its scope to include other relevant adenosine receptor modulators to provide a thorough overview of the therapeutic potential of targeting the adenosine pathway.

The adenosine signaling pathway, particularly through the A2A and A2B receptors, plays a crucial role in regulating the tumor microenvironment. High concentrations of adenosine in the tumor milieu can suppress the anti-tumor immune response, promoting tumor growth and metastasis. Consequently, targeting this pathway with agonists or antagonists presents a rational strategy for cancer treatment.

This guide will delve into the preclinical efficacy of adenosine analogs, comparing their mechanisms of action and effects on cancer cell proliferation, apoptosis, and cell cycle with those of standard chemotherapeutic agents and targeted therapies.

Comparative Efficacy Data

The following tables summarize the available preclinical data on the efficacy of adenosine analogs and standard-of-care chemotherapies in various cancer cell lines. It is important to note that the data are compiled from different studies and direct head-to-head comparisons are limited. The IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.

Table 1: In Vitro Efficacy of Adenosine Analogs in Cancer Cell Lines

CompoundCancer TypeCell LineEffectReported Concentration/IC50Citation(s)
AdenosineOvarian CancerOVCAR-3Inhibition of cell proliferation, G0/G1 cell cycle arrest, apoptosis inductionIC50: 700-900 µM (48h)[1]
AdenosinePharyngeal Squamous CarcinomaFaDuInhibition of cell growth, apoptosis induction3 mM (24h)
AdenosineGastric CancerGT3-TKBReduced cell viability, apoptosis induction0.1-20 mM (24-72h)
AdenosineLung CancerSBC-3Apoptosis induction0.01-10 mM (24-72h)
CGS-21680 (A2A Agonist)Lung CancerA549Increased cell proliferation100 nM (24h)[2]
CGS-21680 (A2A Agonist)Breast CancerMRMT-1Increased cell vitality10-100 nM (48-72h)[2]
CGS-21680 (A2A Agonist)MelanomaA375Increased cell proliferation100 nM (48h)[2]

Table 2: In Vitro Efficacy of Standard-of-Care Chemotherapies

CompoundCancer TypeCell Line(s)Reported IC50Citation(s)
PaclitaxelOvarian CancerTOV-21G, OVCAR30.4-3.4 nM[3][4]
Cisplatin (B142131)Ovarian CancerVarious0.1-0.45 µg/mL[3]
CisplatinNon-Small Cell Lung CancerA549, NCI-H12993.069 µg/mL (A549), 7.140 µg/mL (NCI-H1299) at 72h[5][6]
Doxorubicin (B1662922)Triple-Negative Breast CancerMDA-MB-231, Hs578TIC50 increased with acquired resistance[7][8]
VincristineAcute Lymphoblastic LeukemiaJurkat, REH, SEM, RS4;11, 697IC50 increased 3-6 logs in resistant subclones[9][10]

Mechanism of Action and Signaling Pathways

This compound and other adenosine analogs exert their effects by modulating the activity of adenosine receptors (A1, A2A, A2B, and A3). The differential expression of these receptors on cancer cells and immune cells dictates the ultimate biological outcome.

  • A2A and A2B Receptor Agonism: In many cancer types, activation of A2A and A2B receptors on immune cells leads to immunosuppression, hindering the ability of T cells and natural killer (NK) cells to eliminate tumor cells. Paradoxically, in some cancer cell lines, A2A receptor agonists like CGS-21680 have been shown to promote proliferation.[2] This highlights the context-dependent role of adenosine signaling.

  • A1 and A3 Receptor Agonism: In contrast, activation of A1 and A3 receptors has been associated with anti-tumor effects, including the induction of apoptosis.

  • Adenosine-induced Apoptosis: Studies have shown that adenosine can induce apoptosis in various cancer cell lines through the intrinsic pathway, involving the modulation of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax), leading to caspase activation.

In contrast, standard-of-care chemotherapies primarily work by inducing DNA damage or interfering with cellular machinery essential for proliferation, leading to cell cycle arrest and apoptosis.

Below is a diagram illustrating the adenosine signaling pathway in the tumor microenvironment.

AdenosineSignaling cluster_TME Tumor Microenvironment cluster_effects Downstream Effects ATP Extracellular ATP Adenosine Adenosine ATP->Adenosine CD39/CD73 TumorCell Tumor Cell Adenosine->TumorCell A2B Receptor TCell T Cell Adenosine->TCell A2A Receptor Proliferation Tumor Proliferation & Metastasis TumorCell->Proliferation ImmuneSuppression Immune Suppression TCell->ImmuneSuppression

Caption: Adenosine signaling pathway in the tumor microenvironment.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical assessment of adenosine analogs and standard-of-care therapies.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[11]

  • Treat cells with various concentrations of the test compound (e.g., this compound or standard chemotherapy) for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells and treat with the test compound as described for the MTT assay.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[12][13]

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Seed cells and treat with the test compound.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.[14][15]

  • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).[14][15]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

The following diagram illustrates a general workflow for these in vitro experiments.

ExperimentalWorkflow cluster_assays Cellular Assays start Cancer Cell Culture treatment Treatment with Adenosine Analog or Standard Drug start->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation MTT MTT Assay (Cell Viability) incubation->MTT Apoptosis Annexin V/PI Staining (Apoptosis) incubation->Apoptosis CellCycle PI Staining (Cell Cycle) incubation->CellCycle analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Distribution) MTT->analysis Apoptosis->analysis CellCycle->analysis

Caption: General experimental workflow for in vitro cellular assays.

Conclusion

The preclinical data suggest that adenosine analogs have multifaceted effects on cancer cells, with the potential for both pro- and anti-tumorigenic activity depending on the specific compound, its receptor target, and the cancer type. While direct comparisons with standard-of-care therapies are lacking for this compound, the broader investigation into adenosine receptor modulators indicates that this pathway is a valid and promising target in oncology.

Specifically, A2A and A2B receptor antagonists show potential as immunotherapeutic agents, particularly in combination with checkpoint inhibitors, by reversing adenosine-mediated immune suppression in the tumor microenvironment. Conversely, A1 and A3 receptor agonists may have direct cytotoxic effects on cancer cells.

Standard-of-care chemotherapies remain the backbone of treatment for many cancers, but their use is often limited by toxicity and the development of resistance. The distinct mechanism of action of adenosine receptor modulators suggests they could be valuable as monotherapies in specific contexts or, more likely, in combination regimens to enhance the efficacy of existing treatments and overcome resistance.

Further research, including head-to-head preclinical studies and well-designed clinical trials, is necessary to fully elucidate the therapeutic potential of this compound and other adenosine analogs in comparison to and in combination with standard-of-care cancer therapies. The data presented in this guide provide a foundation for researchers and drug development professionals to pursue these critical next steps.

References

A Comparative Guide to Adenosine Receptor Agonists: Validating Adenosine-2-carboxamide's Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Adenosine-2-carboxamide and other key adenosine (B11128) receptor agonists. By presenting objective performance data, detailed experimental methodologies, and clear visualizations of the underlying biological pathways, this document serves as a critical resource for the validation and selection of selective adenosine receptor agonists in research and drug development.

Adenosine, a ubiquitous purine (B94841) nucleoside, modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. The therapeutic potential of targeting these receptors has driven the development of numerous synthetic agonists. This compound and its derivatives represent a class of such compounds. Understanding their selectivity and potency across the adenosine receptor family is paramount for predicting their pharmacological effects and therapeutic utility.

Comparative Analysis of Adenosine Receptor Agonists

The selectivity of an adenosine receptor agonist is determined by its relative affinity and potency for each of the four receptor subtypes. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound's parent compound, 5'-N-Ethylcarboxamidoadenosine (NECA), and other widely used adenosine receptor agonists. This quantitative data allows for a direct comparison of their selectivity profiles.

Table 1: Binding Affinities (Ki, nM) of Adenosine Receptor Agonists

AgonistA1 Receptor (Ki, nM)A2A Receptor (Ki, nM)A2B Receptor (Ki, nM)A3 Receptor (Ki, nM)Selectivity Highlights
NECA 14[1][2]20[1][2]High µM range6.2[1][2]Non-selective, high affinity for A1, A2A, and A3
CGS 21680 ~300015.5 - 27[3][4]>10,000>10,000Highly selective for A2A
CPA 0.48 - 0.8[3]~2500>10,000~500Highly selective for A1
IB-MECA 54[5]56[5]>10,0001.1[5]Highly selective for A3
CCPA 0.4 - 1.3[1][3]3900[3][6]>10,000>10,000Exceptionally high selectivity for A1[3][6]
2-Phenylethynyl-NECA ~600~600Data not available6100-fold selective for A3 over A1/A2A[6]

Table 2: Functional Potencies (EC50/IC50, nM) of Adenosine Receptor Agonists

AgonistA1 Receptor (IC50, nM)A2A Receptor (EC50, nM)A2B Receptor (EC50, nM)A3 Receptor (IC50, nM)Functional Notes
NECA ~10-20~10-202400[1][2]~10-20Potent agonist at all four subtypes
CGS 21680 >1000110[3]>10,000>10,000Potent and selective A2A agonist
CPA ~10-30>1000>10,000>1000Potent and selective A1 agonist
IB-MECA >1000>1000>10,000~1-5Potent and selective A3 agonist
CCPA 8.2 - 33[1][3]>3500[3][6]>10,000>10,000Potent and highly selective A1 agonist[1][3]

Experimental Protocols

The determination of agonist binding affinity and functional potency is crucial for validating its selectivity. The following are detailed methodologies for key experiments cited in the validation of adenosine receptor agonists.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of the test agonist.

Materials:

  • Cell membranes prepared from cells stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).

  • Radioligand specific for the receptor subtype (e.g., [3H]CPA for A1, [3H]CGS 21680 for A2A, [125I]AB-MECA for A3).

  • Test agonist (e.g., this compound) at various concentrations.

  • Non-specific binding control (a high concentration of a non-labeled standard agonist, e.g., 10 µM NECA).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test agonist in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test agonist that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an agonist to stimulate or inhibit the production of cyclic adenosine monophosphate (cAMP), a key second messenger in adenosine receptor signaling.

Objective: To determine the functional potency (EC50 for A2A/A2B or IC50 for A1/A3) of the test agonist.

Materials:

  • Intact cells stably expressing the human adenosine receptor subtype of interest.

  • Test agonist at various concentrations.

  • Forskolin (B1673556) (to stimulate cAMP production for A1/A3 assays).

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Cell culture medium and reagents.

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • For A1 and A3 receptor assays, pre-treat the cells with forskolin to elevate basal cAMP levels.

  • Add varying concentrations of the test agonist to the cells.

  • Incubate for a specified period (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the agonist concentration to generate a dose-response curve.

  • Determine the EC50 (for A2A/A2B) or IC50 (for A1/A3) value, which is the concentration of the agonist that produces 50% of the maximal response.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the molecular mechanisms and the experimental process, the following diagrams illustrate the adenosine receptor signaling pathways and a typical workflow for agonist validation.

Adenosine_Signaling_Pathways cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1_A3 A1 / A3 Receptors Gi Gi/o Protein A1_A3->Gi Agonist AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit PLC_A1_A3 Phospholipase Cβ Gi->PLC_A1_A3 cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG_A1_A3 ↑ IP3 & DAG PLC_A1_A3->IP3_DAG_A1_A3 A2A_A2B A2A / A2B Receptors Gs Gs Protein A2A_A2B->Gs Agonist Gq Gq Protein A2A_A2B->Gq Agonist (A2B) AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PLC_A2B Phospholipase Cβ (A2B only) IP3_DAG_A2B ↑ IP3 & DAG PLC_A2B->IP3_DAG_A2B Gq->PLC_A2B

Caption: Adenosine receptor signaling pathways.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Downstream Validation start Synthesize/Obtain This compound Analog binding_assay Radioligand Binding Assays (A1, A2A, A2B, A3) start->binding_assay functional_assay cAMP Functional Assays (A1, A2A, A2B, A3) start->functional_assay data_analysis Data Analysis: Determine Ki and EC50/IC50 binding_assay->data_analysis functional_assay->data_analysis selectivity Assess Receptor Selectivity Profile data_analysis->selectivity in_vivo In Vivo / Ex Vivo Model Testing selectivity->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd efficacy Therapeutic Efficacy Evaluation pk_pd->efficacy

Caption: Experimental workflow for agonist validation.

References

Assessing the Therapeutic Index of Adenosine-2-carboxamide in Comparison to Other Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. For researchers in drug development, a comprehensive understanding of a compound's TI relative to existing therapies is paramount. This guide provides a comparative assessment of the therapeutic index of Adenosine-2-carboxamide against other prominent nucleoside analogs: Cladribine (B1669150), Gemcitabine, and Remdesivir (B604916). While direct comparative studies on the therapeutic index of this compound are limited in publicly available literature, this guide synthesizes available preclinical data to offer a qualitative and quantitative comparison where possible.

Comparative Analysis of Therapeutic Potential

A direct quantitative comparison of the therapeutic index of this compound with Cladribine, Gemcitabine, and Remdesivir is challenging due to the lack of publicly available, head-to-head preclinical studies measuring the 50% effective dose (ED50) and 50% toxic dose (TD50) or lethal dose (LD50) under identical experimental conditions. However, by compiling and comparing reported in vitro efficacy (IC50/EC50) and cytotoxicity (CC50) data, we can infer a therapeutic window for each compound in specific contexts.

Table 1: Comparative In Vitro Efficacy and Cytotoxicity of Nucleoside Analogs

CompoundTherapeutic AreaTarget Cells/VirusEfficacy (IC50/EC50)Normal CellsCytotoxicity (CC50)Selectivity Index (SI = CC50/IC50)
This compound Cancer (Ovarian)Ovarian Cancer Cells700 - 900 µM[1]Data Not AvailableData Not AvailableData Not Available
Cladribine Cancer (Leukemia)U266 (Multiple Myeloma)2.43 µM[2][3]Normal Lymphocytes>10 µM (in some studies)>4.1
RPMI8226 (Multiple Myeloma)0.75 µM[2][3]>13.3
MM1.S (Multiple Myeloma)0.18 µM[2][3]>55.6
Gemcitabine Cancer (Pancreatic)PANC-148.55 nM[4]Normal Pancreatic CellsData Not AvailableData Not Available
MIA PaCa-2494 nM - 23.9 µM[5]
Remdesivir Antiviral (SARS-CoV-2)SARS-CoV-2 (Vero E6 cells)0.77 µM[6]Various Human Cell Lines1.7 to >20 µM[7]>2.2 to >26

Note: The data presented are from different studies and experimental conditions, which may affect direct comparability. The Selectivity Index (SI) is calculated where data is available and provides an estimation of the therapeutic window in vitro. A higher SI suggests a more favorable safety profile.

Signaling Pathways and Mechanisms of Action

The therapeutic and toxic effects of these nucleoside analogs are intrinsically linked to their interaction with cellular signaling pathways.

This compound and Adenosine (B11128) Receptor Signaling

This compound is an analog of adenosine and is known to act as an agonist at adenosine receptors (A1, A2A, A2B, and A3). These receptors are G-protein coupled receptors that modulate various downstream signaling cascades.

  • A1 and A3 Receptor Activation: Activation of A1 and A3 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can influence a variety of cellular processes, including cell proliferation and apoptosis.[8]

  • A2A and A2B Receptor Activation: Conversely, activation of A2A and A2B receptors stimulates adenylyl cyclase, leading to an increase in cAMP levels. This pathway is often associated with anti-inflammatory responses but can also have complex effects on cancer cell growth and survival.

Adenosine_Signaling Adenosine Receptor Signaling Pathways cluster_receptor Adenosine Receptors cluster_gprotein G Proteins cluster_effector Effectors cluster_second_messenger Second Messengers cluster_response Cellular Response A1 A1 Gi Gi/o A1->Gi A2A A2A Gs Gs A2A->Gs A2B A2B A2B->Gs A3 A3 A3->Gi AC Adenylyl Cyclase Gi->AC Inhibition Gs->AC Stimulation cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down Response_up Various Cellular Effects cAMP_up->Response_up Response_down Various Cellular Effects cAMP_down->Response_down

Caption: Simplified overview of adenosine receptor signaling pathways.

Mechanisms of Other Nucleoside Analogs
  • Cladribine: As a purine (B94841) analog, cladribine is resistant to adenosine deaminase and accumulates within lymphocytes. It is converted to its active triphosphate form, which is incorporated into DNA, leading to DNA strand breaks and apoptosis.[9]

  • Gemcitabine: This deoxycytidine analog is phosphorylated to its active diphosphate (B83284) and triphosphate forms. These metabolites inhibit ribonucleotide reductase and are incorporated into DNA, ultimately leading to the inhibition of DNA synthesis and cell death.

  • Remdesivir: An adenosine nucleotide analog prodrug, remdesivir is metabolized to its active triphosphate form. It acts as a potent inhibitor of viral RNA-dependent RNA polymerase, causing premature termination of viral RNA transcription.[6]

Experimental Protocols for Therapeutic Index Assessment

The determination of a therapeutic index involves distinct in vitro and in vivo experimental workflows.

In Vitro Therapeutic Index Determination

A common approach to estimate the therapeutic index in vitro is to determine the ratio of the 50% cytotoxic concentration (CC50) in normal cells to the 50% effective concentration (IC50 or EC50) in target cells (e.g., cancer cells or virus-infected cells).

1. In Vitro Cytotoxicity Assay (e.g., MTT or LDH Assay)

  • Objective: To determine the concentration of the compound that causes a 50% reduction in the viability of normal (non-cancerous) cells (CC50).

  • Methodology:

    • Cell Culture: Plate normal human cells (e.g., peripheral blood mononuclear cells, normal cell lines corresponding to the tissue of interest) in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the nucleoside analog for a specified period (e.g., 48-72 hours).

    • Viability Assessment:

      • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan (B1609692) product. Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).[10][11][12]

      • LDH Assay: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from cells with damaged membranes.[13][14][15]

    • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the CC50 value.

2. In Vitro Efficacy Assay

  • Objective: To determine the concentration of the compound that elicits a 50% desired effect (e.g., inhibition of cancer cell proliferation or viral replication) (IC50 or EC50).

  • Methodology: The protocol is similar to the cytotoxicity assay, but using the target cells (e.g., cancer cell lines or virus-infected cells). The endpoint measurement will be specific to the therapeutic effect being measured (e.g., inhibition of proliferation, reduction in viral load).

InVitro_TI_Workflow In Vitro Therapeutic Index Workflow cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment cluster_calculation Therapeutic Index Calculation E1 Culture Target Cells (e.g., Cancer Cells) E2 Treat with Serial Dilutions of Nucleoside Analog E1->E2 E3 Measure Therapeutic Effect (e.g., MTT, Plaque Reduction) E2->E3 E4 Calculate EC50/IC50 E3->E4 TI Therapeutic Index (TI) = CC50 / EC50 E4->TI T1 Culture Normal Cells T2 Treat with Serial Dilutions of Nucleoside Analog T1->T2 T3 Measure Cytotoxicity (e.g., MTT, LDH Assay) T2->T3 T4 Calculate CC50 T3->T4 T4->TI

Caption: General workflow for in vitro therapeutic index determination.

In Vivo Therapeutic Index Determination

In vivo studies are essential for a more clinically relevant assessment of the therapeutic index, typically defined as the ratio of the toxic dose in 50% of the population (TD50) to the effective dose in 50% of the population (ED50).

1. Acute Oral Toxicity Study (Following OECD Guideline 423)

  • Objective: To determine the acute toxicity of the compound and estimate the LD50.

  • Methodology:

    • Animal Model: Use a standardized rodent model (e.g., rats or mice).[8][16]

    • Dosing: Administer the compound orally in a stepwise procedure using fixed starting doses (e.g., 5, 50, 300, 2000 mg/kg).[16]

    • Observation: Observe the animals for signs of toxicity and mortality over a 14-day period.

    • Data Analysis: The LD50 is estimated based on the dose at which mortality is observed.

2. In Vivo Efficacy Study

  • Objective: To determine the dose of the compound that produces a 50% therapeutic effect (ED50) in a relevant animal model of the disease (e.g., tumor xenograft model for cancer, viral infection model).

  • Methodology:

    • Disease Model: Establish the disease model in a suitable animal species.

    • Dosing: Administer a range of doses of the compound.

    • Efficacy Endpoint: Measure the therapeutic outcome (e.g., tumor volume reduction, decrease in viral titer).

    • Data Analysis: Plot the therapeutic effect against the dose to determine the ED50.

InVivo_TI_Workflow In Vivo Therapeutic Index Workflow cluster_efficacy_vivo In Vivo Efficacy (ED50) cluster_toxicity_vivo In Vivo Toxicity (TD50/LD50) cluster_calculation_vivo Therapeutic Index Calculation V_E1 Establish Disease Model (e.g., Tumor Xenograft) V_E2 Administer Range of Doses V_E1->V_E2 V_E3 Measure Therapeutic Outcome (e.g., Tumor Size) V_E2->V_E3 V_E4 Calculate ED50 V_E3->V_E4 TI_vivo Therapeutic Index (TI) = TD50 / ED50 V_E4->TI_vivo V_T1 Use Healthy Animals V_T2 Administer Escalating Doses (e.g., OECD Guidelines) V_T1->V_T2 V_T3 Observe for Toxicity/Mortality V_T2->V_T3 V_T4 Calculate TD50 or LD50 V_T3->V_T4 V_T4->TI_vivo

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Adenosine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents like Adenosine-2-carboxamide are paramount for ensuring a safe laboratory environment and maintaining strict regulatory compliance. This guide provides essential, immediate safety information and a step-by-step operational plan for the proper disposal of this compound and its associated waste.

Immediate Safety and Handling Protocols

Before beginning any procedure that involves this compound, ensure you are familiar with the appropriate safety measures.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: Use in a well-ventilated area. If dust may be generated, a respirator is recommended.

Handling:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Prevent the formation of dust and aerosols.[2][3]

  • Handle in a well-ventilated place.[3]

  • Wash hands thoroughly after handling.

In Case of a Spill:

  • Avoid dust formation.[2]

  • For dry spills, use dry clean-up procedures to avoid generating dust.

  • Collect the spilled material and place it in a suitable, labeled container for waste disposal.[2]

  • Ensure the area is well-ventilated.

Step-by-Step Disposal Procedures

The disposal of this compound and any contaminated materials should be managed as chemical waste. Under no circumstances should this chemical be disposed of in the regular trash or down the drain.

  • Waste Identification and Segregation:

    • Properly identify and classify all waste containing this compound.

    • Segregate waste into three main categories: solid waste, liquid waste, and contaminated labware.

  • Containment and Labeling:

    • Solid Waste: Collect pure this compound powder and any contaminated solids (e.g., weighing paper, stir bars) in a clearly labeled, sealed, and chemically compatible container.

    • Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and clearly labeled waste container.

    • Contaminated Labware: Collect disposable items such as gloves, pipette tips, and paper towels in a designated container. Non-disposable glassware should be decontaminated if possible or disposed of as hazardous waste.

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.

  • Storage:

    • Store waste containers in a designated, secure area away from incompatible materials.

    • The storage area should be cool, dry, and well-ventilated.[3]

  • Professional Disposal:

    • Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.

    • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound if available.

Data Presentation: Waste Disposal Summary

Waste TypeContainmentDisposal Procedure
Solid this compound Sealed, labeled, chemically compatible containerArrange for pickup and disposal by a licensed hazardous waste contractor.
Liquid solutions containing this compound Sealed, labeled, leak-proof containerArrange for pickup and disposal by a licensed hazardous waste contractor. Do not pour down the drain.
Contaminated Labware (e.g., gloves, pipette tips) Designated, labeled hazardous waste containerDispose of as hazardous waste through a licensed contractor.
Empty Stock Containers Original containerTriple-rinse with a suitable solvent. Collect the rinsate as hazardous liquid waste. The rinsed container may be disposed of as non-hazardous waste, pending institutional guidelines.

Mandatory Visualization: Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste like this compound.

A Waste Generation (this compound) B Identify Waste Type A->B C Solid Waste B->C D Liquid Waste B->D E Contaminated Labware B->E F Segregate and Contain in Labeled, Sealed Container C->F D->F E->F G Store in Designated Secure Area F->G H Contact EHS or Licensed Waste Disposal Service G->H I Proper Disposal (e.g., Incineration, Landfill) H->I

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: The information provided in this guide is intended for general guidance and is based on best practices for laboratory chemical safety. It is essential to obtain and consult the specific Safety Data Sheet (SDS) for this compound from your supplier and to adhere to all local, state, and federal regulations regarding chemical waste disposal. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

References

Essential Safety and Operational Guide for Handling Adenosine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for the handling of Adenosine-2-carboxamide (CAS 70255-72-0). Given the limited availability of a comprehensive safety data sheet for this specific compound, the following procedures are based on best practices for handling related purine (B94841) nucleoside analogs, which may possess potent biological activity. A conservative approach is recommended to ensure personnel safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Recommendations
Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Chemical-resistant nitrile gloves (double-gloving recommended).Laboratory coat.N95 or higher-rated particulate respirator.
Solution Preparation and Handling Chemical splash goggles.Chemical-resistant nitrile gloves.Laboratory coat.Recommended to be performed in a certified chemical fume hood. If not feasible, a respirator is advised.
Experimental Procedures Chemical splash goggles.Chemical-resistant nitrile gloves.Laboratory coat.Work in a well-ventilated area. A fume hood is preferred.
Spill Cleanup (Solid) Chemical splash goggles.Heavy-duty, chemical-resistant gloves.Chemical-resistant apron over a laboratory coat.N95 or higher-rated particulate respirator.
Spill Cleanup (Liquid) Chemical splash goggles.Heavy-duty, chemical-resistant gloves.Chemical-resistant apron over a laboratory coat.Use a respirator appropriate for the solvent and concentration.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure risk.

Preparation
  • Engineering Controls: All manipulations of solid this compound that could generate dust, such as weighing and aliquoting, must be performed in a certified chemical fume hood or a powder containment hood.

  • PPE Donning: Before handling the compound, ensure all required PPE as specified in Table 1 is correctly worn.

  • Work Area Preparation: Cover the work surface with absorbent, disposable liners.

Handling and Use
  • Weighing: Use an anti-static weighing dish. Handle the solid compound gently to avoid creating dust.

  • Solution Preparation: When dissolving, add the solid to the solvent slowly to prevent splashing.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

Storage
  • Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and dark place.

  • It is incompatible with strong oxidizing agents.[2]

Spill and Emergency Procedures

Immediate and appropriate action is critical in the event of a spill.

Table 2: Spill Cleanup Procedures
Spill Type Procedure
Minor Solid Spill 1. Restrict access to the area. 2. Gently cover the spill with a dry absorbent material (e.g., vermiculite, sand). 3. Carefully sweep the material into a designated hazardous waste container. AVOID raising dust.[2] 4. Wipe the spill area with a damp cloth, followed by a laboratory disinfectant.
Major Solid Spill 1. Evacuate the immediate area and restrict access. 2. Trained personnel with appropriate respiratory protection should handle the cleanup. 3. Use a HEPA-filtered vacuum for cleanup if available. 4. Thoroughly decontaminate the area.
Minor Liquid Spill 1. Cover the spill with an inert absorbent material. 2. Collect the absorbed material into a designated hazardous waste container. 3. Wipe the spill area with a suitable laboratory disinfectant.
Major Liquid Spill 1. Evacuate the area and ventilate if safe to do so. 2. Trained personnel should contain and absorb the spill using chemical spill kits. 3. Thoroughly decontaminate the area.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste Segregation and Containment
  • Solid Waste: Collect contaminated consumables (e.g., weighing paper, pipette tips, gloves) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain.[3]

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

Disposal Method
  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EH&S) department.

  • The preferred method of disposal for this type of compound is high-temperature incineration by a licensed hazardous waste disposal facility.

Diagrams

Handling_and_Disposal_Workflow Figure 1: Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response Prep Don PPE & Prepare Work Area Weigh Weigh Solid in Fume Hood Prep->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Segregate Segregate Waste Experiment->Segregate Containerize Seal in Labeled Container Segregate->Containerize EH_S EH&S Pickup Containerize->EH_S Spill Spill Occurs Assess Assess Spill Size Spill->Assess Minor Minor Spill Cleanup Assess->Minor Minor Major Major Spill Cleanup (Trained Personnel) Assess->Major Major Minor->Segregate Major->Segregate

Caption: Workflow for safe handling and disposal of this compound.

PPE_Decision_Tree Figure 2: PPE Selection Logic for this compound decision decision action action start Handling this compound is_solid Solid Form? start->is_solid wear_gloves Wear Nitrile Gloves (Double) start->wear_gloves wear_labcoat Wear Lab Coat start->wear_labcoat is_dust Dust/Aerosol Risk? is_solid->is_dust Yes is_splash Splash Risk? is_solid->is_splash No (Solution) wear_respirator Wear N95 Respirator is_dust->wear_respirator Yes fume_hood Use Fume Hood is_dust->fume_hood No wear_goggles Wear Chemical Splash Goggles is_splash->wear_goggles Yes

Caption: Decision tree for selecting appropriate PPE when handling this compound.

References

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